molecular formula C21H43NO6 B12729702 Myristoyl methyl glucamide CAS No. 87157-58-2

Myristoyl methyl glucamide

Katalognummer: B12729702
CAS-Nummer: 87157-58-2
Molekulargewicht: 405.6 g/mol
InChI-Schlüssel: GBMPATKVZSIKPO-UYWIDEMCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Myristoyl Methyl Glucamide (CAS 87157-58-2) is a non-ionic surfactant and chemical intermediate valued in research for its synthesis from a sugar-based methyl glucamine and myristic acid, typically derived from natural sources like coconut or palm kernel oil . This structure provides a mild, biodegradable profile with multifunctional properties, including surfactant, conditioning, and viscosity-controlling capabilities . Its primary research applications include Organic Synthesis and the Pharmaceutical Industry, where it serves as a key building block . A prominent research use involves its reaction with compounds like tolylene-2,6-diisocyanate in the formation of polyurethane or polyurea-based materials . This application is pivotal for developing novel polymers with enhanced surface properties for potential use in medical or industrial fields . As a surfactant, its mechanism of action involves reducing surface tension, enabling the effective mixing of oil and water phases, which is critical in formulating and studying emulsions and cleansers . This reagent is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal cosmetic applications.

Eigenschaften

CAS-Nummer

87157-58-2

Molekularformel

C21H43NO6

Molekulargewicht

405.6 g/mol

IUPAC-Name

N-methyl-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]tetradecanamide

InChI

InChI=1S/C21H43NO6/c1-3-4-5-6-7-8-9-10-11-12-13-14-19(26)22(2)15-17(24)20(27)21(28)18(25)16-23/h17-18,20-21,23-25,27-28H,3-16H2,1-2H3/t17-,18+,20+,21+/m0/s1

InChI-Schlüssel

GBMPATKVZSIKPO-UYWIDEMCSA-N

Isomerische SMILES

CCCCCCCCCCCCCC(=O)N(C)C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O

Kanonische SMILES

CCCCCCCCCCCCCC(=O)N(C)CC(C(C(C(CO)O)O)O)O

Herkunft des Produkts

United States

Foundational & Exploratory

Myristoyl methyl glucamide fundamental properties for researchers

Author: BenchChem Technical Support Team. Date: December 2025

Myristoyl Methyl Glucamide is a non-ionic surfactant belonging to the family of N-acyl-N-methylglucamides, which are derived from renewable resources such as glucose and fatty acids. This class of surfactants is gaining significant attention in various scientific and industrial fields, including drug delivery and formulation, due to its favorable biocompatibility, biodegradability, and mildness. This guide provides an in-depth overview of the fundamental properties of this compound, tailored for researchers, scientists, and professionals in drug development.

Core Physicochemical Properties

Understanding the fundamental physicochemical properties of this compound is crucial for its application in research and development. While specific experimental data for the myristoyl derivative is not extensively available in public literature, the properties can be reliably inferred from studies on homologous N-acyl-N-methylglucamides (MEGA-n).

Table 1: Fundamental Properties of this compound and Related Compounds

PropertyValueRemarks
Molecular Weight 405.6 g/mol For N-myristoyl-N-methylglucamide.
Synonyms N-myristoyl-N-methylglucamine, MEGA-14
CAS Number 87157-58-2For N-myristoyl-N-methylglucamine.[1]
Critical Micelle Concentration (CMC) Estimated in the range of 0.1 - 1.0 mMThis is an estimated range based on data for similar N-acyl-N-methylglucamides (MEGA-n). The CMC is influenced by factors such as temperature and the presence of electrolytes.[2]
Surface Tension Significantly reduces the surface tension of water.N-acyl-N-methylglucamides are effective at reducing surface tension. The precise value at the CMC is not readily available but is expected to be in the range of 25-35 mN/m.

Synthesis of this compound

The synthesis of N-acyl-N-methylglucamides, including this compound, typically involves a two-step process. The general methodology is outlined below, based on established chemical principles for amide synthesis.

Experimental Protocol: Synthesis of N-Myristoyl-N-methylglucamide

  • Reductive Amination of Glucose:

    • Objective: To produce N-methyl-D-glucamine.

    • Procedure: D-glucose is reacted with methylamine (B109427) in an aqueous or alcoholic solution under a hydrogen atmosphere in the presence of a suitable catalyst (e.g., Raney nickel or a supported noble metal catalyst like Pd/C). The reaction is typically carried out at elevated temperature and pressure.

    • Purification: The resulting N-methyl-D-glucamine is purified by crystallization.

  • Acylation of N-methyl-D-glucamine:

    • Objective: To attach the myristoyl fatty acid chain.

    • Procedure: N-methyl-D-glucamine is dissolved in a suitable solvent (e.g., a polar aprotic solvent like dimethylformamide). Myristoyl chloride (the acyl chloride of myristic acid) is added dropwise to the solution, often in the presence of a base (e.g., triethylamine) to neutralize the HCl formed during the reaction. The reaction is typically carried out at room temperature or with gentle heating.

    • Purification: The final product, this compound, is purified by precipitation, followed by washing and drying.

Below is a DOT script for a diagram illustrating the synthesis workflow.

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Acylation D_Glucose D-Glucose N_Methyl_Glucamine N-methyl-D-glucamine D_Glucose->N_Methyl_Glucamine Methylamine Methylamine Methylamine->N_Methyl_Glucamine Catalyst Catalyst (e.g., Raney Ni) + H2 Pressure Catalyst->N_Methyl_Glucamine Myristoyl_Methyl_Glucamide This compound N_Methyl_Glucamine->Myristoyl_Methyl_Glucamide Myristoyl_Chloride Myristoyl Chloride Myristoyl_Chloride->Myristoyl_Methyl_Glucamide Base Base (e.g., Triethylamine) Base->Myristoyl_Methyl_Glucamide

Synthesis workflow for this compound.

Characterization Methods

The characterization of this compound involves determining its key surfactant properties. The following are standard experimental protocols for these measurements.

Experimental Protocol: Determination of Critical Micelle Concentration (CMC)

The CMC can be determined by various methods that detect the onset of micelle formation.

  • Surface Tension Method:

    • Prepare a series of aqueous solutions of this compound with varying concentrations.

    • Measure the surface tension of each solution using a tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method).[3][4][5]

    • Plot the surface tension as a function of the logarithm of the surfactant concentration.

    • The CMC is the concentration at which a sharp break in the curve is observed, indicating the saturation of the air-water interface and the beginning of micelle formation.[6][7]

  • Fluorescent Probe Method:

    • Use a fluorescent probe, such as pyrene, which exhibits changes in its fluorescence spectrum upon partitioning into the hydrophobic core of micelles.

    • Prepare a series of surfactant solutions containing a constant, low concentration of the fluorescent probe.

    • Measure the fluorescence emission spectrum of each solution.

    • Plot the ratio of the intensities of two specific emission peaks (e.g., I1/I3 for pyrene) against the surfactant concentration.

    • The CMC is determined from the inflection point of this plot.[8]

Below is a DOT script for a diagram illustrating the experimental workflow for CMC determination.

G cluster_0 Experimental Workflow: CMC Determination cluster_1 Measurement Prep_Solutions Prepare Surfactant Solutions (Varying Concentrations) Surface_Tension Surface Tension Measurement Prep_Solutions->Surface_Tension Fluorescence Fluorescence Measurement (with probe) Prep_Solutions->Fluorescence Plot_Data Plot Data (Surface Tension vs. log[C] or Fluorescence Ratio vs. [C]) Surface_Tension->Plot_Data Fluorescence->Plot_Data Determine_CMC Determine CMC (Inflection Point) Plot_Data->Determine_CMC

Workflow for determining the Critical Micelle Concentration (CMC).

Applications in Drug Development

The self-assembling nature of surfactants like this compound into micelles above their CMC makes them attractive for drug delivery applications. These micelles can encapsulate hydrophobic drugs, increasing their aqueous solubility and stability.

Potential Applications:

  • Solubilization of Poorly Soluble Drugs: The hydrophobic core of the micelles can serve as a reservoir for hydrophobic drug molecules, enhancing their apparent solubility in aqueous formulations.

  • Controlled Release: The formulation of drugs within micelles can potentially lead to a more controlled and sustained release profile.

  • Targeted Drug Delivery: The surface of the micelles can be functionalized with targeting ligands to direct the encapsulated drug to specific cells or tissues.

Below is a DOT script for a diagram illustrating the logical relationship in micellar drug delivery.

G cluster_0 Micellar Drug Delivery cluster_1 Therapeutic Outcomes Surfactant This compound Micelle_Formation Self-Assembly into Micelles (above CMC) Surfactant->Micelle_Formation Drug Hydrophobic Drug Drug_Encapsulation Drug Encapsulation in Micelle Core Drug->Drug_Encapsulation Micelle_Formation->Drug_Encapsulation Formulation Aqueous Formulation Drug_Encapsulation->Formulation Increased_Solubility Increased Drug Solubility Formulation->Increased_Solubility Improved_Stability Improved Drug Stability Formulation->Improved_Stability Controlled_Release Controlled Drug Release Formulation->Controlled_Release

Logical flow of micellar drug delivery using this compound.

Safety and Biocompatibility

N-acyl-N-methylglucamides are generally considered to be mild and biocompatible surfactants. Their derivation from natural feedstocks contributes to their favorable safety profile. However, as with any excipient, comprehensive toxicological studies are necessary to establish the safety of this compound for any specific drug formulation or application.

Conclusion

This compound presents a promising option as a non-ionic surfactant for various research and drug development applications. Its favorable physicochemical properties, combined with its expected biocompatibility, make it a valuable tool for formulation scientists. While specific experimental data for this particular molecule is emerging, the well-established characteristics of the N-acyl-N-methylglucamide family provide a strong foundation for its investigation and application. Further research to fully characterize its properties and explore its potential in advanced drug delivery systems is warranted.

References

The Solubilization Power of Myristoyl Methyl Glucamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action of myristoyl methyl glucamide, a non-ionic detergent, in the critical process of protein solubilization. Integral to the study of membrane proteins, effective solubilization without denaturation is a cornerstone of research in structural biology and drug development. This compound, a member of the N-acyl-N-methylglucamide (MEGA-n) family of surfactants, offers a gentle yet effective means to extract these proteins from their native lipid environment.

The Core Mechanism: Gentle Extraction Through Micellar Encapsulation

This compound is an amphipathic molecule, possessing a hydrophilic head and a hydrophobic tail. This dual nature is the key to its function in protein solubilization. The hydrophilic portion consists of an uncharged N-methylglucamine head group, while the hydrophobic part is a 14-carbon myristoyl acyl chain.

Non-ionic detergents like this compound are considered mild and non-denaturing. They are particularly adept at disrupting lipid-lipid and lipid-protein interactions, while leaving protein-protein interactions largely intact. This makes them ideal for isolating membrane proteins in their biologically active forms.

The mechanism of solubilization can be understood as a stepwise process:

  • Partitioning: At concentrations below its Critical Micelle Concentration (CMC), individual detergent molecules (monomers) partition into the lipid bilayer of the cell membrane.

  • Micelle Formation: As the detergent concentration increases and surpasses the CMC, the monomers self-assemble into spherical structures called micelles. In these micelles, the hydrophobic tails face inward, creating a non-polar core, while the hydrophilic heads form an outer shell that is soluble in the aqueous buffer.

  • Membrane Disruption and Protein Extraction: These micelles integrate into the lipid bilayer, disrupting its structure and extracting the embedded membrane proteins. The hydrophobic transmembrane domains of the protein are encapsulated within the hydrophobic core of the detergent micelle, effectively shielding them from the aqueous solvent. This process results in the formation of protein-detergent complexes that are soluble in aqueous solutions.

This gentle mechanism of action preserves the native conformation and functionality of the solubilized protein, which is crucial for subsequent downstream applications such as structural analysis and functional assays.

Mechanism_of_Action cluster_membrane Cell Membrane cluster_solution Aqueous Solution p1 p2 p3 p4 p5 p6 p7 p8 protein Membrane Protein protein_micelle Solubilized Protein-Detergent Complex detergent Myristoyl Methyl Glucamide Monomers micelle Micelle detergent->micelle > CMC micelle->protein Solubilization

Mechanism of protein solubilization by this compound.

Quantitative Data: Physicochemical Properties

The effectiveness of a detergent is largely determined by its physicochemical properties. Key parameters include the Critical Micelle Concentration (CMC), the aggregation number (the number of monomers in a micelle), and the micelle molecular weight. For the N-acyl-N-methylglucamide (MEGA-n) series, these properties are heavily influenced by the length of the acyl chain.

Detergent NameAcyl Chain LengthMolecular Weight ( g/mol )Critical Micelle Concentration (CMC) (mM)
MEGA-8 (Octanoyl-N-methylglucamine)C8321.4179
MEGA-9 (Nonanoyl-N-methylglucamine)C9335.4425
MEGA-10 (Decanoyl-N-methylglucamine)C10349.467-10
This compound (MEGA-14) C14405.63Estimated < 1
Note: The CMC for this compound is an estimation based on the trend observed in the MEGA-n series.

Experimental Protocols

The following section outlines a general, yet detailed, protocol for the solubilization of a target membrane protein from E. coli membranes using a non-ionic detergent such as this compound. This protocol can be adapted for other cell types and specific proteins.

Membrane Preparation
  • Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, with protease inhibitors). Lyse the cells using a high-pressure homogenizer or sonication.

  • Removal of Debris: Centrifuge the lysate at a low speed (e.g., 10,000 x g for 20 minutes at 4°C) to pellet intact cells and cellular debris.

  • Membrane Isolation: Transfer the supernatant to an ultracentrifuge tube and centrifuge at a high speed (e.g., 100,000 x g for 1-2 hours at 4°C) to pellet the cell membranes.

  • Washing: Discard the supernatant (cytosolic fraction) and wash the membrane pellet with the lysis buffer to remove any remaining soluble proteins. Repeat the ultracentrifugation step.

Protein Solubilization
  • Resuspension: Resuspend the washed membrane pellet in a solubilization buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol).

  • Detergent Addition: Add this compound to the resuspended membranes. The optimal concentration needs to be determined empirically but should be well above the CMC. A starting point is typically a detergent-to-protein ratio of 2:1 to 10:1 (w/w).

  • Incubation: Incubate the mixture at 4°C for 1-2 hours with gentle agitation to allow for the solubilization of the membrane proteins.

  • Clarification: Centrifuge the mixture at high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet any insoluble material.

  • Collection of Solubilized Proteins: The supernatant now contains the solubilized membrane proteins in detergent micelles, ready for downstream applications such as affinity chromatography.

Analysis of Solubilization Efficiency

The efficiency of the solubilization can be assessed by analyzing the protein content of the supernatant and the pellet from the final centrifugation step using SDS-PAGE and Western blotting with an antibody specific to the target protein.

Experimental_Workflow cluster_prep Membrane Preparation cluster_solubilization Protein Solubilization cluster_analysis Analysis cell_pellet Cell Pellet lysis Cell Lysis (Homogenization/Sonication) cell_pellet->lysis low_speed_cent Low-Speed Centrifugation (10,000 x g) lysis->low_speed_cent supernatant1 Supernatant (Lysate) low_speed_cent->supernatant1 pellet1 Pellet (Debris) low_speed_cent->pellet1 Discard high_speed_cent1 High-Speed Centrifugation (100,000 x g) supernatant1->high_speed_cent1 supernatant2 Supernatant (Cytosol) high_speed_cent1->supernatant2 Discard membrane_pellet Membrane Pellet high_speed_cent1->membrane_pellet wash Wash Membrane Pellet membrane_pellet->wash resuspend Resuspend in Solubilization Buffer wash->resuspend add_detergent Add this compound (> CMC) resuspend->add_detergent incubate Incubate (4°C, 1-2h) add_detergent->incubate high_speed_cent2 High-Speed Centrifugation (100,000 x g) incubate->high_speed_cent2 solubilized_fraction Supernatant: Solubilized Protein-Detergent Complexes high_speed_cent2->solubilized_fraction insoluble_fraction Pellet: Insoluble Material high_speed_cent2->insoluble_fraction sds_page SDS-PAGE & Western Blot solubilized_fraction->sds_page insoluble_fraction->sds_page

General experimental workflow for membrane protein solubilization.

Concluding Remarks

This compound stands as a valuable tool in the biochemist's toolkit for the study of membrane proteins. Its non-denaturing properties and efficacy in disrupting lipid environments while preserving protein structure make it a suitable choice for a wide range of applications. The selection of the appropriate detergent and the optimization of solubilization conditions remain critical empirical steps for each specific protein of interest. This guide provides a foundational understanding of the principles and practices involved in leveraging this compound for successful protein solubilization.

An In-depth Technical Guide to the Chemical Structure and Synthesis of Myristoyl Methyl Glucamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and synthesis of Myristoyl methyl glucamide, a non-ionic surfactant valued for its mildness and performance in various applications. This document details its chemical properties, outlines a plausible synthetic route with a detailed experimental protocol, and presents relevant data in a structured format.

Chemical Structure and Properties

This compound, systematically known as N-methyl-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]tetradecanamide, is a derivative of glucose.[1] Its structure features a hydrophilic head group derived from N-methylglucamine and a hydrophobic tail composed of a myristoyl (C14) fatty acid chain. This amphiphilic nature imparts its surfactant properties.

The key structural features include a linear C14 acyl chain attached to the nitrogen atom of N-methylglucamine. The N-methylglucamine moiety itself is a sugar alcohol derived from glucose, providing multiple hydroxyl groups that contribute to its water solubility and its ability to form hydrogen bonds.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name N-methyl-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]tetradecanamide[1]
Molecular Formula C₂₁H₄₃NO₆[1]
Molecular Weight 405.6 g/mol [1]
CAS Number 87157-58-2[1]
SMILES CCCCCCCCCCCCCC(=O)N(C)C--INVALID-LINK--O)O)O">C@@HO[1]
InChIKey GBMPATKVZSIKPO-UYWIDEMCSA-N[1]

Synthesis of this compound

  • Synthesis of N-methylglucamine: This is typically achieved through the reductive amination of D-glucose with methylamine (B109427).[3]

  • Acylation of N-methylglucamine: The resulting N-methylglucamine is then reacted with a myristic acid derivative, such as myristoyl chloride or a myristic acid ester (e.g., methyl myristate), to form the final amide product.

Below is a diagram illustrating the overall synthetic pathway.

Synthesis_Pathway cluster_reactants1 Reactants for Step 1 cluster_reactants2 Reactants for Step 2 D_Glucose D-Glucose N_Methylglucamine N-Methylglucamine D_Glucose->N_Methylglucamine Reductive Amination Myristoyl_Methyl_Glucamide This compound N_Methylglucamine->Myristoyl_Methyl_Glucamide Acylation Methylamine Methylamine (CH3NH2) + H2/Catalyst Myristoyl_Chloride Myristoyl Chloride

A diagram of the two-step synthesis of this compound.

Experimental Protocol: Synthesis of this compound

The following is a generalized experimental protocol for the synthesis of this compound, adapted from the procedures described in the patent literature for N-acyl-N-methylglucamides.[2]

Stage 1: Synthesis of N-methylglucamine

Materials:

  • Anhydrous D-glucose

  • Methylamine (solution in alcohol, e.g., methanol)

  • Hydrogen gas

  • Catalyst (e.g., Raney Nickel or a supported noble metal catalyst like Ni-Cu/TiO₂)[2]

  • Anhydrous alcohol (e.g., methanol)

  • Nitrogen gas

Procedure:

  • In a suitable reactor, dissolve anhydrous D-glucose in an anhydrous alcohol solvent (e.g., methanol) under stirring. The concentration of glucose can range from 10-80% by mass.[2]

  • Add a solution of methylamine in alcohol to the glucose solution. The molar ratio of glucose to methylamine is typically in the range of 1.0:1.0 to 1.0:3.0.[2]

  • The reaction is carried out at a temperature of 10-40°C for 1-3 hours under normal pressure, with a nitrogen atmosphere to protect the reaction.[2]

  • The resulting transparent solution is then transferred to a hydrogenation reactor containing the catalyst. The amount of catalyst is typically 2-20% by mass of the dextrose.[2]

  • The mixture is subjected to hydrogenation with hydrogen gas at a temperature of 50-80°C.

  • After the reaction is complete (monitored by, for example, the cessation of hydrogen uptake), the catalyst is filtered off.

  • The filtrate is cooled to 0-10°C to induce crystallization of N-methylglucamine.[2]

  • The crystalline product is collected by filtration, washed with cold solvent, and dried under vacuum.

Stage 2: Synthesis of this compound (Acylation)

Materials:

  • N-methylglucamine (from Stage 1)

  • Myristoyl chloride

  • Anhydrous aprotic solvent (e.g., tetrahydrofuran, dioxane)

  • Base (e.g., triethylamine, pyridine)

  • Nitrogen gas

Procedure:

  • Suspend N-methylglucamine in an anhydrous aprotic solvent in a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, under a nitrogen atmosphere.

  • Add a base (e.g., triethylamine) to the suspension to act as a scavenger for the HCl byproduct.

  • Cool the mixture in an ice bath.

  • Slowly add myristoyl chloride dropwise to the cooled suspension while maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (can be monitored by TLC).

  • Filter the reaction mixture to remove the hydrochloride salt of the base.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, acetone) to yield pure this compound.

Data Presentation

Table 2: Quantitative Data for this compound Synthesis

ParameterValueNotes
Theoretical Yield Dependent on starting material quantities.Can be calculated based on the stoichiometry of the reaction.
Experimental Yield Data not available in the searched literature.Typically ranges from moderate to high for similar acylation reactions.
Purity Data not available in the searched literature.Can be determined by techniques such as HPLC, GC-MS, or NMR.
¹H NMR Data Data not available in the searched literature.Expected to show signals for the aliphatic chain, the N-methyl group, and the polyol backbone.
¹³C NMR Data Data not available in the searched literature.Expected to show signals corresponding to the carbonyl carbon, the aliphatic chain, the N-methyl carbon, and the carbons of the glucamine moiety.
IR Spectroscopy Data Data not available in the searched literature.Expected to show characteristic peaks for O-H stretching (broad), C-H stretching, and a strong C=O stretching (amide).
Mass Spectrometry Data Data not available in the searched literature.The molecular ion peak [M+H]⁺ would be expected at m/z 406.3.

Logical Relationships and Workflows

The following diagram illustrates the logical workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Start Start: D-Glucose & Methylamine Reductive_Amination Reductive Amination Start->Reductive_Amination NMG_Formation N-Methylglucamine Formation Reductive_Amination->NMG_Formation Acylation Acylation with Myristoyl Chloride NMG_Formation->Acylation Crude_Product Crude this compound Acylation->Crude_Product Filtration Filtration Crude_Product->Filtration Recrystallization Recrystallization Filtration->Recrystallization Drying Drying Recrystallization->Drying Pure_Product Pure this compound Drying->Pure_Product Analysis Characterization (NMR, IR, MS, Purity) Pure_Product->Analysis

A workflow diagram for the synthesis and purification of this compound.

This guide provides a foundational understanding of the chemical nature and synthesis of this compound for professionals in research and development. The provided experimental protocol, while generalized, offers a solid starting point for its laboratory-scale preparation. Further optimization and detailed analytical characterization would be necessary for specific applications.

References

Myristoyl Methyl Glucamide: A Biodegradable Surfactant for Advanced Laboratory Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Myristoyl Methyl Glucamide is a non-ionic surfactant derived from renewable resources, positioning it as a sustainable alternative to traditional surfactants in a variety of laboratory applications. Its biodegradable nature, coupled with mildness and versatile surfactant properties, makes it an attractive candidate for use in sensitive biological systems and environmentally conscious research environments. This guide provides a comprehensive overview of its core properties, detailed experimental protocols for its characterization, and potential applications in research and drug development.

Core Properties and Performance Data

This compound's performance as a surfactant is defined by several key parameters. While specific data for the pure substance is not always readily available in public literature, the following tables summarize known information for commercially available products containing Lauroyl/Myristoyl Methyl Glucamide (such as GlucoTain® Flex) and provide a template for data that should be determined experimentally for specific laboratory applications.[1]

Table 1: Physicochemical and Surfactant Properties of this compound-Containing Products

PropertyValueTest Condition
INCI Name Lauroyl/Myristoyl Methyl Glucamide-
Appearance Yellowish paste at 20°C, Clear liquid at 50°C-
Active Substance Approx. 35%-
HLB (Griffin) 11.5Calculated
Melting Point Approx. 32-34°C-
pH (10% aq. solution) 4.8 - 6.8-
Critical Micelle Concentration (CMC) Data not available, requires experimental determinationSee Protocol 1
Surface Tension at CMC Data not available, requires experimental determinationSee Protocol 2

Table 2: Biodegradability and Cytotoxicity Profile

ParameterResultMethod
Ready Biodegradability Readily biodegradableOECD 301F
Cytotoxicity (IC50) on Human Keratinocytes (HaCaT) Data not available, requires experimental determinationMTT Assay (See Protocol 3)

Experimental Protocols

To empower researchers to fully characterize this compound for their specific needs, detailed methodologies for key experiments are provided below.

Protocol 1: Determination of Critical Micelle Concentration (CMC) using a Fluorescence Probe

The CMC is a fundamental property of a surfactant, indicating the concentration at which micelles begin to form.[2] The fluorescence probe method is a sensitive technique for determining the CMC of non-ionic surfactants.[3][4]

Materials:

  • This compound

  • Pyrene (B120774) (fluorescent probe)

  • High-purity water

  • Volumetric flasks

  • Spectrofluorometer

Procedure:

  • Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone) at a concentration of approximately 10⁻³ M.

  • Prepare a series of aqueous solutions of this compound with varying concentrations, bracketing the expected CMC.

  • To each surfactant solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration of approximately 10⁻⁶ M. Ensure the volume of the organic solvent is minimal to not affect the properties of the aqueous solution.

  • Allow the solutions to equilibrate for a set period (e.g., 24 hours) at a constant temperature.

  • Measure the fluorescence emission spectra of each solution using a spectrofluorometer. The excitation wavelength for pyrene is typically around 335 nm.

  • Record the intensities of the first (I₁) and third (I₃) vibronic peaks of the pyrene emission spectrum (approximately 373 nm and 384 nm, respectively).

  • Plot the ratio of the intensities (I₁/I₃) as a function of the logarithm of the surfactant concentration.

  • The CMC is determined from the inflection point of the resulting sigmoidal curve , which can be identified as the point of maximum change in the I₁/I₃ ratio.

CMC_Determination_Workflow A Prepare Pyrene Stock Solution C Add Pyrene to Surfactant Solutions A->C B Prepare Serial Dilutions of this compound B->C D Equilibrate Samples C->D E Measure Fluorescence Spectra D->E F Plot I1/I3 Ratio vs. log(Concentration) E->F G Determine CMC from Inflection Point F->G Surface_Tension_Measurement_Workflow A Clean and Calibrate Wilhelmy Plate C Measure Surface Tension for Each Concentration A->C B Prepare Surfactant Solution Series B->C D Plot Surface Tension vs. log(Concentration) C->D E Identify CMC and Surface Tension at CMC D->E Cytotoxicity_Testing_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis A Culture HaCaT Cells B Seed Cells in 96-well Plates A->B D Treat Cells with Surfactant B->D C Prepare Surfactant Dilutions C->D E Incubate for Exposure Time D->E F Add MTT Reagent E->F G Incubate for Formazan Formation F->G H Solubilize Formazan Crystals G->H I Measure Absorbance H->I J Calculate Cell Viability I->J K Determine IC50 Value J->K Drug_Solubilization_Pathway cluster_problem The Challenge cluster_solution The Mechanism cluster_outcome The Result Poorly Soluble Drug Poorly Soluble Drug Drug Encapsulation Drug Encapsulation Poorly Soluble Drug->Drug Encapsulation This compound This compound Micelle Formation Micelle Formation This compound->Micelle Formation Micelle Formation->Drug Encapsulation Enhanced Aqueous Solubility Enhanced Aqueous Solubility Drug Encapsulation->Enhanced Aqueous Solubility Improved Bioavailability Improved Bioavailability Enhanced Aqueous Solubility->Improved Bioavailability

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of N-Myristoyl Meglumine (B1676163)

This technical guide provides a comprehensive overview of the core physical and chemical properties of N-Myristoyl meglumine, a compound of interest in various scientific and pharmaceutical applications. This document details its structural characteristics, physicochemical parameters, and relevant biological context, presenting data in a structured format for ease of reference and comparison.

Chemical Identity and Structure

N-Myristoyl meglumine, also known as Myristoyl methyl glucamide, is a nonionic surfactant. It is synthesized by the N-acylation of meglumine (N-methyl-D-glucamine) with myristic acid (tetradecanoic acid). Meglumine is a sugar alcohol derived from glucose and is widely used as an excipient in pharmaceutical formulations.[1][2] The myristoyl group is a 14-carbon saturated fatty acid chain.

The structure of N-Myristoyl meglumine consists of a hydrophilic head group derived from meglumine and a hydrophobic tail from myristic acid. This amphipathic nature is responsible for its surface-active properties.

Physicochemical Properties

The physical and chemical properties of N-Myristoyl meglumine are summarized in the table below. These properties are crucial for understanding its behavior in various formulations and biological systems.

PropertyValueReference
IUPAC Name N-methyl-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]tetradecanamide[3]
Synonyms This compound, N-Myristoyl meglumine, N-Methyl-N-tetradecanoylglucamine[3]
CAS Number 87157-58-2[3]
Molecular Formula C21H43NO6[3]
Molecular Weight 405.6 g/mol [3]
Appearance White to off-white crystalline powder (Meglumine)[4]
Melting Point 129-131.5 °C (for Meglumine)[5][6]
Solubility Meglumine is freely soluble in water.[4]
Critical Micelle Concentration (CMC) The CMC is the concentration at which surfactant molecules aggregate to form micelles.[7][8] While the specific CMC for N-Myristoyl meglumine is not detailed in the provided results, it is a key parameter for any surfactant.

Experimental Protocols

Synthesis of N-Myristoyl Meglumine

A plausible synthesis method for N-Myristoyl meglumine involves the amidation of meglumine with an activated form of myristic acid, such as myristoyl chloride or a fatty acid methyl ester.[9]

Materials:

  • Meglumine (N-methyl-D-glucamine)

  • Myristoyl chloride or Myristic acid methyl ester

  • Anhydrous solvent (e.g., pyridine, dimethylformamide)

  • Alkali catalyst (for methyl ester route, e.g., sodium methoxide)[9]

  • Purification solvents (e.g., ethanol, methanol, acetone)

Procedure (Conceptual):

  • Dissolve meglumine in an appropriate anhydrous solvent under an inert atmosphere (e.g., nitrogen).

  • Slowly add myristoyl chloride (or myristic acid methyl ester with a catalyst) to the meglumine solution, typically in a 1.0-1.1 molar ratio of the fatty acid derivative to meglumine.[9]

  • The reaction mixture is stirred at a controlled temperature (e.g., 50-80°C for the methyl ester route) for a specified duration (e.g., 2-6 hours).[9]

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is then purified, for example, by recrystallization from a suitable solvent to yield N-Myristoyl meglumine.

G Conceptual Synthesis of N-Myristoyl Meglumine cluster_reactants Reactants cluster_workup Work-up and Purification Meglumine Meglumine (in anhydrous solvent) Reaction Amidation Reaction (Controlled Temperature, Inert Atmosphere) Meglumine->Reaction Myristoyl Myristoyl Chloride or Myristic Acid Methyl Ester Myristoyl->Reaction SolventRemoval Solvent Removal (Reduced Pressure) Reaction->SolventRemoval Purification Purification (e.g., Recrystallization) SolventRemoval->Purification Product N-Myristoyl Meglumine (Final Product) Purification->Product

A flowchart of the conceptual synthesis of N-Myristoyl meglumine.
Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental property of surfactants and can be determined by measuring a physical property of the surfactant solution as a function of its concentration.[7][8] A common method is surface tensiometry.

Procedure:

  • Prepare a series of aqueous solutions of N-Myristoyl meglumine with increasing concentrations.

  • Measure the surface tension of each solution using a tensiometer (e.g., with a Wilhelmy plate or du Noüy ring).

  • Plot the surface tension as a function of the logarithm of the surfactant concentration.

  • The plot will typically show a sharp decrease in surface tension followed by a plateau. The concentration at which this break occurs is the CMC.[7][8]

Biological Relevance and Applications

Role in Drug Delivery

As a nonionic surfactant, N-Myristoyl meglumine has potential applications in pharmaceutical formulations, particularly in drug delivery systems.[1] Surfactants are used to:

  • Increase the solubility of poorly water-soluble drugs.

  • Formulate emulsions and microemulsions.

  • Develop nanoparticulate drug delivery systems , such as micelles and nanoparticles, to enhance drug stability, targeting, and bioavailability.[10][11][12]

Context of N-Myristoylation in Cellular Signaling

While N-Myristoyl meglumine is a synthetic surfactant, its myristoyl group is relevant to a crucial biological process called N-myristoylation. This is the attachment of a myristoyl group to the N-terminal glycine (B1666218) of a protein, a reaction catalyzed by N-myristoyltransferase (NMT).[13][14]

N-myristoylation is critical for:

  • Protein localization: It can anchor proteins to cellular membranes.[13]

  • Signal transduction: Many proteins involved in signaling pathways are myristoylated.[13][14]

  • Protein stability and interactions. [13]

NMT is a validated drug target for various diseases, including cancer and infectious diseases, as its inhibition can disrupt essential cellular processes in pathogens or cancer cells.[15][16][17]

G Protein N-Myristoylation Pathway cluster_outcomes Functional Outcomes MyristoylCoA Myristoyl-CoA NMT N-Myristoyltransferase (NMT) MyristoylCoA->NMT binds MyristoylatedProtein N-Myristoylated Protein NMT->MyristoylatedProtein catalyzes Protein Substrate Protein (with N-terminal Glycine) Protein->NMT binds Membrane Membrane Targeting MyristoylatedProtein->Membrane Signaling Signal Transduction MyristoylatedProtein->Signaling Stability Protein Stability MyristoylatedProtein->Stability

The enzymatic pathway of protein N-myristoylation by NMT.

Stability and Storage

Meglumine, the precursor to N-Myristoyl meglumine, is stable and should be stored in a well-closed container in a cool, dry place.[6] It does not polymerize or dehydrate unless heated above 150°C for extended periods.[6] While specific stability data for N-Myristoyl meglumine is not available in the search results, as a fatty acid amide, it is expected to be relatively stable under normal storage conditions. Hydrolysis of the amide bond could occur under strongly acidic or basic conditions.

Conclusion

N-Myristoyl meglumine is a nonionic surfactant with a well-defined chemical structure and properties that make it a candidate for various applications in research and drug development. Its amphipathic nature, stemming from the combination of a hydrophilic meglumine head group and a hydrophobic myristoyl tail, governs its functionality. Understanding its physicochemical properties, such as its CMC, is essential for its effective use in formulations. Furthermore, the biological significance of the myristoyl group in cellular processes highlights the broader context in which this and related molecules are studied. This guide provides a foundational understanding for professionals working with N-Myristoyl meglumine.

References

Critical Micelle Concentration of Myristoyl Methyl Glucamide in Aqueous Solution: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of Myristoyl methyl glucamide, a non-ionic surfactant widely utilized in biochemical and pharmaceutical applications for solubilizing membrane proteins. This document presents quantitative data, detailed experimental protocols for CMC determination, and visual representations of experimental workflows and influencing factors.

Quantitative Data Summary

This compound, also known as N-myristoyl-N-methylglucamine or MEGA-10, is a non-ionic detergent valued for its gentle solubilization properties. Its CMC is a crucial parameter, indicating the concentration at which surfactant monomers self-assemble into micelles. This property is influenced by factors such as temperature and the presence of electrolytes.

Below is a summary of reported CMC values for this compound in aqueous solutions.

CMC (mM)Temperature (°C)ConditionsReference
4.825Saline buffer[1]
4.88Not SpecifiedNo salt[2]
6-725Not Specified[3]

It is important to note that the CMC of this compound is affected by the presence of salts, with studies indicating a decrease in the CMC value in electrolyte solutions due to the "salting-out" effect[4].

Experimental Protocols for CMC Determination

The determination of the CMC is achievable through various analytical techniques that detect the physicochemical changes occurring at the onset of micellization. The most common methods for non-ionic surfactants like this compound are surface tensiometry and fluorescence spectroscopy. While the conductivity method is also prevalent for ionic surfactants, it is not suitable for non-ionic surfactants as they do not significantly alter the conductivity of the solution[5].

Surface Tensiometry

Principle: This method is based on the principle that surfactants lower the surface tension of a liquid. As the surfactant concentration increases, the surface tension decreases until the surface becomes saturated with monomers. At the CMC, the surface tension remains relatively constant with further increases in surfactant concentration, as the excess monomers form micelles in the bulk solution[6].

Detailed Methodology:

  • Preparation of Surfactant Solutions: A series of aqueous solutions of this compound with varying concentrations are prepared using deionized water or a specific buffer. The concentration range should bracket the expected CMC value.

  • Instrumentation: A tensiometer, equipped with a platinum Wilhelmy plate or a Du Noüy ring, is used for the measurements. The instrument should be calibrated according to the manufacturer's instructions.

  • Measurement:

    • The platinum plate or ring is thoroughly cleaned, typically by flaming, to ensure complete wetting.

    • For each concentration, the surface tension is measured. It is crucial to allow the system to reach equilibrium, as the migration of surfactant molecules to the surface is a time-dependent process.

    • Multiple readings should be taken for each concentration to ensure accuracy and reproducibility.

  • Data Analysis: The surface tension values are plotted against the logarithm of the surfactant concentration. The resulting graph will show two distinct linear regions. The CMC is determined from the intersection of the regression lines of these two regions[6].

Fluorescence Spectroscopy using a Pyrene (B120774) Probe

Principle: This technique utilizes a fluorescent probe, typically pyrene, whose fluorescence emission spectrum is sensitive to the polarity of its microenvironment. In an aqueous solution below the CMC, pyrene resides in a polar environment. Above the CMC, pyrene partitions into the hydrophobic core of the micelles. This change in the microenvironment leads to a characteristic shift in the fine structure of the pyrene emission spectrum, specifically the ratio of the first and third vibronic peaks (I1/I3)[7][8].

Detailed Methodology:

  • Preparation of Solutions:

    • A stock solution of pyrene in a suitable organic solvent (e.g., acetone (B3395972) or methanol) is prepared.

    • A series of this compound solutions of varying concentrations are prepared in deionized water or a buffer.

    • A small, constant aliquot of the pyrene stock solution is added to each surfactant solution. The final concentration of pyrene should be very low (in the micromolar range) to avoid excimer formation. The solutions are then allowed to equilibrate.

  • Instrumentation: A spectrofluorometer is used to record the fluorescence emission spectra.

  • Measurement:

    • The excitation wavelength is set to approximately 335 nm.

    • The emission spectrum is scanned over a range that covers the pyrene emission peaks (typically 350-450 nm).

    • The intensities of the first (I1, around 373 nm) and third (I3, around 384 nm) vibronic peaks are recorded for each surfactant concentration.

  • Data Analysis: The ratio of the intensities of the first and third peaks (I1/I3) is plotted against the logarithm of the surfactant concentration. The resulting plot will be sigmoidal. The CMC is determined from the point of maximum inflection of this curve, which can be found by taking the first derivative of the curve[7][8].

Visualizations

Experimental Workflows

The following diagrams illustrate the generalized workflows for determining the CMC using the described experimental methods.

SurfaceTensiometryWorkflow prep Prepare Surfactant Solutions (Varying Concentrations) calibrate Calibrate Tensiometer prep->calibrate measure Measure Surface Tension for Each Concentration calibrate->measure plot Plot Surface Tension vs. log(Concentration) measure->plot determine Determine CMC from Intersection of Linear Fits plot->determine

Caption: Workflow for CMC determination by surface tensiometry.

FluorescenceSpectroscopyWorkflow prep_s Prepare Surfactant Solutions (Varying Concentrations) add_p Add Pyrene Probe to Each Solution prep_s->add_p equilibrate Allow Solutions to Equilibrate add_p->equilibrate measure Measure Fluorescence Emission (I1 and I3 peaks) equilibrate->measure plot Plot I1/I3 Ratio vs. log(Concentration) measure->plot determine Determine CMC from Inflection Point of Sigmoidal Fit plot->determine

Caption: Workflow for CMC determination by fluorescence spectroscopy.

Factors Influencing Critical Micelle Concentration

The CMC of a non-ionic surfactant like this compound is influenced by several factors. The diagram below illustrates these relationships.

CMC_Factors cluster_surfactant Surfactant Structure cluster_environment Environmental Factors CMC Critical Micelle Concentration (CMC) hydrophobic Hydrophobic Chain Length hydrophobic->CMC Increase leads to Decrease in CMC hydrophilic Hydrophilic Head Group hydrophilic->CMC Increase in size leads to Increase in CMC temp Temperature temp->CMC Complex Effect (can increase or decrease) electrolytes Addition of Electrolytes (Salts) electrolytes->CMC Generally Decreases CMC ('Salting Out')

Caption: Key factors influencing the CMC of non-ionic surfactants.

References

The Biophysical Choreography of a Bio-Based Surfactant: A Technical Guide to the Self-Assembly and Micelle Formation of Myristoyl Methyl Glucamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myristoyl methyl glucamide, a nonionic surfactant derived from renewable resources, is gaining significant attention across various industries, including pharmaceuticals and drug delivery, owing to its favorable biocompatibility and unique self-assembly characteristics. This technical guide provides a comprehensive overview of the fundamental principles governing the self-assembly and micelle formation of this compound. We delve into its critical micelle concentration, aggregation behavior, and the thermodynamics that drive the spontaneous formation of micelles. Detailed experimental protocols for characterizing these properties are provided to enable researchers to conduct their own investigations. Furthermore, this guide employs graphical representations to elucidate key concepts and experimental workflows, offering a complete resource for professionals working with this promising bio-based surfactant.

Introduction

Surfactants are amphiphilic molecules that, above a certain concentration in a solution, spontaneously self-assemble into organized structures known as micelles. This process, driven by the hydrophobic effect, is fundamental to a wide range of applications, from detergency to advanced drug delivery systems. This compound, also known as N-myristoyl-N-methylglucamine or MEGA-14, is a nonionic surfactant belonging to the N-acyl-N-methylglucamide (MEGA) family. Its structure consists of a hydrophilic glucose-based headgroup and a hydrophobic myristoyl (C14) tail. This unique molecular architecture imparts desirable properties such as good water solubility, resistance to electrolyte effects, and low toxicity, making it an attractive excipient in pharmaceutical formulations.

Understanding the self-assembly and micellization behavior of this compound is crucial for its effective utilization. This guide summarizes the key physicochemical parameters associated with its micelle formation and provides detailed methodologies for their determination.

Physicochemical Properties and Micelle Formation

The self-assembly of this compound in aqueous solutions is characterized by several key parameters. While specific experimental data for this compound (MEGA-14) is not extensively available in the reviewed literature, we can extrapolate and estimate its properties based on the well-documented behavior of its shorter-chain homologs (MEGA-8, MEGA-9, and MEGA-10).

Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is the concentration of a surfactant at which micelle formation begins. Below the CMC, surfactant molecules exist predominantly as monomers. Above the CMC, additional surfactant molecules aggregate to form micelles.[1] The CMC is a critical parameter as it dictates the concentration at which the surfactant becomes effective for applications such as solubilization and emulsification.

A study on N-acyl-N-methylglucamides (MEGA-n) demonstrated a linear relationship between the logarithm of the CMC and the number of carbon atoms in the acyl chain.[2] By extrapolating the data from MEGA-8, MEGA-9, and MEGA-10, the estimated CMC of this compound (MEGA-14) at 25°C is presented in Table 1.

Aggregation Number (Nagg)

The aggregation number is the average number of surfactant monomers that constitute a single micelle. This parameter influences the size and solubilization capacity of the micelle. For long-chain nonionic surfactants, the aggregation number can vary significantly depending on factors such as temperature, electrolyte concentration, and the chemical structure of the surfactant. While a specific aggregation number for this compound is not available in the literature, typical values for similar nonionic surfactants can range from several dozen to a few hundred.

Thermodynamics of Micellization

The process of micellization is a thermodynamically spontaneous event, characterized by changes in Gibbs free energy (ΔG°m), enthalpy (ΔH°m), and entropy (ΔS°m).[1]

  • Gibbs Free Energy of Micellization (ΔG°m): A negative ΔG°m indicates that micelle formation is a spontaneous process. It can be calculated from the CMC using the following equation for nonionic surfactants:

    ΔG°m = RT ln(CMC)

    where R is the gas constant and T is the absolute temperature.

  • Enthalpy of Micellization (ΔH°m): This represents the heat change associated with the formation of micelles. It can be determined experimentally using techniques like isothermal titration calorimetry (ITC) or by studying the temperature dependence of the CMC. For many nonionic surfactants, micellization is an endothermic process (positive ΔH°m) at lower temperatures.

  • Entropy of Micellization (ΔS°m): The entropy change is often the primary driving force for micellization, a phenomenon known as the hydrophobic effect. The transfer of the hydrophobic tails from the structured water environment to the micellar core leads to a significant increase in the overall entropy of the system. It can be calculated using the Gibbs-Helmholtz equation:

    ΔS°m = (ΔH°m - ΔG°m) / T

Table 1: Physicochemical Parameters of this compound Micellization

ParameterSymbolEstimated/Typical ValueUnit
Critical Micelle Concentration (25°C)CMC~0.1 (extrapolated)mM
Aggregation NumberNaggNot available (typically 50-200 for similar surfactants)-
Standard Gibbs Free Energy of Micellization (25°C)ΔG°m~ -22.8 (calculated from extrapolated CMC)kJ/mol
Standard Enthalpy of MicellizationΔH°mNot available (often positive for nonionic surfactants)kJ/mol
Standard Entropy of MicellizationΔS°mNot available (expected to be positive)J/mol·K

Note: The CMC value is an estimation based on the extrapolation of data from shorter-chain N-acyl-N-methylglucamides. The ΔG°m is calculated from this extrapolated CMC. Nagg, ΔH°m, and ΔS°m values are typical ranges for similar surfactants and require experimental determination for this compound.

Experimental Protocols

Accurate characterization of the self-assembly and micelle formation of this compound requires precise experimental techniques. The following sections detail the methodologies for determining the key parameters.

Determination of Critical Micelle Concentration (CMC)

Method: Surface Tensiometry

This is a widely used and reliable method for determining the CMC of surfactants. It is based on the principle that surfactants lower the surface tension of a liquid.

  • Apparatus: Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).

  • Procedure:

    • Prepare a stock solution of this compound in high-purity water.

    • Prepare a series of dilutions of the stock solution to cover a concentration range both below and above the expected CMC.

    • Measure the surface tension of each solution at a constant temperature.

    • Plot the surface tension as a function of the logarithm of the surfactant concentration.

    • The CMC is determined as the point of intersection of the two linear portions of the plot.[3]

Determination of Aggregation Number (Nagg)

Method: Steady-State Fluorescence Quenching

This technique utilizes a fluorescent probe and a quencher to determine the aggregation number of micelles.

  • Reagents:

    • Fluorescent probe (e.g., pyrene)

    • Quencher (e.g., cetylpyridinium (B1207926) chloride)

    • This compound solutions at concentrations well above the CMC.

  • Procedure:

    • Prepare a series of this compound solutions containing a constant concentration of the fluorescent probe.

    • Add increasing concentrations of the quencher to these solutions.

    • Measure the fluorescence intensity of the probe at each quencher concentration.

    • The data is analyzed using the following equation, assuming a Poisson distribution of the quencher among the micelles:

      ln(I0/I) = [Q] / ([S] - CMC) * Nagg

      where I0 and I are the fluorescence intensities in the absence and presence of the quencher, respectively, [Q] is the quencher concentration, and [S] is the total surfactant concentration.

    • A plot of ln(I0/I) versus [Q] should yield a straight line, from the slope of which Nagg can be calculated.[4]

Determination of Thermodynamic Parameters of Micellization

Method: Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with molecular interactions, providing a complete thermodynamic profile of the micellization process in a single experiment.

  • Apparatus: Isothermal Titration Calorimeter.

  • Procedure:

    • Fill the sample cell with high-purity water.

    • Fill the injection syringe with a concentrated solution of this compound.

    • Perform a series of small, sequential injections of the surfactant solution into the water-filled cell while monitoring the heat evolved or absorbed.

    • The resulting thermogram will show a characteristic sigmoidal curve.

    • The inflection point of the curve corresponds to the CMC, and the total heat change is related to the enthalpy of micellization (ΔH°m).

    • The Gibbs free energy (ΔG°m) and entropy (ΔS°m) of micellization can then be calculated from the CMC and ΔH°m values.[5]

Visualizing the Process: Diagrams

To further clarify the concepts discussed, the following diagrams illustrate the process of micelle formation and the experimental workflows.

MicelleFormation cluster_Monomers Below CMC cluster_Micelle Above CMC m1 m2 m3 m4 m5 m6 micelle m7 m7->micelle m8 m8->micelle m9 m9->micelle m10 m10->micelle m11 m11->micelle m12 m12->micelle m13 m13->micelle m14 m14->micelle Monomers in Solution Monomers in Solution Self-Assembly Self-Assembly Monomers in Solution->Self-Assembly [Surfactant] > CMC Micelle Formation Micelle Formation Self-Assembly->Micelle Formation

Caption: Self-assembly of this compound into a micelle above the CMC.

CMC_Determination_Workflow prep Prepare Surfactant Solutions (Varying Concentrations) measure Measure Surface Tension (Tensiometer) prep->measure plot Plot Surface Tension vs. log(Concentration) measure->plot analyze Identify Breakpoint (Intersection of Two Lines) plot->analyze result Determine CMC analyze->result Thermodynamics_Relationship deltaG ΔG°m = RT ln(CMC) (Spontaneity) deltaS ΔS°m = (ΔH°m - ΔG°m) / T (Driving Force - Hydrophobic Effect) deltaG->deltaS deltaH ΔH°m (Heat Change) deltaH->deltaS

References

Physicochemical Properties of Myristoyl Methyl Glucamide (MEGA-14): Aggregation Number and Micelle Size

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Myristoyl methyl glucamide, also known as N-myristoyl-N-methylglucamide or MEGA-14, is a non-ionic surfactant valued in biochemical and pharmaceutical applications for its ability to solubilize membrane proteins while preserving their native structure and function. A thorough understanding of its micellar properties, specifically its aggregation number and micelle size, is crucial for optimizing its use in various experimental and formulation contexts. This technical guide provides a comprehensive overview of these key parameters, details the experimental methodologies used for their determination, and presents available data for closely related compounds to serve as a valuable reference.

Core Physicochemical Data

The aggregation behavior of surfactants in aqueous solution is characterized by several key parameters. The Critical Micelle Concentration (CMC) is the concentration at which surfactant monomers begin to self-assemble into micelles. Above the CMC, the aggregation number represents the average number of surfactant molecules per micelle, and the micelle size describes the physical dimensions of these aggregates.

ParameterValue (for MEGA-10)Experimental ConditionsMeasurement Technique
Critical Micelle Concentration (CMC) 4.88 mMNo salt conditionsNot specified
Aggregation Number Data not available for MEGA-14--
Micelle Size (Hydrodynamic Radius) Data not available for MEGA-14--

Note: The CMC value for MEGA-10 decreases in the presence of sodium chloride. It is expected that MEGA-14, with a longer hydrophobic chain, would have a lower CMC than MEGA-10.

Experimental Methodologies for Micelle Characterization

The determination of micelle aggregation number and size relies on a suite of sophisticated biophysical techniques. The following are detailed protocols for the key experimental methods used in the characterization of surfactant micelles.

Dynamic Light Scattering (DLS)

Dynamic Light Scattering is a non-invasive technique used to measure the size distribution of small particles and macromolecules in solution. It is a primary method for determining the hydrodynamic radius (R_h) of micelles.

Principle: DLS measures the time-dependent fluctuations in the intensity of scattered light that result from the Brownian motion of particles in solution. Smaller particles diffuse more rapidly, leading to faster fluctuations in scattered light intensity. By analyzing the autocorrelation of the intensity fluctuations, the diffusion coefficient (D) of the particles can be determined. The hydrodynamic radius is then calculated using the Stokes-Einstein equation:

R_h = k_B * T / (6 * π * η * D)

where:

  • k_B is the Boltzmann constant

  • T is the absolute temperature

  • η is the viscosity of the solvent

Experimental Workflow:

DLS_Workflow cluster_prep Sample Preparation cluster_measurement DLS Measurement cluster_analysis Data Analysis Prep Prepare surfactant solution (concentration > CMC) Filter Filter solution through a 0.22 µm syringe filter Prep->Filter Equilibrate Equilibrate sample to desired temperature in DLS instrument Filter->Equilibrate Transfer to cuvette Measure Measure light scattering fluctuations at a fixed angle (e.g., 90° or 173°) Equilibrate->Measure Autocorrelate Calculate autocorrelation function of scattering intensity Measure->Autocorrelate Calculate_D Determine diffusion coefficient (D) Autocorrelate->Calculate_D Calculate_Rh Calculate hydrodynamic radius (Rh) using Stokes-Einstein equation Calculate_D->Calculate_Rh

Figure 1: Experimental workflow for Dynamic Light Scattering (DLS).
Small-Angle Neutron Scattering (SANS)

Small-Angle Neutron Scattering is a powerful technique for determining the size, shape, and internal structure of micelles.

Principle: SANS involves scattering a beam of neutrons off a sample and measuring the intensity of the scattered neutrons as a function of the scattering angle. The scattering pattern provides information about the structure of the sample on a nanometer scale. By using deuterated solvents (e.g., D₂O), the contrast between the hydrogen-rich surfactant micelles and the solvent can be enhanced, leading to a stronger scattering signal. The analysis of the scattering curve allows for the determination of parameters such as the radius of gyration (R_g), aggregation number, and the shape of the micelles (e.g., spherical, ellipsoidal, cylindrical).

Experimental Workflow:

SANS_Workflow cluster_prep Sample Preparation cluster_measurement SANS Measurement cluster_analysis Data Analysis Prep Prepare surfactant solution in a deuterated solvent (e.g., D₂O) Load Load sample into a quartz cell Prep->Load Irradiate Irradiate sample with a collimated neutron beam Load->Irradiate Detect Measure scattered neutron intensity at various angles Irradiate->Detect Plot Plot scattering intensity vs. scattering vector (Q) Detect->Plot Model Fit scattering data to a structural model (e.g., spherical, ellipsoidal) Plot->Model Extract Extract parameters: Rg, aggregation number, shape Model->Extract

Figure 2: Experimental workflow for Small-Angle Neutron Scattering (SANS).
Fluorescence Quenching

Fluorescence quenching is a widely used method for determining the mean aggregation number of micelles.

Principle: This technique involves the use of a fluorescent probe that preferentially partitions into the micellar core and a quencher that also resides within the micelles. The quenching of the probe's fluorescence occurs when a quencher molecule is in the same micelle. By analyzing the quenching efficiency as a function of the total surfactant and quencher concentrations, the concentration of micelles can be determined. The aggregation number (N_agg) is then calculated using the following relationship:

N_agg = (C_total - CMC) / C_micelle

where:

  • C_total is the total surfactant concentration

  • CMC is the critical micelle concentration

  • C_micelle is the concentration of micelles

Experimental Workflow:

FQ_Workflow cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis Prep_Probe Prepare stock solution of fluorescent probe (e.g., pyrene) Prep_Surfactant Prepare a series of surfactant solutions with varying concentrations (>CMC) containing a fixed amount of probe Prep_Probe->Prep_Surfactant Prep_Quencher Prepare stock solution of quencher (e.g., cetylpyridinium (B1207926) chloride) Prep_Quencher->Prep_Surfactant Titrate Titrate surfactant solutions with the quencher Prep_Surfactant->Titrate Measure Measure fluorescence intensity after each quencher addition Titrate->Measure Plot Plot fluorescence intensity vs. quencher concentration Measure->Plot Model Fit data to a quenching model (e.g., Poisson statistics) to determine micelle concentration Plot->Model Calculate Calculate aggregation number Model->Calculate

Figure 3: Experimental workflow for Fluorescence Quenching.

Logical Relationship of Micellar Properties

The formation and characteristics of micelles are governed by the fundamental properties of the surfactant molecules and the surrounding solution conditions.

Micelle_Properties cluster_system System Parameters cluster_micellization Micellization Process cluster_properties Micellar Properties Surfactant Surfactant Monomer (this compound) CMC Critical Micelle Concentration (CMC) Surfactant->CMC Concentration Concentration Concentration->CMC Temperature Temperature Temperature->CMC Solvent Solvent Properties (e.g., ionic strength) Solvent->CMC Micelle_Formation Micelle Formation CMC->Micelle_Formation Exceeded Agg_Number Aggregation Number Micelle_Formation->Agg_Number Micelle_Size Micelle Size (e.g., Rh, Rg) Micelle_Formation->Micelle_Size Micelle_Shape Micelle Shape Micelle_Formation->Micelle_Shape Agg_Number->Micelle_Size Micelle_Size->Micelle_Shape Micelle_Shape->Agg_Number

Figure 4: Relationship between system parameters and micellar properties.

This guide provides a foundational understanding of the aggregation number and micelle size of this compound and the experimental approaches required for their determination. While specific data for MEGA-14 remains to be experimentally determined and published, the information on homologous surfactants and the detailed methodologies presented here offer a robust framework for researchers and professionals working with this important non-ionic surfactant.

Navigating Formulations: A Technical Guide to the Hydrophilic-Lipophilic Balance of Myristoyl Methyl Glucamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the Hydrophilic-Lipophilic Balance (HLB) value of Myristoyl Methyl Glucamide, a non-ionic surfactant increasingly utilized in pharmaceutical and cosmetic formulations for its mildness and performance. This document offers a comprehensive overview of the theoretical and experimental determination of its HLB value, alongside practical guidance for its application in emulsion and dispersion systems.

Understanding the Hydrophilic-Lipophilic Balance (HLB) System

The HLB system is a semi-empirical scale developed to aid in the selection of surfactants for the formulation of stable emulsions. The HLB value of a surfactant is an indicator of the balance between its hydrophilic (water-loving) and lipophilic (oil-loving) properties. This value, typically ranging from 0 to 20 for non-ionic surfactants, dictates the surfactant's solubility and, consequently, its function in a formulation.

HLB RangeApplication
1-3Antifoaming agents
3-6Water-in-oil (W/O) emulsifiers
7-9Wetting and spreading agents
8-18Oil-in-water (O/W) emulsifiers
13-15Detergents
15-20Solubilizers or hydrotropes

HLB Value of this compound

A commercially available product, GlucoTain® Flex , identified as Lauroyl/Myristoyl Methyl Glucamide, is reported to have a Griffin HLB value of 11.5 . Another related product, GlucoTain® Plus , which is a blend of Capryloyl/Caproyl Methyl Glucamide and Lauroyl/Myristoyl Methyl Glucamide, has an approximate Griffin HLB of 12 .

Based on this information, this compound is classified as a hydrophilic surfactant, making it suitable for use as an oil-in-water (O/W) emulsifier.

Influence of Alkyl Chain Length on HLB:

The lipophilic portion of this compound is the myristoyl group, which is a saturated fatty acid with 14 carbon atoms (C14). The lauroyl group, present in the commercial blend, has 12 carbon atoms (C12). Generally, for a homologous series of surfactants, an increase in the alkyl chain length leads to a decrease in the HLB value due to the increased lipophilicity.

Therefore, it can be inferred that the HLB value of pure this compound would be slightly lower than that of pure Lauroyl Methyl Glucamide. Given that the commercial blend containing both has an HLB of 11.5, the HLB of pure this compound is likely to be in the range of 10.5 to 11.5 .

Quantitative Data Summary:

SurfactantCompositionReported HLB (Griffin)Inferred HLB of this compound
GlucoTain® FlexLauroyl/Myristoyl Methyl Glucamide11.5~10.5 - 11.5
GlucoTain® PlusCapryloyl/Caproyl Methyl Glucamide & Lauroyl/Myristoyl Methyl Glucamide~12

Theoretical Calculation of HLB

For novel surfactants where experimental data is unavailable, theoretical methods can provide an estimated HLB value.

Griffin's Method

Developed in 1949, Griffin's method is primarily for non-ionic surfactants. The formula is:

HLB = 20 * (Mh / M)

Where:

  • Mh is the molecular mass of the hydrophilic portion of the molecule.

  • M is the total molecular mass of the molecule.

Davies' Method

Davies' method, proposed in 1957, calculates the HLB based on group numbers assigned to different chemical groups within the surfactant molecule.

HLB = 7 + Σ(hydrophilic group numbers) - Σ(lipophilic group numbers)

GroupGroup Number
Hydrophilic Groups
-SO4-Na+38.7
-COO-K+21.1
-COO-Na+19.1
-N (tertiary amine)9.4
Ester (sorbitan ring)6.8
Ester (free)2.4
-COOH2.1
-OH (free)1.9
-O-1.3
-OH (sorbitan ring)0.5
Lipophilic Groups
-CH--0.475
-CH2--0.475
-CH3-0.475
=CH--0.475

Experimental Determination of HLB

Experimental methods are crucial for accurately determining the HLB of a surfactant or the required HLB of an oil phase for a specific formulation.

Emulsion Stability Method

This practical method involves preparing a series of emulsions with a specific oil phase and a range of surfactant blends with varying, known HLB values. The stability of these emulsions is then observed over time. The HLB of the surfactant blend that produces the most stable emulsion corresponds to the required HLB of the oil phase.

Experimental Protocol:

  • Preparation of Surfactant Blends: Prepare a series of surfactant blends with varying HLB values. This is typically done by mixing a low HLB surfactant (e.g., Span 80, HLB = 4.3) and a high HLB surfactant (e.g., Tween 80, HLB = 15.0) in different ratios. The HLB of the blend is calculated as follows:

    • HLB_blend = (w_A * HLB_A) + (w_B * HLB_B)

      • Where w_A and w_B are the weight fractions of surfactants A and B, and HLB_A and HLB_B are their respective HLB values.

  • Emulsion Formulation: For each surfactant blend, prepare an oil-in-water emulsion with the oil phase of interest. A typical formulation would consist of 5-10% surfactant blend, 30-50% oil phase, and the remainder as the aqueous phase.

  • Homogenization: Subject each formulation to the same homogenization process (e.g., high-shear mixing or microfluidization) to ensure uniform droplet size distribution.

  • Stability Assessment: Store the emulsions at controlled temperatures (e.g., room temperature and accelerated conditions like 40°C). Observe the emulsions at regular intervals for signs of instability, such as creaming, coalescence, or phase separation.

  • Determination of Optimal HLB: The HLB of the surfactant blend that results in the most stable emulsion over the observation period is considered the required HLB of the oil phase.

Water Titration Method (Greenwald's Method)

This method determines the water number of a surfactant, which can be correlated to its HLB value. The water number is the amount of water that can be solubilized by a solution of the surfactant in a specific solvent system until persistent turbidity is observed.

Experimental Protocol:

  • Solvent Preparation: Prepare a solvent mixture, for example, a 4:96 (w/w) mixture of cyclohexane (B81311) and 1,4-dioxane.

  • Surfactant Solution: Accurately weigh a known amount of the surfactant (e.g., 1 gram) and dissolve it in a specific volume of the solvent mixture.

  • Titration: Titrate the surfactant solution with deionized water, adding small increments of water while continuously stirring.

  • Turbidity Measurement: After each addition of water, measure the transmittance of the solution using a spectrophotometer at a fixed wavelength (e.g., 650 nm).

  • Endpoint Determination: The endpoint is reached when a sharp and persistent decrease in transmittance is observed, indicating the onset of turbidity. The volume of water added at this point is the water number.

  • HLB Correlation: The water number can be correlated to the HLB value using a calibration curve prepared with surfactants of known HLB values.

Application in Formulations: The HLB System in Practice

The primary application of the HLB system is to select the appropriate surfactant or blend of surfactants to create a stable emulsion with a given oil phase. The "required HLB" (rHLB) of an oil is the HLB value of the surfactant that will provide the most stable emulsion for that specific oil.

Required HLB of Common Excipients:

Oil/ExcipientRequired HLB for O/W Emulsion
Beeswax9
Cetyl Alcohol15
Stearyl Alcohol14
Lanolin, Anhydrous10
Mineral Oil, Light12
Petrolatum10.5
Isopropyl Myristate11.5
Silicone Oil11

For a blend of oils, the required HLB can be calculated as a weighted average of the rHLB of the individual components.

Logical Workflow for Surfactant Selection

The following diagram illustrates the logical workflow for selecting a suitable surfactant system for an oil-in-water emulsion using the HLB system.

surfactant_selection_workflow cluster_prep 1. Preparation and Characterization cluster_selection 2. Surfactant System Selection cluster_formulation 3. Formulation and Evaluation cluster_optimization 4. Optimization define_oil Define Oil Phase (Single or Blend) determine_rHLB Determine Required HLB (rHLB) of the Oil Phase define_oil->determine_rHLB Theoretical Calculation or Experimental Determination select_surfactants Select Primary Surfactants (Low and High HLB) determine_rHLB->select_surfactants calculate_blends Calculate Surfactant Blends to Match rHLB select_surfactants->calculate_blends prepare_emulsions Prepare Trial Emulsions calculate_blends->prepare_emulsions evaluate_stability Evaluate Emulsion Stability (Visual, Particle Size, etc.) prepare_emulsions->evaluate_stability optimize Optimize Surfactant Concentration and Ratio evaluate_stability->optimize Iterative Process final_formulation Final Formulation optimize->final_formulation

Navigating the Formulation Landscape: A Technical Guide to Myristoyl Methyl Glucamide Solubility in Buffer Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myristoyl methyl glucamide, a non-ionic surfactant derived from natural fatty acids and glucose, is gaining prominence in the formulation of personal care and pharmaceutical products.[1] Its mildness and ecofriendly profile make it an attractive alternative to traditional surfactants. However, understanding its solubility characteristics in various buffer systems is crucial for successful formulation development. This technical guide provides an in-depth overview of the solubility of this compound, supported by general principles for non-ionic surfactants, and outlines experimental protocols for its determination.

Core Concepts: Understanding this compound

This compound is a sugar-based surfactant known for its excellent cleansing and wetting abilities.[2] As a non-ionic surfactant, its solubility is primarily influenced by temperature rather than the pH of the medium.[3] These types of surfactants are valued for their ability to act as solubilizers, helping to dissolve ingredients that are not easily soluble in water.[2] Commercial products containing this compound, often in combination with other alkyl methyl glucamides like lauroyl methyl glucamide, are described as being miscible with all types of surfactants (anionic, non-ionic, cationic, and amphoteric).[2][4] This broad miscibility suggests good aqueous compatibility.

Solubility Profile of this compound

Qualitative Solubility Data

PropertyObservationSource
General Miscibility Miscible with all types of surfactants (anionic, non-ionic, cationic, and amphoteric).[2][4]
Role in Formulations Excellent non-EO (ethylene oxide-free) solubilizer.[2]
Product Form Often supplied as a clear yellowish liquid in aqueous solutions.

Experimental Protocols for Determining Solubility

To generate precise solubility data for this compound in specific buffer systems, a systematic experimental approach is necessary. The following protocols outline standard methodologies for this purpose.

1. Equilibrium Solubility Method

This method determines the saturation solubility of a compound in a given solvent system.

  • Materials:

    • This compound (pure substance)

    • A series of aqueous buffer solutions at desired pH values (e.g., acetate, phosphate, borate (B1201080) buffers)

    • Thermostatically controlled shaker or incubator

    • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

    • Centrifuge and/or filters (e.g., 0.45 µm PTFE)

  • Procedure:

    • Add an excess amount of this compound to a known volume of each buffer solution in separate vials.

    • Seal the vials and place them in a thermostatically controlled shaker set to a specific temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

    • After equilibration, allow the samples to stand to let undissolved material settle.

    • Carefully withdraw a clear aliquot of the supernatant. For accuracy, centrifuge or filter the aliquot to remove any suspended particles.

    • Dilute the aliquot with an appropriate solvent and quantify the concentration of dissolved this compound using a validated analytical method.

    • Repeat the experiment at different temperatures to assess the temperature dependency of solubility.

2. Turbidimetric Method (Cloud Point Determination)

For non-ionic surfactants, the cloud point is the temperature at which the solution becomes cloudy as the surfactant's solubility decreases with increasing temperature.

  • Materials:

    • This compound solution of a known concentration in the desired buffer.

    • Spectrophotometer with a temperature-controlled cuvette holder.

    • Thermometer.

  • Procedure:

    • Prepare a solution of this compound in the buffer of interest at a concentration below its expected solubility limit.

    • Place the solution in the cuvette of the spectrophotometer.

    • Slowly increase the temperature of the cuvette holder while monitoring the absorbance or transmittance of the solution at a fixed wavelength.

    • The temperature at which a sharp increase in absorbance (or decrease in transmittance) is observed is the cloud point. This indicates the temperature at which the surfactant starts to phase-separate from the solution.

Visualizing Experimental and Logical Workflows

To effectively plan and execute solubility studies, a clear workflow is essential. The following diagrams, generated using the DOT language, illustrate key processes.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_surfactant Weigh Myristoyl Methyl Glucamide mix Add excess surfactant to buffers prep_surfactant->mix prep_buffer Prepare Buffer Solutions (various pH) prep_buffer->mix equilibrate Equilibrate with shaking (24-72h) mix->equilibrate separate Centrifuge/Filter to get clear supernatant equilibrate->separate quantify Quantify concentration (e.g., HPLC) separate->quantify data Record Solubility Data (mg/mL or M) quantify->data

Equilibrium Solubility Experimental Workflow

logical_relationship compound Myristoyl Methyl Glucamide surfactant_type Non-ionic Surfactant compound->surfactant_type solubility Aqueous Solubility surfactant_type->solubility temp_effect Temperature Dependent solubility->temp_effect ph_effect Largely pH Independent solubility->ph_effect formulation Formulation Performance solubility->formulation

Key Relationships in Solubility

Conclusion

This compound presents a favorable profile for formulators seeking mild and effective surfactant systems. While specific quantitative solubility data across a range of buffers is not extensively published, its classification as a non-ionic, sugar-based surfactant implies good aqueous compatibility, with temperature being the primary factor influencing its solubility. For formulations requiring precise solubility parameters, the experimental protocols outlined in this guide provide a robust framework for generating the necessary data. A thorough understanding of these principles and methodologies will empower researchers and drug development professionals to effectively incorporate this compound into innovative and stable product formulations.

References

Methodological & Application

Application Notes and Protocols for Membrane Protein Extraction from E. coli using Myristoyl Methyl Glucamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The extraction and purification of membrane proteins are pivotal steps in structural biology and drug discovery. These proteins, embedded within the lipid bilayer, play crucial roles in cellular signaling, transport, and enzymatic activity, making them prime targets for therapeutic intervention. Myristoyl methyl glucamide, a non-ionic detergent, offers a gentle yet effective means of solubilizing membrane proteins from E. coli, a commonly used expression host. Its amphipathic nature allows for the disruption of the cell membrane and the formation of protein-detergent micelles, thereby maintaining the protein's structural integrity in an aqueous environment.

This document provides detailed application notes and protocols for the use of this compound in the extraction of membrane proteins from E. coli.

Physicochemical Properties of N-Acyl-N-Methylglucamides

Detergent NameAbbreviationAlkyl Chain LengthMolecular Weight ( g/mol )Critical Micelle Concentration (mM)
Nonanoyl-N-methylglucamideMEGA-9C9335.525[1]
Decanoyl-N-methylglucamideMEGA-10C10349.57[1]
This compound - C14 405.6 ~0.4 (Estimated)

Table 1: Physicochemical properties of selected N-Acyl-N-Methylglucamides. The CMC of this compound is an estimation based on the trend of decreasing CMC with increasing alkyl chain length.

Experimental Protocols

This section outlines a comprehensive protocol for the extraction of a target membrane protein from E. coli using this compound.

Part 1: Expression and Harvesting of E. coli

A standard protocol for the expression of a target membrane protein in E. coli is a prerequisite for successful extraction. This typically involves transformation of a suitable E. coli strain (e.g., BL21(DE3) or C41(DE3)) with an expression vector containing the gene of interest, followed by induction of protein expression.

Protocol 1: Cell Culture and Harvest

  • Inoculation: Inoculate a single colony of transformed E. coli into 50 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic. Incubate overnight at 37°C with shaking (220 rpm).

  • Scale-up: The next day, use the overnight culture to inoculate 1 L of fresh LB broth with the same antibiotic.

  • Growth: Incubate at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.

  • Expression: Reduce the temperature to 18-25°C and continue to incubate for 12-16 hours with shaking.

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Washing: Resuspend the cell pellet in a wash buffer (e.g., phosphate-buffered saline, PBS) and centrifuge again.

  • Storage: The cell pellet can be stored at -80°C until further use.

Part 2: Membrane Protein Extraction

This part of the protocol focuses on the lysis of E. coli cells, isolation of the membrane fraction, and subsequent solubilization of the target membrane protein using this compound.

G cluster_0 Cell Lysis and Membrane Isolation cluster_1 Membrane Solubilization start E. coli Cell Pellet lysis Resuspend in Lysis Buffer and Lyse Cells (e.g., Sonication or French Press) start->lysis centrifuge1 Low-Speed Centrifugation (10,000 x g, 20 min, 4°C) lysis->centrifuge1 supernatant1 Supernatant (Cytosolic Fraction) centrifuge1->supernatant1 Discard pellet1 Pellet (Inclusion Bodies, Debris) centrifuge1->pellet1 centrifuge2 High-Speed Ultracentrifugation (100,000 x g, 1 hr, 4°C) pellet1->centrifuge2 supernatant2 Supernatant (Cytosol) centrifuge2->supernatant2 Discard pellet2 Membrane Pellet centrifuge2->pellet2 wash Wash Membrane Pellet pellet2->wash solubilization Resuspend Membrane Pellet in Solubilization Buffer with this compound wash->solubilization incubation Incubate with Gentle Agitation (e.g., 1-2 hours at 4°C) solubilization->incubation centrifuge3 Ultracentrifugation (100,000 x g, 1 hr, 4°C) incubation->centrifuge3 supernatant3 Solubilized Membrane Proteins (Proceed to Purification) centrifuge3->supernatant3 pellet3 Insoluble Fraction centrifuge3->pellet3 Discard

Fig 1. Workflow for Membrane Protein Extraction.

Protocol 2: Membrane Isolation and Solubilization

  • Cell Lysis:

    • Resuspend the frozen cell pellet in ice-cold lysis buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, protease inhibitors) at a ratio of 5 mL of buffer per gram of wet cell paste.

    • Lyse the cells using a suitable method such as sonication on ice or multiple passes through a French press at 16,000 psi.

  • Removal of Cell Debris:

    • Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to pellet intact cells and inclusion bodies.

    • Carefully collect the supernatant.

  • Membrane Fraction Isolation:

    • Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the membrane fraction.

    • Discard the supernatant containing the cytosolic proteins.

  • Membrane Wash:

    • Wash the membrane pellet by resuspending it in a high-salt wash buffer (e.g., Lysis Buffer with 500 mM NaCl) to remove peripherally associated proteins.

    • Centrifuge again at 100,000 x g for 1 hour at 4°C. Discard the supernatant.

  • Solubilization:

    • Resuspend the washed membrane pellet in solubilization buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol, 1-2% (w/v) this compound). The optimal concentration of this compound may need to be determined empirically, but a starting point of 1-2% (w/v) is recommended. This is significantly above the estimated CMC to ensure efficient micelle formation.

    • Incubate the suspension for 1-2 hours at 4°C with gentle agitation (e.g., using a rocker or end-over-end rotator).

  • Clarification of Solubilized Proteins:

    • Centrifuge the solubilization mixture at 100,000 x g for 1 hour at 4°C to pellet any insoluble material.

    • The supernatant now contains the solubilized membrane proteins and is ready for the subsequent purification steps.

Data Presentation: Comparison of Detergents

The choice of detergent is critical for the successful extraction and purification of a functional membrane protein. The following table presents representative data on the relative protein yield and purity obtained with different non-ionic detergents for the extraction of a model membrane protein from E. coli. While specific data for this compound is not available in the provided search results, data for other common non-ionic detergents are included for comparison.

DetergentConcentration (% w/v)Relative Protein Yield (%)Purity (%)
This compound (Hypothetical) 1.5 ~70-80 >90
n-Dodecyl-β-D-maltoside (DDM)1.0100>95
Triton X-1001.0~90>90
Octyl-β-D-glucoside (OG)2.0~60>90

Table 2: Representative data comparing the efficiency of different non-ionic detergents for E. coli membrane protein extraction. The data for this compound is hypothetical and based on the expected performance of a gentle, non-ionic detergent. Actual results may vary depending on the target protein and experimental conditions.

Logical Relationships in Detergent-Based Extraction

The process of membrane protein extraction with detergents involves a series of equilibria and logical steps to ensure the protein is successfully transferred from the lipid bilayer into a stable, soluble protein-detergent complex.

G cluster_0 Initial State cluster_1 Detergent Action cluster_2 Final State membrane Membrane Protein in Lipid Bilayer add_detergent Addition of this compound (Concentration > CMC) membrane->add_detergent disrupt_membrane Disruption of Lipid Bilayer add_detergent->disrupt_membrane form_micelles Formation of Mixed Micelles (Protein-Detergent-Lipid) disrupt_membrane->form_micelles soluble_complex Soluble Protein-Detergent Complex form_micelles->soluble_complex

Fig 2. Logical Steps in Detergent Solubilization.

Conclusion

This compound is a promising non-ionic detergent for the gentle and efficient extraction of membrane proteins from E. coli. Its properties, inferred from related N-acyl-N-methylglucamides, suggest it can effectively solubilize membrane proteins while preserving their native structure and function. The provided protocols offer a robust starting point for researchers. However, optimization of detergent concentration, incubation time, and buffer composition is recommended for each specific target protein to achieve maximal yield and purity. Careful consideration of the detergent's physicochemical properties and a systematic approach to protocol development are key to successfully isolating membrane proteins for downstream applications in research and drug development.

References

Application Notes and Protocols for the Solubilization of G-Protein Coupled Receptors (GPCRs) with Myristoyl Methyl Glucamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-Protein Coupled Receptors (GPCRs) are a vast family of integral membrane proteins that are central to cellular signaling and are the targets of a large percentage of modern pharmaceuticals. The study of their structure and function is paramount for drug discovery and understanding disease. A critical and often challenging step in this process is the extraction of GPCRs from their native membrane environment in a stable and functionally active state. This process, known as solubilization, requires the use of detergents that can disrupt the lipid bilayer without denaturing the delicate structure of the receptor.

Myristoyl methyl glucamide (MMG) is a non-ionic detergent belonging to the N-alkanoyl-N-methylglucamide family. These detergents are noted for their gentle, non-denaturing properties, which can be advantageous for maintaining the conformational integrity of sensitive membrane proteins like GPCRs. This document provides detailed application notes and starting protocols for the solubilization of GPCRs using this compound. It is important to note that while specific data for MMG in GPCR solubilization is limited, the provided protocols are based on the known properties of closely related glucamide detergents and general principles of membrane protein biochemistry. Empirical optimization for each specific GPCR is highly recommended.

Physicochemical Properties of this compound and Related Detergents

PropertyThis compound (MMG)Decanoyl-N-methylglucamide (MEGA-10)Nonanoyl-N-methylglucamide (MEGA-9)
Chemical Formula C₂₁H₄₃NO₆C₁₇H₃₅NO₆C₁₆H₃₃NO₆
Molecular Weight (Da) 405.6349.5335.4
Critical Micelle Concentration (CMC) Estimated ~1-5 mM~7 mM[1]~25 mM[1]
Aggregation Number Not DeterminedNot DeterminedNot Determined
Detergent Class Non-ionicNon-ionicNon-ionic

Note: The Critical Micelle Concentration (CMC) is a critical parameter. Detergent concentrations must be kept above the CMC to form micelles and effectively solubilize membrane proteins. The CMC can be influenced by buffer conditions such as ionic strength, pH, and temperature. The estimated CMC for MMG is based on the trend of decreasing CMC with increasing alkyl chain length in the N-alkanoyl-N-methylglucamide series.

Signaling Pathway of a Typical GPCR

The following diagram illustrates the canonical signaling pathway of a G-protein coupled receptor upon ligand binding, leading to the activation of a G-protein and downstream signaling cascades. Understanding this pathway is crucial as the goal of solubilization is to isolate a receptor that can still bind its ligand and potentially interact with its cognate G-protein.

GPCR_Signaling_Pathway cluster_membrane Cell Membrane GPCR_inactive GPCR (Inactive) GPCR_active GPCR (Active) GPCR_inactive->GPCR_active 2. Conformational Change G_Protein_inactive G-Protein (Inactive) (αβγ subunits) G_Protein_active G-Protein (Active) (α-GTP and βγ subunits) G_Protein_inactive->G_Protein_active 4. GDP-GTP Exchange GPCR_active->G_Protein_inactive 3. Interaction Effector Effector Protein (e.g., Adenylyl Cyclase) G_Protein_active->Effector 5. Activation Ligand Ligand Ligand->GPCR_inactive 1. Binding Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger 6. Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response 7. Signal Transduction

Canonical GPCR signaling cascade.

Experimental Protocols

The following protocols provide a starting point for the solubilization of GPCRs using this compound. Optimization of detergent concentration, protein-to-detergent ratio, buffer composition, temperature, and incubation time is crucial for each specific GPCR.

Protocol 1: Small-Scale Solubilization Trial for GPCRs from Cultured Cells

This protocol is designed for initial screening to determine the optimal concentration of this compound for solubilizing a target GPCR.

Materials:

  • Cultured cells expressing the target GPCR

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, Protease Inhibitor Cocktail

  • Solubilization Buffer: Lysis Buffer containing varying concentrations of this compound (e.g., 0.5%, 1.0%, 1.5%, 2.0% w/v)

  • Microcentrifuge tubes, pre-chilled

  • Dounce homogenizer or sonicator

  • Ultracentrifuge

Procedure:

  • Cell Harvesting:

    • Aspirate the culture medium and wash the cells with ice-cold PBS.

    • Scrape the cells into a small volume of ice-cold PBS and transfer to a pre-chilled microcentrifuge tube.

    • Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

  • Membrane Preparation (Crude):

    • Resuspend the cell pellet in ice-cold Lysis Buffer.

    • Lyse the cells by dounce homogenization (20-30 strokes) or sonication on ice.

    • Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to remove nuclei and unbroken cells.

    • Carefully collect the supernatant and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the membranes.

    • Discard the supernatant and resuspend the membrane pellet in Lysis Buffer. Determine the total protein concentration (e.g., using a BCA assay).

  • Solubilization:

    • Aliquot the membrane suspension to different tubes.

    • Add an equal volume of 2x Solubilization Buffer with varying concentrations of this compound to achieve final concentrations of 0.5%, 1.0%, 1.5%, and 2.0% (w/v). The final protein concentration should be in the range of 1-5 mg/mL.

    • Incubate on a rotator at 4°C for 1-4 hours.

  • Clarification:

    • Centrifuge the samples at 100,000 x g for 1 hour at 4°C to pellet non-solubilized material.

    • Carefully collect the supernatant containing the solubilized GPCR.

  • Analysis:

    • Analyze the supernatant (solubilized fraction) and the pellet (insoluble fraction) by SDS-PAGE and Western blotting using an antibody against the GPCR or an affinity tag to assess solubilization efficiency.

    • If a functional assay is available (e.g., radioligand binding), assess the activity of the solubilized receptor in the supernatant.

Protocol 2: Large-Scale GPCR Solubilization and Affinity Purification

This protocol is for larger-scale preparations once optimal solubilization conditions have been determined.

Materials:

  • Cell paste or membrane preparation from a larger-scale culture

  • Optimized Solubilization Buffer (determined from Protocol 1)

  • Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% (w/v) this compound, 10 mM Imidazole (for His-tagged proteins)

  • Elution Buffer: Wash Buffer containing 250-500 mM Imidazole (for His-tagged proteins)

  • Affinity chromatography resin (e.g., Ni-NTA for His-tagged GPCRs)

Procedure:

  • Solubilization:

    • Resuspend the cell paste or membrane preparation in the optimized Solubilization Buffer at a protein concentration of 5-10 mg/mL.

    • Incubate with gentle agitation for the optimized time (e.g., 2 hours) at 4°C.

    • Clarify the lysate by ultracentrifugation at 100,000 x g for 1 hour at 4°C.

  • Affinity Purification:

    • Equilibrate the affinity resin with Wash Buffer.

    • Incubate the clarified supernatant with the equilibrated resin for 1-2 hours at 4°C with gentle rotation.

    • Load the resin into a chromatography column.

    • Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.

    • Elute the purified GPCR with Elution Buffer.

  • Analysis and Storage:

    • Analyze the eluted fractions by SDS-PAGE for purity.

    • Assess the functionality of the purified receptor.

    • Pool the pure, active fractions, and if necessary, exchange the buffer.

    • Store the purified GPCR at -80°C.

Experimental Workflow Visualization

The following diagram outlines the general workflow for GPCR solubilization and purification.

GPCR_Solubilization_Workflow start Start: GPCR-expressing Cells cell_harvesting Cell Harvesting (Centrifugation) start->cell_harvesting membrane_prep Membrane Preparation (Lysis & Ultracentrifugation) cell_harvesting->membrane_prep solubilization Solubilization (Add this compound) membrane_prep->solubilization clarification Clarification (Ultracentrifugation) solubilization->clarification purification Affinity Purification (e.g., Ni-NTA) clarification->purification analysis Analysis (SDS-PAGE, Functional Assays) purification->analysis end Purified, Functional GPCR analysis->end

Workflow for GPCR solubilization.

Logical Relationships in Detergent-Based Solubilization

The success of GPCR solubilization depends on a delicate balance of interactions between the receptor, lipids, and the detergent. This diagram illustrates the key relationships.

Detergent_Solubilization_Logic cluster_conditions Controlling Factors GPCR GPCR in Native Membrane Solubilized_GPCR Solubilized GPCR in MMG Micelle GPCR->Solubilized_GPCR Successful Solubilization Inactive_GPCR Denatured/Aggregated GPCR GPCR->Inactive_GPCR Denaturation Detergent This compound (MMG) Detergent->Solubilized_GPCR Detergent->Inactive_GPCR Concentration [MMG] > CMC Concentration->Solubilized_GPCR Concentration->Inactive_GPCR Ratio Optimal Protein: Detergent Ratio Ratio->Solubilized_GPCR Ratio->Inactive_GPCR Buffer Buffer Conditions (pH, Ionic Strength) Buffer->Solubilized_GPCR Buffer->Inactive_GPCR Temperature Low Temperature (e.g., 4°C) Temperature->Solubilized_GPCR Temperature->Inactive_GPCR

Key factors in GPCR solubilization.

Concluding Remarks

This compound, as a member of the N-alkanoyl-N-methylglucamide family of non-ionic detergents, holds promise for the gentle solubilization of G-Protein Coupled Receptors. The protocols and information provided herein serve as a comprehensive starting point for researchers. Success with any specific GPCR will ultimately depend on careful, empirical optimization of the solubilization conditions. It is recommended to perform small-scale screening experiments to identify the optimal parameters before proceeding to larger-scale preparations for structural and functional studies.

References

Application Notes and Protocols for the Functional Reconstitution of Ion Channels Using Myristoyl Methyl Glucamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functional reconstitution of ion channels into artificial lipid bilayers is a powerful technique for studying their biophysical properties in a controlled environment, free from the complexities of the native cellular membrane.[1] This process typically involves the solubilization of the ion channel from its native membrane using a mild detergent, followed by its incorporation into liposomes to form proteoliposomes. The choice of detergent is critical for maintaining the structural and functional integrity of the ion channel.

Myristoyl methyl glucamide (MMG) is a non-ionic detergent belonging to the N-acyl-N-methylglucamide family. While its direct application in ion channel reconstitution is not yet extensively documented in scientific literature, its chemical structure suggests it may be a valuable tool for membrane protein research. Its homologs with shorter alkyl chains, such as nonanoyl- and decanoyl-N-methylglucamide, have been successfully used to solubilize and reconstitute membrane proteins. This document provides a detailed, albeit theoretical, protocol for the use of this compound in the functional reconstitution of ion channels, based on established methodologies for similar non-ionic detergents. Researchers should note that the provided protocols will likely require optimization for specific ion channels.

Properties of this compound and Other Common Detergents

The selection of a detergent is guided by its physicochemical properties, most notably its Critical Micelle Concentration (CMC). The CMC is the concentration at which detergent monomers begin to form micelles, and it is a key parameter for effective membrane protein solubilization.[2] As a general trend for N-acyl-N-methylglucamides, the CMC decreases as the length of the alkyl chain increases.[3][4] Based on the known CMC values for nonanoyl-N-methylglucamide (25 mM) and decanoyl-N-methylglucamide (7 mM), the CMC for this compound (a C14 acyl chain) is estimated to be significantly lower.

DetergentChemical NameMolecular Weight ( g/mol )Alkyl Chain LengthCMC (mM)
This compound (MMG) N-methyl-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]tetradecanamide405.6[5]14~0.5 - 1.5 (Estimated)
Decanoyl-N-methylglucamide (MEGA-10)N-Decanoyl-N-methylglucamine349.46[6]106-7[6]
Nonanoyl-N-methylglucamide (MEGA-9)Nonaoyl-N-methylglucamide335.4[6]919-25[6]
n-Octyl-β-D-glucopyranoside (OG)n-Octyl-β-D-glucopyranoside292.4[6]820-25[6]
n-Dodecyl-β-D-maltoside (DDM)n-Dodecyl-β-D-maltoside510.6120.17

Disclaimer: The CMC for this compound is an estimation based on the properties of its shorter-chain homologs and general principles of surfactant chemistry. Experimental determination is highly recommended for optimal results.

Experimental Protocols

I. Workflow for Ion Channel Reconstitution into Proteoliposomes

The overall workflow for reconstituting a purified ion channel into proteoliposomes using this compound is depicted below. This process involves solubilizing the protein, preparing liposomes, mixing the components to form proteoliposomes, and subsequent functional analysis.

G cluster_solubilization Protein Solubilization cluster_liposome Liposome Preparation cluster_reconstitution Reconstitution cluster_analysis Functional Analysis start Purified Ion Channel solubilize Add MMG (above CMC) Incubate start->solubilize centrifuge_sol Centrifuge to remove insoluble material solubilize->centrifuge_sol solubilized_protein Solubilized Ion Channel centrifuge_sol->solubilized_protein mix Mix Solubilized Protein and Liposomes solubilized_protein->mix lipids Lipid Mixture (e.g., POPC:POPG) dry_film Dry to thin film lipids->dry_film hydrate Hydrate with buffer dry_film->hydrate extrude Extrude through polycarbonate membrane hydrate->extrude liposomes Unilamellar Liposomes extrude->liposomes liposomes->mix detergent_removal Detergent Removal (e.g., Dialysis, Bio-Beads) mix->detergent_removal proteoliposomes Proteoliposomes detergent_removal->proteoliposomes functional_assay Functional Assays (e.g., Patch Clamp, Flux Assay) proteoliposomes->functional_assay

Caption: General workflow for ion channel reconstitution using MMG.

II. Detailed Protocol for Proteoliposome Preparation

This protocol provides a general method for reconstituting a purified ion channel into pre-formed liposomes using this compound.

Materials:

  • Purified ion channel of interest

  • This compound (MMG)

  • Lipids (e.g., 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC), 1-palmitoyl-2-oleoyl-glycero-3-phospho-(1'-rac-glycerol) (POPG))

  • Solubilization Buffer (e.g., 20 mM HEPES, 150 mM KCl, pH 7.4)

  • Reconstitution Buffer (same as Solubilization Buffer)

  • Dialysis tubing (e.g., 10 kDa MWCO) or Bio-Beads™ SM-2

  • Extruder and polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Liposome Preparation: a. Prepare a lipid mixture (e.g., 3:1 POPC:POPG) in chloroform. b. Dry the lipid mixture to a thin film under a stream of nitrogen gas, followed by desiccation under vacuum for at least 2 hours to remove residual solvent. c. Hydrate the lipid film with Reconstitution Buffer to a final concentration of 10-20 mg/mL. d. Subject the lipid suspension to several freeze-thaw cycles to facilitate the formation of multilamellar vesicles. e. Extrude the lipid suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) at least 21 times to generate unilamellar liposomes.

  • Ion Channel Solubilization: a. Resuspend the purified ion channel in Solubilization Buffer containing MMG at a concentration 2-3 times its estimated CMC (e.g., 2-5 mM). The optimal concentration should be determined empirically. b. Incubate with gentle agitation for 1-4 hours at 4°C. c. Centrifuge at 100,000 x g for 1 hour at 4°C to pellet any non-solubilized material. The supernatant contains the solubilized ion channel.

  • Reconstitution: a. Mix the solubilized ion channel with the prepared liposomes at a desired lipid-to-protein ratio (LPR). A typical starting LPR is between 50:1 and 200:1 (w/w). b. Incubate the mixture for 30-60 minutes at room temperature with gentle agitation.

  • Detergent Removal:

    • Dialysis: Transfer the protein-lipid-detergent mixture to a dialysis cassette and dialyze against a large volume of Reconstitution Buffer at 4°C. Perform several buffer changes over 48-72 hours to ensure complete removal of the detergent.

    • Bio-Beads: Add prepared Bio-Beads™ SM-2 to the mixture and incubate with gentle rotation at 4°C. Replace the beads with fresh ones every few hours for a total of 3-4 changes, followed by an overnight incubation.[7]

  • Proteoliposome Characterization and Storage: a. Harvest the proteoliposomes after detergent removal. b. The size distribution of the proteoliposomes can be analyzed by dynamic light scattering (DLS). c. The efficiency of protein incorporation can be assessed by SDS-PAGE and protein quantification assays. d. Store the proteoliposomes at 4°C for short-term use or flash-freeze in liquid nitrogen for long-term storage.

III. Protocol for Functional Analysis using Planar Lipid Bilayer Electrophysiology

This protocol describes the fusion of proteoliposomes with a planar lipid bilayer for single-channel recordings.

Materials:

  • Proteoliposomes containing the ion channel of interest

  • Planar lipid bilayer setup

  • Lipids for bilayer formation (e.g., 1,2-diphytanoyl-sn-glycero-3-phosphocholine, DPhPC)

  • Electrolyte solutions (cis and trans chambers)

  • Ag/AgCl electrodes

  • Patch-clamp amplifier and data acquisition system

Procedure:

  • Bilayer Formation: a. Form a planar lipid bilayer by painting a lipid solution (e.g., DPhPC in n-decane) across a small aperture separating two chambers (cis and trans) filled with electrolyte solution. b. Monitor the capacitance of the bilayer to ensure the formation of a stable, solvent-free membrane.

  • Proteoliposome Fusion: a. Add a small aliquot of the proteoliposome suspension to the cis chamber. b. Induce fusion of the proteoliposomes with the planar bilayer by creating an osmotic gradient (e.g., adding a small amount of a hypertonic solution to the cis chamber) or by applying a brief voltage pulse.

  • Single-Channel Recording: a. Once a channel incorporates into the bilayer, apply a holding potential and record the resulting ion current using a patch-clamp amplifier. b. Analyze the single-channel currents to determine properties such as conductance, open probability, and gating kinetics.

Signaling Pathways and Logical Relationships

The process of detergent-mediated reconstitution relies on a series of phase transitions dictated by the relative concentrations of lipid and detergent.

G cluster_detergent_concentration Increasing Detergent Concentration cluster_reconstitution_logic Reconstitution Logic liposomes Liposomes saturated_liposomes Detergent-Saturated Liposomes liposomes->saturated_liposomes [Detergent] < CMC mixed_micelles Lipid-Detergent Mixed Micelles saturated_liposomes->mixed_micelles [Detergent] > CMC start Protein-Detergent Micelles + Lipid-Detergent Micelles detergent_removal Gradual Detergent Removal start->detergent_removal proteoliposomes Self-Assembly into Proteoliposomes detergent_removal->proteoliposomes

Caption: Lipid-detergent phase behavior during solubilization.

Troubleshooting

Problem Possible Cause Suggested Solution
Low protein solubilization efficiency MMG concentration is too low.Increase the MMG concentration. Empirically determine the optimal concentration for your protein.
Inefficient mixing.Ensure gentle but thorough mixing during incubation.
Protein precipitation during reconstitution Rapid detergent removal.Slow down the rate of dialysis by using a lower buffer exchange rate or a stepwise dialysis protocol. Use a higher ratio of Bio-Beads to sample volume for a more gradual removal.
Unfavorable lipid composition.Test different lipid compositions that may better stabilize the protein.
Low or no functional activity Protein denaturation.Perform all steps at 4°C. Ensure MMG is of high purity.
Incorrect protein orientation in the membrane.Try alternative reconstitution methods, such as co-solubilization of protein and lipids before detergent removal.
Leaky proteoliposomes.Optimize the lipid composition for better membrane stability. Ensure complete detergent removal.

Note: The protocols and suggestions provided here are intended as a starting point. Significant optimization may be required for the successful functional reconstitution of a specific ion channel using this compound.

References

Application Notes and Protocols for the Preparation of Proteoliposomes using Myristoyl Methyl Glucamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reconstitution of membrane proteins into artificial lipid bilayers, known as proteoliposomes, is a cornerstone technique for the functional and structural investigation of these critical cellular components. This approach allows for the study of membrane proteins in a controlled, native-like environment, free from the complexities of the cellular milieu. Myristoyl Methyl Glucamide, a non-ionic detergent belonging to the N-acyl-N-methylglucamide (MEGA-n) family, offers a gentle yet effective means of solubilizing membrane proteins for their subsequent incorporation into liposomes. Its high critical micelle concentration (CMC) facilitates its removal, a crucial step in the formation of functional proteoliposomes.

These application notes provide a comprehensive guide to the use of this compound and its close structural analogs (e.g., MEGA-9, MEGA-10) in the preparation of proteoliposomes. Detailed protocols, quantitative data, and visual workflows are presented to assist researchers in successfully reconstituting their membrane proteins of interest.

Physicochemical Properties of N-acyl-N-methylglucamides

Understanding the properties of the detergent is critical for successful proteoliposome reconstitution. This compound is part of the MEGA-n detergent series, where 'n' denotes the number of carbons in the acyl chain. Myristoyl corresponds to a C14 acyl chain. The properties of closely related MEGA-n detergents provide valuable insights.

DetergentAcyl Chain LengthMolecular Weight ( g/mol )Critical Micelle Concentration (CMC)Aggregation Number
MEGA-8 C8321.4179 mM-
MEGA-9 C9335.4425 mM-
MEGA-10 C10349.466-7 mM-
Lauroyl/Myristoyl Methyl Glucamide C12/C14 Mix---

Data for CMC values are for aqueous solutions and can be influenced by buffer composition and temperature.

Experimental Protocols

The following protocols outline the key steps for the preparation of proteoliposomes using this compound or its analogs. Optimization of specific parameters, such as detergent concentration and lipid-to-protein ratio, is often necessary for each specific membrane protein.

Protocol 1: Preparation of Unilamellar Liposomes

This protocol describes the formation of liposomes, which will serve as the lipid bilayer for protein incorporation.

Materials:

  • Phospholipids (B1166683) (e.g., POPC, POPE, POPG) in chloroform (B151607)

  • Chloroform and/or methanol

  • Round-bottom flask

  • Rotary evaporator

  • High-vacuum pump

  • Hydration buffer (e.g., 50 mM Tris pH 7.4, 100 mM NaCl, 1 mM EDTA)

  • Extruder with polycarbonate membranes (e.g., 100 nm or 200 nm pore size)

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, combine the desired phospholipids in chloroform to achieve the desired molar ratio.

    • Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

    • To ensure complete removal of residual solvent, place the flask under high vacuum for at least 2 hours.

  • Hydration:

    • Hydrate the dried lipid film by adding the hydration buffer to the flask. The final lipid concentration is typically in the range of 10-20 mg/mL.

    • Agitate the flask by vortexing or gentle swirling to disperse the lipids, resulting in a milky suspension of multilamellar vesicles (MLVs).

  • Extrusion:

    • To produce unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.

    • Pass the suspension through a polycarbonate membrane with the desired pore size (e.g., 100 nm or 200 nm) multiple times (typically 11-21 passes) using a mini-extruder.[1]

    • The resulting solution should be a translucent suspension of large unilamellar vesicles (LUVs).

Protocol 2: Detergent-Mediated Reconstitution of Membrane Proteins

This protocol details the solubilization of the membrane protein and its incorporation into the pre-formed liposomes.

Materials:

  • Purified membrane protein in a suitable buffer

  • This compound (or MEGA-n analog)

  • Prepared unilamellar liposomes (from Protocol 1)

  • Detergent removal system (e.g., Bio-Beads SM-2, dialysis cassettes with an appropriate MWCO)

  • Reconstitution buffer (similar to hydration buffer)

Procedure:

  • Solubilization of Liposomes and Protein:

    • To the prepared liposome (B1194612) suspension, add this compound to a final concentration that is above its CMC and sufficient to saturate the lipid vesicles. A starting point is a total molar detergent-to-lipid ratio of approximately 5:1.[1]

    • In a separate tube, solubilize the purified membrane protein with this compound. The detergent concentration should be maintained above its CMC.

  • Formation of Mixed Micelles:

    • Combine the detergent-saturated liposomes with the solubilized membrane protein. The protein-to-lipid molar ratio should be optimized for the specific protein, with common starting ratios ranging from 1:100 to 1:500 (protein:lipid).[1][2]

    • Incubate the mixture for 1-2 hours at a suitable temperature (e.g., 4°C or room temperature) with gentle agitation to allow for the formation of lipid-protein-detergent mixed micelles.

  • Detergent Removal:

    • Remove the detergent to induce the spontaneous formation of proteoliposomes. This is a critical step and can be achieved by several methods:

      • Adsorption: Add adsorbent beads (e.g., Bio-Beads SM-2) to the mixed micelle solution. Use a ratio of approximately 10:1 (w/w) of wet Bio-Beads to detergent.[3] Incubate with gentle rotation, replacing the beads with fresh ones every few hours or overnight.

      • Dialysis: Place the mixed micelle solution in a dialysis cassette (e.g., 10-14 kDa MWCO) and dialyze against a large volume of detergent-free reconstitution buffer. Perform several buffer changes over 24-48 hours.

  • Harvesting Proteoliposomes:

    • After detergent removal, pellet the proteoliposomes by ultracentrifugation (e.g., >100,000 x g for 1-2 hours).

    • Carefully remove the supernatant and resuspend the proteoliposome pellet in the desired buffer for downstream applications.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the preparation of proteoliposomes. These values should be considered as starting points and may require optimization for specific experimental systems.

ParameterRecommended RangeNotes
Lipid Concentration (during hydration) 10 - 20 mg/mLHigher concentrations can be used if hydration is efficient.
Detergent-to-Lipid Ratio (molar) ~5:1This ratio is for saturating the liposomes without complete solubilization.[1]
Protein-to-Lipid Ratio (molar) 1:100 to 1:500Highly dependent on the protein and the desired density in the proteoliposomes.[1][2]
Bio-Beads-to-Detergent Ratio (w/w) 10:1For efficient removal of detergent by adsorption.[3]
Dialysis MWCO 10-14 kDaShould be significantly smaller than the protein of interest.

Visualizing the Workflow

Diagrams created using Graphviz to illustrate the key processes.

Proteoliposome_Preparation_Workflow cluster_liposome_prep Liposome Preparation cluster_reconstitution Reconstitution LipidFilm 1. Lipid Film Formation Hydration 2. Hydration (MLVs) LipidFilm->Hydration Extrusion 3. Extrusion (LUVs) Hydration->Extrusion Solubilization 4. Solubilization (Lipids + Protein + Detergent) Extrusion->Solubilization MixedMicelles 5. Mixed Micelle Formation Solubilization->MixedMicelles DetergentRemoval 6. Detergent Removal MixedMicelles->DetergentRemoval Proteoliposomes 7. Proteoliposomes DetergentRemoval->Proteoliposomes

Experimental workflow for proteoliposome preparation.

Reconstitution_Components Protein Membrane Protein MixedMicelles Lipid-Protein-Detergent Mixed Micelles Protein->MixedMicelles Liposomes Liposomes Liposomes->MixedMicelles Detergent Myristoyl Methyl Glucamide Detergent->MixedMicelles Proteoliposomes Functional Proteoliposomes MixedMicelles->Proteoliposomes Detergent Removal

Logical relationship of components in reconstitution.

Characterization of Proteoliposomes

Following preparation, it is essential to characterize the proteoliposomes to ensure successful protein incorporation and functionality.

  • Protein Incorporation Efficiency: This can be determined by quantifying the amount of protein in the proteoliposome pellet versus the amount remaining in the supernatant after centrifugation. Techniques such as SDS-PAGE followed by densitometry or protein-specific assays can be used.

  • Size and Homogeneity: Dynamic Light Scattering (DLS) can be used to determine the size distribution and polydispersity of the proteoliposome population.

  • Protein Orientation: The orientation of the incorporated protein (right-side-out vs. inside-out) can be assessed using functional assays or by employing probes that are only accessible to one side of the membrane.

  • Functional Activity: The ultimate test of successful reconstitution is the retention of the protein's biological activity. This can be measured using appropriate functional assays, such as transport assays for transporters or binding assays for receptors.

Conclusion

This compound and related MEGA-n detergents are valuable tools for the preparation of proteoliposomes. Their non-ionic nature and favorable CMC values allow for the gentle solubilization of membrane proteins and straightforward removal during the reconstitution process. The protocols and data provided in these application notes serve as a robust starting point for researchers aiming to study membrane proteins in a defined lipid environment, ultimately facilitating a deeper understanding of their structure and function.

References

Application of Myristoyl Methyl Glucamide in Cell Lysis Protocols for Mammalian Cells

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

The effective lysis of mammalian cells is a critical first step for the study of intracellular proteins and their functions. The choice of detergent is paramount, as it must efficiently disrupt the cell membrane while preserving the integrity and functionality of the released proteins. Myristoyl methyl glucamide is a non-ionic surfactant that presents a potential alternative to commonly used detergents in cell lysis protocols. Its non-ionic nature suggests it may be a mild lysing agent, suitable for applications where maintaining protein structure and function is essential. This document provides a detailed protocol for the evaluation and application of this compound for the lysis of mammalian cells, intended for researchers, scientists, and drug development professionals.

While specific data on the use of this compound for mammalian cell lysis is not widely available in current scientific literature, this protocol offers a framework for its evaluation based on the established principles of cell lysis using mild non-ionic detergents. Researchers are encouraged to adapt and optimize these protocols for their specific cell types and downstream applications.

Principles of Detergent-Based Cell Lysis

Detergents are amphipathic molecules that can disrupt the lipid bilayer of cell membranes, leading to the release of cellular contents.[1][2] Non-ionic detergents, such as Triton™ X-100 and polysorbates, are considered mild and are often used to lyse cells without denaturing proteins, making them ideal for immunoprecipitation and functional assays.[1][2] The effectiveness of a detergent is dependent on its concentration, the buffer composition, temperature, and the specific cell type being lysed.[3][4]

Table 1: Comparison of Common Lysis Detergents

DetergentTypePropertiesCommon Use Level
Sodium Dodecyl Sulfate (SDS)AnionicStrong, denaturing detergent that disrupts most protein interactions.1-10%
Triton™ X-100Non-ionicMild, non-denaturing detergent, effective for solubilizing membrane proteins while preserving their native structure.0.1-1%
NP-40 (Igepal® CA-630)Non-ionicSimilar to Triton™ X-100, a mild, non-denaturing detergent used for extracting cytoplasmic proteins.0.1-1%
CHAPSZwitterionicMild, non-denaturing detergent that is effective at solubilizing membrane proteins and can be removed by dialysis.0.5-1%
This compound (Hypothetical) Non-ionic Expected to be a mild, non-denaturing detergent suitable for applications requiring native protein conformation. To be determined empirically (e.g., 0.1-2%)

Experimental Workflow for Evaluating a Novel Lysis Reagent

experimental_workflow start Start: Culture Mammalian Cells harvest Harvest and Wash Cells start->harvest lysis Cell Lysis with Varying This compound Concentrations harvest->lysis centrifuge Centrifugation to Pellet Debris lysis->centrifuge collect Collect Supernatant (Lysate) centrifuge->collect protein_quant Protein Quantification (e.g., BCA Assay) collect->protein_quant downstream Downstream Analysis protein_quant->downstream western Western Blot downstream->western Protein Expression ip Immunoprecipitation downstream->ip Protein Interactions enzyme_assay Enzyme Activity Assay downstream->enzyme_assay Protein Function end End: Data Analysis and Protocol Optimization western->end ip->end enzyme_assay->end

Caption: Experimental workflow for testing this compound.

Protocol: Lysis of Adherent Mammalian Cells using this compound

This protocol provides a general procedure for lysing adherent mammalian cells. The optimal concentration of this compound and incubation time should be determined empirically for each cell line and application.

Materials

  • Cultured adherent mammalian cells (e.g., HeLa, HEK293)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Lysis Buffer Stock (10X): 500 mM Tris-HCl (pH 7.4), 1.5 M NaCl

  • This compound (powder or stock solution)

  • Protease Inhibitor Cocktail (e.g., Sigma-Aldrich P8340)

  • Phosphatase Inhibitor Cocktail (optional)

  • Cell scraper

  • Microcentrifuge tubes, pre-chilled

  • Microcentrifuge

Lysis Buffer Preparation (1X)

Prepare fresh before use. For 10 mL of 1X Lysis Buffer:

ComponentStock ConcentrationVolume for 10 mLFinal Concentration
Lysis Buffer Stock10X1 mL1X (50 mM Tris-HCl, 150 mM NaCl)
This compound10% (w/v)100 µL - 1 mL0.1% - 1% (for optimization)
Protease Inhibitor Cocktail100X100 µL1X
Nuclease-free water-to 10 mL-

Procedure

  • Grow adherent cells in a culture dish to the desired confluency (typically 80-90%).

  • Aspirate the culture medium from the cells.

  • Wash the cells twice with ice-cold PBS. Aspirate the PBS completely after the final wash.

  • Place the culture dish on ice.

  • Add an appropriate volume of ice-cold 1X Lysis Buffer to the cells. For a 10 cm dish, 500 µL to 1 mL is recommended.

  • Incubate the dish on ice for 15-30 minutes, with occasional gentle swirling.

  • Using a cell scraper, scrape the cells from the surface of the dish.

  • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[5]

  • Carefully transfer the supernatant (cell lysate) to a fresh, pre-chilled microcentrifuge tube.

  • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).

  • The lysate can be used immediately for downstream applications or stored at -80°C for later use.

Protocol: Lysis of Suspension Mammalian Cells using this compound

Procedure

  • Collect suspension cells by centrifugation at 500 x g for 5 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in ice-cold PBS.

  • Centrifuge again at 500 x g for 5 minutes at 4°C and discard the supernatant.

  • Resuspend the cell pellet in an appropriate volume of ice-cold 1X Lysis Buffer (e.g., 1 mL per 10^7 cells).

  • Incubate the tube on ice for 15-30 minutes, with gentle mixing every 5 minutes.

  • Proceed with steps 9-12 from the adherent cell protocol.

Hypothetical Signaling Pathway Preservation

signaling_pathway ligand Ligand receptor Receptor Tyrosine Kinase ligand->receptor Binding & Activation adaptor Adaptor Protein receptor->adaptor Phosphorylation & Recruitment kinase1 Kinase 1 adaptor->kinase1 Activation kinase2 Kinase 2 kinase1->kinase2 Phosphorylation Cascade transcription_factor Transcription Factor kinase2->transcription_factor Activation nucleus Nucleus transcription_factor->nucleus Translocation gene_expression Gene Expression nucleus->gene_expression

Caption: A generic signaling cascade.

Downstream Applications and Validation

To validate the efficacy of this compound for a specific purpose, it is essential to compare its performance with established lysis reagents.

Table 2: Validation Parameters and Assays

ParameterAssayPurpose
Protein Yield BCA or Bradford AssayTo quantify the total protein extracted from a given number of cells.
Protein Integrity SDS-PAGE and Western BlotTo assess the presence of specific proteins and check for degradation.
Protein Function Enzyme Activity AssaysTo determine if the native conformation and function of enzymes are preserved.
Protein-Protein Interactions Immunoprecipitation (IP) followed by Western BlotTo evaluate the ability to pull down protein complexes, indicating preservation of interactions.

Troubleshooting

  • Low Protein Yield: Increase the concentration of this compound, increase the incubation time, or use a larger volume of lysis buffer. Ensure complete cell scraping or resuspension.

  • Protein Degradation: Ensure all steps are performed on ice and that a fresh protease inhibitor cocktail is used. Reduce the incubation time.

  • Incomplete Lysis: Observe the cell suspension under a microscope to check for intact cells. If lysis is incomplete, consider increasing the detergent concentration or combining the chemical lysis with gentle mechanical disruption (e.g., douncing).

Conclusion

This compound holds potential as a mild, non-ionic detergent for the lysis of mammalian cells. The protocols and validation strategies outlined in this document provide a comprehensive guide for researchers to systematically evaluate its suitability for their specific experimental needs. Through empirical optimization of lysis conditions and rigorous comparison with standard detergents, the utility of this compound in preserving protein integrity and function can be thoroughly assessed.

References

Application Notes and Protocols: Myristoyl Methyl Glucamide for Protein Stabilization in Structural Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myristoyl Methyl Glucamide (MMG) is a non-ionic detergent belonging to the N-D-Gluco-N-methylalkanamide class of surfactants. These detergents are characterized by a glucose-derived hydrophilic headgroup and a hydrophobic alkyl chain. First described as a promising class of detergents for membrane biochemistry in the early 1980s, these compounds were noted for their high solubilizing power and non-denaturing properties, making them valuable reagents for membrane research[1][2]. The non-ionic nature of MMG makes it particularly suitable for techniques that are sensitive to charge, such as ion-exchange chromatography, and for preserving the native structure and function of proteins.

The structure of this compound consists of a 14-carbon myristoyl tail, providing a significant hydrophobic character suitable for interacting with the transmembrane domains of integral membrane proteins. The N-methyl glucamide headgroup offers hydrophilicity for solubility in aqueous buffers. This amphipathic nature allows MMG to form micelles that can encapsulate membrane proteins, replacing the native lipid bilayer and maintaining their stability in solution.

Physicochemical Properties

The efficacy of a detergent in stabilizing a membrane protein for structural studies is highly dependent on its physicochemical properties, most notably its Critical Micelle Concentration (CMC) and micelle size. The CMC is the concentration at which detergent monomers begin to form micelles[3]. For structural biology applications, detergents with a moderately low CMC are often preferred to ensure micelle formation at reasonable concentrations without excessive monomeric detergent that can be detrimental to protein stability and downstream applications like crystallization and cryo-electron microscopy (cryo-EM).

DetergentAlkyl Chain LengthMolecular Weight ( g/mol )CMC (mM)
MEGA-88321.4179[3]
MEGA-99335.4425[3]
MEGA-1010349.466-7[3]
This compound (MMG) 14 405.6 Estimated < 1
Dodecyl-β-D-maltoside (DDM)12510.620.17
Lauryl Maltose (B56501) Neopentyl Glycol (LMNG)121053.280.01

Note: The CMC for this compound is an estimate based on the trend observed in the MEGA-n series, where the CMC decreases with increasing alkyl chain length.

Applications in Structural Biology

This compound is a promising candidate for the stabilization of membrane proteins for the following applications:

  • Protein Solubilization and Purification: Its non-denaturing character is advantageous for extracting membrane proteins from the lipid bilayer while preserving their native fold and function.

  • X-ray Crystallography: Detergents with well-defined, small micelles are often beneficial for promoting the formation of well-ordered crystals. The properties of the N-D-Gluco-N-methylalkanamide class suggest they can be suitable for this application.

  • Cryo-Electron Microscopy (Cryo-EM): The use of detergents with appropriate micellar properties is crucial for obtaining high-resolution structures. The non-ionic nature and expected micelle characteristics of MMG make it a candidate for cryo-EM sample preparation.

  • Biophysical and Functional Assays: Maintaining the native conformation of the protein is essential for meaningful biophysical characterization (e.g., thermal stability assays) and functional studies.

Experimental Protocols

General Protocol for Membrane Protein Solubilization and Purification

This protocol provides a general framework for the solubilization and purification of a target membrane protein using this compound. Optimization of detergent concentration, buffer composition, and incubation times will be necessary for each specific protein.

Materials:

  • Cell paste or membrane preparation containing the overexpressed target protein.

  • This compound (MMG) stock solution (e.g., 10% w/v in water).

  • Lysis/Solubilization Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, protease inhibitors.

  • Wash Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 0.1x - 1x CMC of MMG.

  • Elution Buffer: As required for the affinity tag (e.g., with imidazole (B134444) for His-tagged proteins or maltose for MBP-tagged proteins), containing 0.1x - 1x CMC of MMG.

  • Affinity chromatography resin.

Procedure:

  • Cell Lysis and Membrane Preparation:

    • Resuspend cell paste in Lysis Buffer without detergent.

    • Lyse cells using a suitable method (e.g., sonication, high-pressure homogenization).

    • Centrifuge the lysate at a low speed (e.g., 10,000 x g for 20 minutes) to remove cell debris.

    • Collect the supernatant and ultracentrifuge (e.g., 100,000 x g for 1 hour) to pellet the membranes.

    • Resuspend the membrane pellet in Lysis Buffer.

  • Solubilization:

    • Determine the total protein concentration of the membrane suspension.

    • Add MMG stock solution to the membrane suspension to a final concentration of 1-2% (w/v). The optimal concentration should be determined empirically.

    • Incubate with gentle agitation for 1-2 hours at 4°C.

    • Ultracentrifuge the solubilized mixture (e.g., 100,000 x g for 1 hour) to pellet any unsolubilized material.

  • Affinity Chromatography:

    • Incubate the supernatant containing the solubilized protein with the equilibrated affinity resin for 1-2 hours at 4°C.

    • Pack the resin into a column and wash with 10-20 column volumes of Wash Buffer.

    • Elute the protein with Elution Buffer.

  • Size Exclusion Chromatography (SEC):

    • For further purification and to assess the homogeneity of the protein-detergent complex, perform SEC using a buffer containing an appropriate concentration of MMG (typically 0.1x - 1x CMC).

Protein_Purification_Workflow start Cell Paste with Overexpressed Protein lysis Cell Lysis & Membrane Preparation start->lysis solubilization Solubilization with this compound lysis->solubilization ultracentrifugation Ultracentrifugation solubilization->ultracentrifugation affinity_chromatography Affinity Chromatography ultracentrifugation->affinity_chromatography sec Size Exclusion Chromatography affinity_chromatography->sec end Purified Protein-Detergent Complex sec->end

Protein Purification Workflow
Protocol for Detergent Screening using Thermal Shift Assay

A thermal shift assay, or differential scanning fluorimetry, is a rapid and effective method to assess the thermal stability of a protein in the presence of different detergents or other additives. An increase in the melting temperature (Tm) of the protein indicates stabilization.

Materials:

  • Purified protein in a suboptimal detergent (e.g., DDM).

  • Stock solutions of various detergents to be screened, including this compound.

  • SYPRO Orange dye (5000x stock in DMSO).

  • 96-well qPCR plate.

  • Real-time PCR instrument capable of performing a melt curve analysis.

Procedure:

  • Prepare the Protein-Detergent Mixtures:

    • In a 96-well plate, prepare reactions containing the purified protein at a final concentration of 1-2 µg/µL.

    • Add each detergent to be tested to a final concentration of 2-5x their respective CMCs. Include a no-detergent-exchange control (protein in its original detergent).

    • The final volume for each reaction should be around 20 µL.

  • Add SYPRO Orange Dye:

    • Dilute the SYPRO Orange stock to a 200x working solution.

    • Add 1 µL of the 200x SYPRO Orange to each well.

  • Perform the Thermal Shift Assay:

    • Place the plate in the real-time PCR instrument.

    • Set the instrument to ramp the temperature from 25°C to 95°C with a ramp rate of 1°C/minute.

    • Monitor the fluorescence of SYPRO Orange during the temperature ramp.

  • Data Analysis:

    • Plot fluorescence as a function of temperature. The melting temperature (Tm) is the midpoint of the unfolding transition.

    • A higher Tm indicates greater protein stability in that particular detergent.

Thermal_Shift_Assay_Workflow start Purified Protein in Initial Detergent detergent_exchange Incubate with Different Detergents (including MMG) start->detergent_exchange add_dye Add SYPRO Orange Dye detergent_exchange->add_dye qpcr Run Melt Curve in qPCR Instrument add_dye->qpcr analysis Analyze Data to Determine Tm qpcr->analysis end Identify Optimal Detergent for Stability analysis->end

Thermal Shift Assay Workflow

Concluding Remarks

This compound and the broader class of N-D-Gluco-N-methylalkanamide detergents represent a potentially valuable, yet under-explored, set of tools for the stabilization of membrane proteins for structural studies. Their non-ionic nature and favorable solubilizing properties, as suggested by early studies, warrant further investigation by researchers working with challenging membrane protein targets. The protocols provided here offer a starting point for the empirical determination of the utility of this compound for specific proteins of interest. As with any detergent, careful optimization is key to achieving a stable and homogeneous protein-detergent complex suitable for high-resolution structural analysis.

References

Application Notes and Protocols for Myristoyl Methyl Glucamide in Cryo-EM Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The structural determination of membrane proteins by single-particle cryo-electron microscopy (cryo-EM) has revolutionized structural biology. A critical bottleneck in this process remains the preparation of high-quality, vitrified samples, which is heavily dependent on the choice of detergent used to solubilize and stabilize the protein of interest. Myristoyl methyl glucamide, a non-ionic detergent, presents a promising option for membrane protein sample preparation for cryo-EM. Its gentle, non-denaturing properties, characteristic of the N-acyl-N-methylglucamide (MEGA) series of detergents, make it a candidate for maintaining the structural integrity of sensitive membrane proteins.

These application notes provide a theoretical framework and hypothetical protocols for the use of this compound in cryo-EM sample preparation, based on its physicochemical properties and by drawing parallels with other well-characterized glucamide detergents.

Physicochemical Properties of this compound and Comparison with Common Cryo-EM Detergents

The selection of an appropriate detergent is paramount for successful cryo-EM studies. Key parameters include the Critical Micelle Concentration (CMC), molecular weight, and micelle size. A lower CMC is often preferred to minimize the concentration of free detergent micelles, which can increase background noise in cryo-EM images. However, detergents with a higher CMC can be more easily removed by dialysis, which is advantageous for certain applications.

Below is a summary of the properties of this compound in comparison to other detergents commonly used in cryo-EM.

DetergentChemical NameTypeMolecular Weight ( g/mol )CMC (mM, in water)
This compound N-methyl-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]tetradecanamideNon-ionic405.6[1]~0.1 - 0.5 (Estimated)
MEGA-10 N-Decanoyl-N-methylglucamineNon-ionic349.466-7
DDM n-Dodecyl-β-D-maltosideNon-ionic510.60.17
LMNG Lauryl Maltose Neopentyl GlycolNon-ionic1053.20.01
Digitonin -Non-ionic1229.30.25-0.5
GDN Glyco-diosgeninNon-ionic1093.20.018

Note: The CMC of this compound is an estimate based on the trend of decreasing CMC with increasing acyl chain length in the N-acyl-N-methylglucamide series.

Experimental Protocols

The following are hypothetical protocols for the use of this compound in the preparation of a membrane protein sample for cryo-EM. These protocols should be considered as a starting point and will require optimization for each specific protein.

Protocol 1: Solubilization of Membrane Proteins
  • Preparation of Stock Solution: Prepare a 10% (w/v) stock solution of this compound in a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl). This is well above the estimated CMC.

  • Membrane Preparation: Isolate cell membranes containing the protein of interest using standard cell lysis and centrifugation protocols. Resuspend the membrane pellet in a buffer to a final protein concentration of 5-10 mg/mL.

  • Solubilization: Add the 10% this compound stock solution to the membrane suspension to a final concentration of 1-2% (w/v). The optimal concentration may vary and should be determined empirically.

  • Incubation: Gently mix the suspension at 4°C for 1-2 hours to allow for solubilization of the membrane proteins.

  • Clarification: Centrifuge the mixture at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet unsolubilized membrane fragments and other debris.

  • Collection: Carefully collect the supernatant containing the solubilized protein-detergent complexes.

Protocol 2: Purification of Solubilized Membrane Protein
  • Affinity Chromatography: If the protein has an affinity tag (e.g., His-tag, Strep-tag), proceed with affinity chromatography. Equilibrate the column with a buffer containing this compound at a concentration 2-3 times its estimated CMC (e.g., approximately 0.5-1.5 mM).

  • Binding and Washing: Load the supernatant from the solubilization step onto the equilibrated column. Wash the column extensively with the equilibration buffer to remove non-specifically bound proteins.

  • Elution: Elute the protein using the appropriate elution agent (e.g., imidazole (B134444) for His-tagged proteins, desthiobiotin for Strep-tagged proteins) in the same detergent-containing buffer.

  • Size Exclusion Chromatography (SEC): For further purification and to assess the homogeneity of the sample, perform SEC. Use a buffer containing this compound at a concentration 1-2 times its estimated CMC (e.g., approximately 0.2-1.0 mM).

  • Analysis: Collect fractions and analyze by SDS-PAGE and negative stain EM to assess purity and particle integrity.

Protocol 3: Cryo-EM Grid Preparation
  • Sample Concentration: Concentrate the purified protein to a suitable concentration for cryo-EM, typically in the range of 1-10 mg/mL.

  • Grid Preparation:

    • Glow-discharge cryo-EM grids (e.g., holey carbon grids) to make them hydrophilic.

    • Apply 3-4 µL of the concentrated protein sample to the grid.

    • Blot the grid to remove excess liquid, leaving a thin film of the sample across the holes. The blotting time will need to be optimized.

    • Plunge-freeze the grid into liquid ethane (B1197151) or a mixture of liquid ethane and propane.

  • Screening: Screen the frozen grids using a transmission electron microscope to assess ice thickness and particle distribution.

Signaling Pathways and Workflows

The following diagrams illustrate the general workflow for preparing a membrane protein for cryo-EM using a glucamide detergent like this compound.

MembraneProteinPrepWorkflow cluster_solubilization Membrane Protein Solubilization cluster_purification Purification cluster_cryoEM Cryo-EM Sample Preparation Membrane Isolated Membranes AddDetergent Add this compound (above CMC) Membrane->AddDetergent Incubate Incubation (4°C) AddDetergent->Incubate Centrifuge High-Speed Centrifugation Incubate->Centrifuge Supernatant Solubilized Protein-Detergent Complexes Centrifuge->Supernatant AffinityChrom Affinity Chromatography (+ Detergent > CMC) Supernatant->AffinityChrom SEC Size Exclusion Chromatography (+ Detergent ≥ CMC) AffinityChrom->SEC PurifiedProtein Pure, Homogeneous Protein SEC->PurifiedProtein Concentrate Concentrate Sample PurifiedProtein->Concentrate GridPrep Apply to Grid and Blot Concentrate->GridPrep PlungeFreeze Plunge-Freeze in Cryogen GridPrep->PlungeFreeze CryoEMGrid Vitrified Cryo-EM Grid PlungeFreeze->CryoEMGrid DataCollection DataCollection CryoEMGrid->DataCollection Data Collection

Caption: General workflow for membrane protein preparation for cryo-EM.

Logical Relationships in Detergent Selection

The choice of detergent is a critical decision point that influences the entire cryo-EM workflow. The following diagram illustrates the logical considerations when selecting a detergent like this compound.

DetergentSelectionLogic cluster_properties Detergent Properties cluster_implications Implications for Cryo-EM cluster_outcome Desired Outcome Detergent This compound NonIonic Non-ionic Head Group Detergent->NonIonic NonDenaturing Mild, Non-denaturing Detergent->NonDenaturing CMC Moderate CMC (Estimated ~0.1-0.5 mM) Detergent->CMC UVTransparent UV Transparent Detergent->UVTransparent PreserveStructure Preserves Protein Integrity NonIonic->PreserveStructure NonDenaturing->PreserveStructure LowBackground Potentially Low Micelle Background (if used near CMC) CMC->LowBackground EasyRemoval Easier to Remove by Dialysis (than low CMC detergents) CMC->EasyRemoval AccurateConcentration Accurate Protein Concentration Measurement (A280) UVTransparent->AccurateConcentration HighQualityGrid High-Quality Cryo-EM Grid PreserveStructure->HighQualityGrid LowBackground->HighQualityGrid EasyRemoval->HighQualityGrid AccurateConcentration->HighQualityGrid

Caption: Logical considerations for selecting this compound.

Disclaimer

The provided protocols and application notes for this compound are theoretical and intended as a starting guide. Due to the lack of direct published data on its use in cryo-EM, extensive optimization will be necessary for any specific membrane protein target. Researchers are encouraged to perform thorough biochemical and biophysical characterization of their protein in the presence of this compound before proceeding to cryo-EM grid preparation.

References

Application Notes and Protocols for Myristoyl Methyl Glucamide in Western Blotting of Membrane Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myristoyl Methyl Glucamide (MMG) is a non-ionic detergent belonging to the N-acyl-N-methylglucamide (MEGA) class of surfactants. These detergents are valued in membrane biochemistry for their ability to solubilize membrane proteins while preserving their native structure and function. This document provides detailed application notes and protocols for the use of this compound in the extraction and subsequent Western blot analysis of membrane proteins. Due to the limited direct data on this compound, information from closely related N-acyl-N-methylglucamides (MEGA-8, -9, and -10) is used to infer its properties and performance.

Properties of this compound and Related Detergents

This compound's structure, with a C14 acyl chain, suggests properties intermediate to shorter and longer chain MEGA detergents. The "Mega" series of detergents are known for their high solubilizing power and non-denaturing properties, making them valuable for membrane research.[1][2]

Table 1: Physicochemical Properties of N-acyl-N-methylglucamide (MEGA) Detergents

DetergentAcyl Chain LengthMolecular Weight ( g/mol )Critical Micelle Concentration (CMC) in water
MEGA-8 (Octanoyl-N-methylglucamide)C8321.4179 mM
MEGA-9 (Nonanoyl-N-methylglucamide)C9335.4425 mM
MEGA-10 (Decanoyl-N-methylglucamide)C10349.466-7 mM[3][4]
This compound (MMG) C14~405.57Estimated < 6-7 mM

Note: The CMC for this compound is estimated to be lower than that of MEGA-10, following the trend of decreasing CMC with increasing acyl chain length in the MEGA series.

Advantages of Using this compound in Western Blotting

  • Mild Solubilization: As a non-ionic detergent, MMG is less denaturing than ionic detergents like SDS, which helps in preserving the native conformation and antigenicity of membrane proteins.

  • Effective Solubilization: The N-acyl-N-methylglucamide class of detergents has been shown to have high solubilizing power for membrane proteins.[1][2]

  • Compatibility with Downstream Applications: Proteins solubilized with mild non-ionic detergents are often more amenable to immunoprecipitation and other functional assays.

Experimental Protocols

Protocol 1: Membrane Protein Extraction using this compound

This protocol is a general guideline and may require optimization for specific cell types and target proteins.

Materials:

  • Cell pellet

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% (w/v) this compound, Protease and Phosphatase Inhibitor Cocktail.

  • Microcentrifuge

  • Sonicator (optional)

Procedure:

  • Cell Lysis:

    • Wash the cell pellet with ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C.

    • Resuspend the cell pellet in ice-cold Lysis Buffer.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • (Optional) Sonicate the lysate on ice with short pulses to aid in membrane disruption and reduce viscosity from DNA.

  • Centrifugation:

    • Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet insoluble debris.

    • Carefully collect the supernatant containing the solubilized membrane proteins.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a detergent-compatible protein assay such as the Bicinchoninic Acid (BCA) assay. The Bradford assay is generally not recommended for samples containing detergents as it can lead to precipitation of the dye reagent.[5][6][7][8]

Protocol 2: Western Blotting of Membrane Proteins

Materials:

  • Solubilized membrane protein lysate

  • Laemmli sample buffer (4X or 6X)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary and secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Sample Preparation:

    • Mix the protein lysate with Laemmli sample buffer.

    • Crucially, for many membrane proteins, boiling the sample should be avoided as it can cause aggregation. Instead, incubate the samples at a lower temperature (e.g., 37°C for 30 minutes or room temperature for 15-30 minutes) before loading onto the gel.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein per lane of the SDS-PAGE gel.

    • Run the gel according to standard procedures.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. For large membrane proteins, a wet transfer at a lower voltage overnight in the cold room is often recommended.

  • Immunodetection:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

Application Examples: Signaling Pathway Analysis

Western blotting of membrane proteins is critical for studying various signaling pathways. Here are two examples:

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR is a receptor tyrosine kinase that, upon ligand binding, dimerizes and autophosphorylates, initiating downstream signaling cascades that regulate cell proliferation, survival, and differentiation.[1] Western blot is a key technique to analyze the expression and phosphorylation status of EGFR and downstream components.

EGFR_Signaling cluster_membrane Cell Membrane EGFR EGFR Grb2 Grb2 EGFR->Grb2 EGF EGF EGF->EGFR SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

EGFR Signaling Pathway Workflow
Tumor Necrosis Factor (TNF) Signaling Pathway

The TNF receptor (TNFR) is a transmembrane protein that, upon binding to TNF-α, initiates signaling cascades leading to inflammation and apoptosis. Western blotting is used to detect the expression of TNFR and the activation of downstream signaling molecules.[9][10]

TNF_Signaling cluster_membrane Cell Membrane TNFR TNFR TRADD TRADD TNFR->TRADD TNFa TNF-α TNFa->TNFR TRAF2 TRAF2 TRADD->TRAF2 RIP RIP TRADD->RIP IKK IKK Complex TRAF2->IKK RIP->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Inflammation Inflammation NFkB->Inflammation

TNF Signaling Pathway Workflow

Experimental Workflow Diagram

The following diagram outlines the general workflow for Western blotting of membrane proteins using this compound.

WB_Workflow A Cell Culture and Harvest B Membrane Protein Extraction (with this compound) A->B C Protein Quantification (BCA Assay) B->C D Sample Preparation (No Boiling) C->D E SDS-PAGE D->E F Protein Transfer to Membrane E->F G Immunodetection (Primary & Secondary Antibodies) F->G H Signal Detection and Analysis G->H

Western Blotting Workflow

Troubleshooting

Table 2: Common Issues and Solutions in Membrane Protein Western Blotting

IssuePossible CauseSuggested Solution
No or weak signal Inefficient protein extraction.Optimize MMG concentration and incubation time. Consider sonication to improve lysis.
Protein aggregation.Avoid boiling the samples. Try different incubation temperatures (e.g., room temperature, 37°C).
Poor antibody binding.Ensure the primary antibody is validated for Western blotting and recognizes the epitope on the non-denatured or mildly denatured protein.
High background Insufficient blocking.Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).
Antibody concentration too high.Titrate the primary and secondary antibody concentrations.
Smeared bands Protein degradation.Use fresh protease inhibitors in the lysis buffer and keep samples on ice.
High molecular weight protein transfer issue.Optimize transfer conditions (e.g., longer transfer time, lower voltage).

Conclusion

This compound, as a member of the MEGA family of non-ionic detergents, presents a promising option for the solubilization of membrane proteins for Western blot analysis. Its mild, non-denaturing properties are advantageous for preserving protein structure and antigenicity. While direct quantitative data for MMG is still emerging, the information available for related compounds provides a strong basis for its successful application. The protocols and guidelines presented here offer a starting point for researchers to effectively utilize this detergent in their studies of membrane protein expression and signaling.

References

Application Notes and Protocols for Myristoyl Methyl Glucamide in Protein Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myristoyl methyl glucamide is a non-ionic detergent that offers a gentle yet effective option for the solubilization and purification of proteins, particularly membrane proteins. Its structure, featuring a hydrophilic glucose-based headgroup and a hydrophobic myristoyl (C14) tail, allows for the disruption of lipid bilayers and the formation of protein-detergent micelles, thereby maintaining protein stability and function in an aqueous environment. These application notes provide detailed protocols and key data for the use of this compound in protein purification workflows.

Physicochemical Properties of this compound

Understanding the physicochemical properties of a detergent is crucial for optimizing solubilization and purification protocols. The following table summarizes the key properties of this compound and related N-acyl-N-methylglucamides.

PropertyThis compound (C14)Decanoyl-N-methylglucamide (MEGA-10)Reference/Note
Molecular Formula C21H43NO6C17H35NO6[1]
Molecular Weight ( g/mol ) 405.57349.46[1][2]
Critical Micelle Concentration (CMC) (mM) ~0.06 (Estimated)6-7[2][3]
Aggregation Number Not Determined (Estimated to be >70)Not specified in provided results

Note on Estimated Values: The Critical Micelle Concentration (CMC) for this compound is estimated based on the trend observed in the homologous series of N-acyl-N-methylglucamides (MEGA-n), where the CMC decreases with increasing acyl chain length.[1][3] The aggregation number is also an estimate based on the properties of similar non-ionic detergents.

Experimental Protocols

I. Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for use in protein purification buffers.

Materials:

  • This compound powder

  • High-purity water or desired buffer (e.g., Tris-HCl, HEPES)

  • Magnetic stirrer and stir bar

  • Sterile filter (0.22 µm)

Procedure:

  • Weigh out the desired amount of this compound powder.

  • In a clean beaker, add the powder to the appropriate volume of high-purity water or buffer to achieve the desired stock concentration (e.g., 10% w/v).

  • Place the beaker on a magnetic stirrer and add a stir bar.

  • Stir the solution gently at room temperature until the detergent is completely dissolved. Mild heating (up to 37°C) can be applied to aid dissolution if necessary.

  • Once dissolved, sterile-filter the solution using a 0.22 µm filter.

  • Store the stock solution at 4°C for short-term use (up to one week) or in aliquots at -20°C for long-term storage.

II. General Protocol for Membrane Protein Solubilization

Objective: To extract and solubilize a target membrane protein from a cell membrane preparation using this compound.

Materials:

  • Isolated cell membranes containing the target protein

  • Lysis/Solubilization Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, protease inhibitors)

  • This compound stock solution (e.g., 10% w/v)

  • Microcentrifuge or ultracentrifuge

  • Dounce homogenizer or sonicator

Procedure:

  • Resuspend the isolated membrane pellet in ice-cold Lysis/Solubilization Buffer.

  • Homogenize the membrane suspension using a Dounce homogenizer or sonication on ice to ensure a uniform suspension.

  • Determine the total protein concentration of the membrane suspension using a compatible protein assay (e.g., BCA assay).

  • Add the this compound stock solution to the membrane suspension to achieve the desired final concentration. A good starting point is a concentration 2-5 times the estimated CMC (~0.12-0.30 mM). The optimal detergent-to-protein ratio (w/w) typically ranges from 2:1 to 10:1.

  • Incubate the mixture on a rotator or rocker at 4°C for 1-2 hours to allow for solubilization.

  • Centrifuge the mixture at high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet the insoluble material.

  • Carefully collect the supernatant, which contains the solubilized membrane proteins.

III. Optimization of Solubilization Conditions

The optimal conditions for protein solubilization are protein-dependent. It is recommended to perform a small-scale screen to determine the ideal this compound concentration.

Procedure:

  • Set up a series of small-scale solubilization reactions with varying concentrations of this compound (e.g., 0.5x, 1x, 2x, 5x, 10x the estimated CMC).

  • Keep the protein concentration and all other buffer components constant.

  • Follow the general solubilization protocol (Protocol II).

  • Analyze the supernatant from each condition by SDS-PAGE and Western blot (if an antibody is available) to assess the efficiency of target protein extraction.

Visualizations

Protein_Purification_Workflow cluster_prep Sample Preparation cluster_solubilization Solubilization cluster_purification Purification cluster_analysis Analysis Cell_Culture Cell Culture/ Tissue Homogenization Membrane_Isolation Membrane Isolation Cell_Culture->Membrane_Isolation Solubilization Solubilization with This compound Membrane_Isolation->Solubilization Centrifugation Clarification by Centrifugation Solubilization->Centrifugation Affinity_Chromatography Affinity Chromatography Centrifugation->Affinity_Chromatography Size_Exclusion Size Exclusion Chromatography Affinity_Chromatography->Size_Exclusion SDS_PAGE SDS-PAGE Size_Exclusion->SDS_PAGE Western_Blot Western Blot Size_Exclusion->Western_Blot Functional_Assay Functional Assay Size_Exclusion->Functional_Assay

Caption: General workflow for membrane protein purification using this compound.

Solubilization_Optimization Start Isolated Membranes Detergent_Screen Varying [this compound] (e.g., 0.5x, 1x, 2x, 5x, 10x CMC) Start->Detergent_Screen Incubation Incubate at 4°C Detergent_Screen->Incubation Centrifugation High-Speed Centrifugation Incubation->Centrifugation Analysis Analyze Supernatant (SDS-PAGE, Western Blot) Centrifugation->Analysis Optimal_Condition Determine Optimal Concentration Analysis->Optimal_Condition

Caption: Logical workflow for optimizing this compound concentration for protein solubilization.

Downstream Compatibility

This compound, as a non-ionic detergent, is generally compatible with a range of downstream applications, including:

  • Chromatography: Compatible with affinity, ion-exchange, and size-exclusion chromatography. It is important to maintain the detergent concentration above the CMC in all buffers to prevent protein aggregation.

  • SDS-PAGE and Western Blotting: Compatible, though detergent micelles can sometimes affect protein mobility.

  • Mass Spectrometry: While non-ionic detergents are more compatible with mass spectrometry than ionic detergents, their presence can still cause ion suppression. Detergent removal steps may be necessary for optimal results.

  • Structural Studies (e.g., Crystallography, Cryo-EM): The suitability of this compound for structural studies needs to be empirically determined for each target protein. Its relatively small micelle size could be advantageous in some cases.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low protein solubilization Insufficient detergent concentration.Increase the concentration of this compound. Optimize the detergent-to-protein ratio.
Inefficient membrane disruption.Ensure thorough homogenization or sonication of the membrane preparation.
Protein aggregation Detergent concentration drops below the CMC.Maintain this compound concentration above its CMC in all buffers throughout the purification process.
Protein is unstable in the chosen detergent.Screen other detergents or consider adding stabilizing agents like glycerol (B35011) or specific lipids.
Interference in downstream assays Presence of detergent.Consider detergent removal strategies such as dialysis, hydrophobic adsorption chromatography, or gel filtration with a detergent-free buffer.

References

Application of Myristoyl Methyl Glucamide in Micellar Electrokinetic Chromatography for the Separation of Neutral Analytes

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed, albeit theoretical, application note and protocol for the use of the non-ionic, sugar-based surfactant, Myristoyl Methyl Glucamide, as a pseudostationary phase in Micellar Electrokinetic Chromatography (MEKC). Due to a lack of specific published data on this application, this guide is based on the fundamental principles of MEKC and the known properties of this compound and similar non-ionic surfactants. The described method is tailored for the separation of a model mixture of neutral analytes, such as parabens, which are commonly found in cosmetic and pharmaceutical formulations where this surfactant is also used.

Introduction

Micellar Electrokinetic Chromatography (MEKC) is a powerful separation technique that extends the capabilities of capillary electrophoresis (CE) to the analysis of neutral molecules.[1][2][3] The separation principle relies on the differential partitioning of analytes between a pseudostationary phase, composed of micelles, and the surrounding aqueous buffer (mobile phase).[1][4] The choice of surfactant is critical for achieving the desired selectivity and resolution.[5]

This compound is a non-ionic surfactant derived from glucose and fatty acids.[6][7] Its structure consists of a hydrophilic sugar-based headgroup and a hydrophobic myristoyl (C14) tail. Non-ionic surfactants are known for their mildness and biocompatibility, making them interesting candidates for MEKC, especially in the analysis of sensitive biological molecules or in applications requiring mass spectrometric detection due to their reduced interference compared to ionic surfactants. Although traditionally MEKC employs ionic surfactants to create a charged pseudostationary phase that moves counter to or slower than the electroosmotic flow (EOF), non-ionic surfactants can be used in conjunction with an ionic surfactant to form mixed micelles, or in specialized MEKC applications. For this hypothetical protocol, we will consider its use in a standard MEKC setup, assuming it forms micelles that can effectively partition neutral analytes.

Properties of this compound

PropertyDescriptionReference
Chemical Name N-methyl-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]tetradecanamide[8]
Molecular Formula C21H43NO6[8]
Molecular Weight 405.6 g/mol [8]
Type Non-ionic surfactant[9]
Key Features Biodegradable, mild, thickening properties[6][7]
Critical Micelle Concentration (CMC) Not found in literature. Estimated to be in the low millimolar (mM) range, typical for non-ionic surfactants with similar alkyl chain lengths.

Experimental Protocols

Hypothetical Application: Separation of Parabens

This protocol outlines a hypothetical method for the separation of a mixture of four common parabens (methylparaben, ethylparaben, propylparaben, and butylparaben) using this compound as the micellar phase.

1. Instrumentation and Materials:

  • Capillary Electrophoresis System: Equipped with a UV detector.

  • Fused-Silica Capillary: 50 µm internal diameter, 360 µm outer diameter, 60 cm total length, 50 cm effective length.

  • Reagents:

2. Preparation of Solutions:

  • Background Electrolyte (BGE): 20 mM Borate (B1201080) buffer, pH 9.2, containing 50 mM this compound:

    • Dissolve an appropriate amount of sodium tetraborate and boric acid in deionized water to achieve a 20 mM borate buffer.

    • Adjust the pH to 9.2 with 1 M sodium hydroxide.

    • Weigh and dissolve this compound to a final concentration of 50 mM. This concentration is chosen to be well above the estimated Critical Micelle Concentration (CMC).

    • Filter the BGE through a 0.45 µm syringe filter.

  • Sample Solution: 100 µg/mL of each paraben in 50:50 Methanol:Water:

    • Prepare individual stock solutions of each paraben (1 mg/mL) in methanol.

    • Prepare a working mixture by diluting the stock solutions in a 50:50 (v/v) methanol:water mixture to a final concentration of 100 µg/mL for each analyte.

3. Capillary Conditioning:

  • Flush the new capillary with 1 M NaOH for 20 minutes.

  • Flush with deionized water for 10 minutes.

  • Flush with the BGE for 15 minutes.

  • Between runs, flush with 0.1 M NaOH for 2 minutes, followed by water for 2 minutes, and then the BGE for 5 minutes to ensure reproducibility.

4. Electrophoretic Conditions:

ParameterValue
Applied Voltage +25 kV
Capillary Temperature 25 °C
Injection Hydrodynamic injection at 50 mbar for 5 seconds
Detection UV at 254 nm

Illustrative Data Presentation

The following table presents hypothetical data for the separation of parabens, demonstrating the expected outcome of the MEKC method. The migration time is expected to increase with the hydrophobicity of the parabens, as more hydrophobic analytes will partition more strongly into the micellar phase.

AnalyteExpected Migration Time (min)Theoretical Plates (N)Resolution (Rs)
Methylparaben4.5150,000-
Ethylparaben5.2165,0002.8
Propylparaben6.5180,0004.5
Butylparaben8.1195,0005.1

Visualizations

Experimental Workflow

The overall workflow for the MEKC analysis is depicted below.

MEKC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing BGE_Prep BGE Preparation (Borate Buffer + MMG) Cap_Condition Capillary Conditioning BGE_Prep->Cap_Condition Sample_Prep Sample Preparation (Paraben Mixture) Injection Sample Injection Sample_Prep->Injection Cap_Condition->Injection Separation Electrophoretic Separation Injection->Separation Detection UV Detection Separation->Detection Data_Acq Data Acquisition Detection->Data_Acq Analysis Data Analysis (Peak Integration, Resolution) Data_Acq->Analysis

Figure 1. Experimental workflow for MEKC analysis.
Logical Relationship for Method Optimization

Optimizing an MEKC separation involves a systematic approach to adjusting various parameters to achieve the desired resolution and analysis time.

MEKC_Optimization cluster_optimize Optimization Loop Start Define Separation Goal (e.g., baseline resolution of all analytes) Initial_Cond Select Initial Conditions - Buffer (pH, concentration) - Surfactant type and concentration - Voltage, Temperature Start->Initial_Cond Run_Exp Perform Initial Separation Initial_Cond->Run_Exp Evaluate Evaluate Electropherogram - Resolution - Peak Shape - Analysis Time Run_Exp->Evaluate Adjust_Surfactant Adjust Surfactant Concentration Evaluate->Adjust_Surfactant Poor Resolution Adjust_Buffer Adjust Buffer pH / Concentration Evaluate->Adjust_Buffer Poor Peak Shape / Resolution Add_Modifier Add Organic Modifier (e.g., Methanol, Acetonitrile) Evaluate->Add_Modifier Long Analysis Time / Poor Resolution of Hydrophobic Analytes Adjust_Voltage Adjust Voltage / Temperature Evaluate->Adjust_Voltage Fine-tune Time / Efficiency Success Method Optimized Evaluate->Success Goal Met Adjust_Surfactant->Run_Exp Adjust_Buffer->Run_Exp Add_Modifier->Run_Exp Adjust_Voltage->Run_Exp

Figure 2. Logical diagram for MEKC method optimization.

Discussion

The hypothetical protocol presented here serves as a starting point for developing a functional MEKC method using this compound. The key to a successful separation lies in the optimization of several parameters. The concentration of the surfactant directly influences the retention of analytes; higher concentrations lead to longer migration times, especially for hydrophobic compounds. The pH of the buffer affects the electroosmotic flow and the charge of any ionizable analytes. For the separation of neutral parabens, a high pH (around 9) is chosen to ensure a strong and stable EOF. The addition of an organic modifier, such as methanol or acetonitrile, can alter the partitioning equilibrium and is often used to reduce the migration times of strongly retained analytes. The applied voltage and temperature are adjusted to balance analysis time and separation efficiency, while avoiding excessive Joule heating.

Conclusion

While no specific applications of this compound in MEKC have been reported in the scientific literature to date, its properties as a non-ionic, sugar-based surfactant make it a plausible candidate for the separation of neutral analytes. The provided theoretical application note and protocol offer a comprehensive guide for researchers and scientists to explore its potential in this high-resolution separation technique. Experimental validation would be required to determine the optimal conditions and true efficacy of this compound as a pseudostationary phase in MEKC.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Myristoyl Methyl Glucamide (MMG) for Membrane Protein Solubilization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Myristoyl methyl glucamide (MMG) for the solubilization of specific membrane proteins. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your research.

Quick Links

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Frequently Asked Questions (FAQs)

Q1: What is this compound (MMG) and why use it for membrane protein solubilization?

This compound (MMG) is a non-ionic detergent. Non-ionic detergents are considered mild and are often used to solubilize membrane proteins while preserving their native structure and function. They are effective at disrupting lipid-lipid and lipid-protein interactions without significantly denaturing the protein or disrupting protein-protein interactions. This makes MMG a potentially good candidate for isolating functional membrane proteins or protein complexes.

Q2: What is the Critical Micelle Concentration (CMC) of this compound (MMG) and why is it important?

The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers begin to self-assemble into micelles.[1][2] For effective solubilization of membrane proteins, the detergent concentration must be significantly above its CMC.[1]

Q3: How do I determine the optimal concentration of MMG for my specific membrane protein?

The optimal concentration of MMG will vary depending on the specific membrane protein and the lipid composition of the membrane. A good starting point is to screen a range of MMG concentrations. A typical approach is to test concentrations at various multiples of the estimated CMC. Given the lack of a precise CMC for MMG, a broader concentration range should be screened. It is also crucial to optimize the detergent-to-protein ratio, with typical protein concentrations for solubilization ranging from 1 to 10 mg/mL.

Q4: Can I use MMG for all types of membrane proteins?

While non-ionic detergents like MMG are broadly applicable, there is no single detergent that works for all membrane proteins. The effectiveness of MMG will depend on the specific characteristics of your target protein. It is always recommended to perform a detergent screening with a panel of different detergents to identify the optimal one for your protein of interest.

Q5: How can I remove MMG after solubilization?

Detergent removal may be necessary for downstream applications. Common methods for removing non-ionic detergents include dialysis, size-exclusion chromatography, and hydrophobic adsorption chromatography. The efficiency of removal will depend on the CMC of the detergent; detergents with a high CMC are generally easier to remove by dialysis.

Troubleshooting Guide

This guide addresses common issues encountered during the solubilization of membrane proteins with this compound (MMG).

Issue Potential Cause Suggested Solution
Low Solubilization Efficiency MMG concentration is too low.Increase the MMG concentration. Ensure you are working well above the estimated CMC.
Insufficient incubation time.Increase the incubation time with the detergent. Typical times range from 30 minutes to a few hours.
Inappropriate buffer conditions (pH, ionic strength).Optimize the pH and salt concentration of your solubilization buffer.
Protein Aggregation MMG concentration is too high, leading to delipidation.Decrease the MMG concentration. Consider adding back lipids or cholesterol analogs.
Protein is unstable in MMG.Screen other detergents. Some proteins may require a different type of detergent for stability.
Loss of Protein Activity Denaturation of the protein by the detergent.Although MMG is a mild detergent, some proteins are particularly sensitive. Try a different non-ionic detergent or a zwitterionic detergent.
Co-factors or essential lipids were removed during solubilization.Supplement the solubilization and purification buffers with the necessary co-factors or lipids.
Difficulty with Downstream Applications (e.g., activity assays, structural studies) Interference from MMG micelles.Reduce the MMG concentration to just above the CMC after the initial solubilization. Consider detergent exchange to a detergent more compatible with your application.

Troubleshooting Workflow

G start Low Solubilization Efficiency c1 Increase MMG Concentration start->c1 Is [MMG] >> CMC? c2 Optimize Buffer Conditions (pH, Ionic Strength) c1->c2 Still Low Efficiency c3 Increase Incubation Time c2->c3 Still Low Efficiency c4 Screen Other Detergents c3->c4 Still Low Efficiency end Successful Solubilization c3->end Improved c4->end Alternative Found

Caption: A troubleshooting workflow for low membrane protein solubilization efficiency.

Experimental Protocols

Protocol 1: Small-Scale Screening for Optimal MMG Concentration

This protocol outlines a method for determining the optimal concentration of this compound (MMG) for solubilizing a target membrane protein.

Materials:

  • Isolated cell membranes containing the target protein.

  • Solubilization Buffer: e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA.

  • This compound (MMG) stock solution (e.g., 10% w/v).

  • Protease inhibitor cocktail.

  • Microcentrifuge tubes.

  • Ultracentrifuge.

Procedure:

  • Prepare Membrane Suspension: Resuspend the isolated membranes in Solubilization Buffer to a final protein concentration of 5-10 mg/mL. Add protease inhibitors.

  • Set up Solubilization Reactions: In separate microcentrifuge tubes, add the membrane suspension and varying concentrations of MMG. A suggested range to test is 0.1%, 0.5%, 1.0%, 1.5%, and 2.0% (w/v). The final volume should be consistent across all tubes.

  • Incubation: Incubate the samples on a rotator at 4°C for 1-2 hours.

  • Clarification: Centrifuge the samples at 100,000 x g for 60 minutes at 4°C to pellet non-solubilized material.

  • Analyze Supernatant: Carefully collect the supernatant, which contains the solubilized proteins.

  • Quantify Solubilization: Analyze the amount of the target protein in the supernatant by SDS-PAGE followed by Coomassie staining or Western blotting. The concentration that yields the highest amount of soluble target protein is the optimal concentration.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis membranes Isolated Membranes mix Mix Membranes with Varying [MMG] membranes->mix buffer Solubilization Buffer + Protease Inhibitors buffer->mix mmg MMG Stock Solution mmg->mix incubate Incubate at 4°C mix->incubate centrifuge Ultracentrifugation incubate->centrifuge supernatant Collect Supernatant (Solubilized Proteins) centrifuge->supernatant analysis SDS-PAGE / Western Blot supernatant->analysis optimal Determine Optimal [MMG] analysis->optimal

Caption: Workflow for determining the optimal MMG concentration for membrane protein solubilization.

Physicochemical Properties of N-Methylglucamides

The properties of N-methylglucamide detergents are influenced by the length of their acyl chain. While specific data for this compound is limited, the following table provides data for related compounds to illustrate the general trends.

DetergentAcyl Chain LengthMolecular Weight ( g/mol )CMC (mM)
Nonanoyl-N-methylglucamideC9321.425[3]
Decanoyl-N-methylglucamide (MEGA-10)C10349.57[3]
This compound (MMG) C14 405.6 Not Determined (Estimated < 1 mM)

References

Technical Support Center: Preventing Protein Aggregation with Non-Ionic Detergents

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific experimental data on the use of Myristoyl methyl glucamide (MMG) for preventing protein aggregation during protein purification is limited in publicly available scientific literature. This guide provides general principles and troubleshooting advice based on the well-documented use of other non-ionic detergents with similar amphipathic properties. The information presented here should be used as a starting point for the empirical optimization of your specific protein purification protocol.

Frequently Asked Questions (FAQs)

Q1: What is protein aggregation and why is it a problem during purification?

A1: Protein aggregation is a process where individual protein molecules clump together to form non-functional and often insoluble aggregates. This is a common challenge during protein purification, driven by factors such as high protein concentration, non-optimal buffer conditions (pH, ionic strength), temperature fluctuations, and exposure to hydrophobic surfaces. Aggregation can lead to a significant loss of active protein, reduced yield, and can interfere with downstream applications by causing artifacts or eliciting an immune response in therapeutic proteins.[1]

Q2: How do non-ionic detergents like this compound (MMG) help prevent protein aggregation?

A2: Non-ionic detergents are amphipathic molecules, meaning they have both a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail.[2][3] They prevent aggregation primarily by:

  • Masking Hydrophobic Patches: Many proteins have exposed hydrophobic regions that can interact with each other, leading to aggregation. Non-ionic detergents can bind to these hydrophobic patches through their tails, while their hydrophilic heads interact with the aqueous buffer, effectively shielding the hydrophobic regions and preventing protein-protein association.

  • Forming Micelles: Above a certain concentration, called the Critical Micelle Concentration (CMC), detergent molecules self-assemble into structures called micelles.[4][5] These micelles can encapsulate protein molecules, providing a soluble, stable environment that mimics a natural lipid bilayer for membrane proteins and prevents aggregation for soluble proteins with hydrophobic tendencies.[2][5]

  • Breaking Lipid-Lipid and Lipid-Protein Interactions: In the case of membrane proteins, non-ionic detergents are crucial for gently extracting them from the cell membrane without disrupting their native structure.[6][7]

Q3: What is the Critical Micelle Concentration (CMC) and why is it important?

A3: The Critical Micelle Concentration (CMC) is the specific concentration at which detergent monomers begin to form micelles.[4][5] It is a critical parameter for protein purification because:

  • Below the CMC: The detergent exists as individual monomers. These can still bind to hydrophobic surfaces of the protein and equipment, but their ability to solubilize and stabilize proteins is limited.

  • At or Above the CMC: Micelles form, which are essential for effectively solubilizing membrane proteins and preventing the aggregation of many soluble proteins.[5] For effective protein solubilization and stabilization, the detergent concentration should generally be at or above its CMC. A common starting point is 2 times the CMC.[5]

Q4: Are there potential downsides to using detergents in protein purification?

A4: Yes, while beneficial, detergents can also present challenges:

  • Interference with Downstream Applications: Detergents can interfere with certain assays, mass spectrometry, and crystallization.

  • Difficult to Remove: Removing detergents after purification can be challenging and may require specific techniques like dialysis, size-exclusion chromatography, or hydrophobic adsorption chromatography.

  • Protein Denaturation: While non-ionic detergents are generally considered mild, some proteins can still be destabilized or denatured, especially with prolonged exposure or at high concentrations.[7]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Protein still aggregates even with MMG (or another non-ionic detergent). 1. Detergent concentration is too low: The concentration may be below the CMC, preventing micelle formation. 2. Inappropriate buffer conditions: The pH, ionic strength, or presence of other additives may not be optimal for your protein's stability.[8] 3. Protein concentration is too high: Even with detergents, very high local protein concentrations can promote aggregation.[8] 4. Presence of a denaturing agent: Other components in your buffer might be causing the protein to unfold and aggregate.1. Increase detergent concentration: Try a concentration range from 1x to 5x the CMC. If the CMC of MMG is unknown, test a range of concentrations (e.g., 0.01% to 1% w/v). 2. Optimize buffer conditions: Screen different pH values (generally 1 pH unit away from the protein's pI), salt concentrations (try both low and high salt), and consider adding stabilizing osmolytes like glycerol (B35011) (5-20%) or sugars.[8] 3. Reduce protein concentration: Perform purification with a more dilute protein sample. 4. Review all buffer components: Ensure no components are incompatible with your protein.
Low protein yield after purification. 1. Protein is precipitating before or during purification: Aggregation is leading to loss of soluble protein. 2. Detergent is interfering with chromatography: The detergent might be interacting with the chromatography resin, affecting protein binding or elution. 3. Protein is being stripped from the column by the detergent. 1. Add detergent at the earliest stage: Include the detergent in the lysis buffer to prevent aggregation from the start. 2. Consult resin manufacturer's guidelines: Check for compatibility with your chosen detergent. You may need to adjust the detergent concentration or switch to a different type of resin. 3. Optimize wash and elution buffers: Ensure the detergent concentration is maintained throughout the purification process.
Detergent is interfering with downstream applications. Excess detergent remains in the final protein sample. Perform detergent removal: Use methods like: * Size-Exclusion Chromatography: Separates the protein from smaller detergent micelles. * Hydrophobic Adsorption Chromatography: Uses beads that bind the detergent. * Dialysis/Diafiltration: Effective for detergents with a high CMC, as it removes monomers.

Quantitative Data

DetergentAbbreviationMolecular Weight ( g/mol )Critical Micelle Concentration (CMC)Aggregation Number
n-Dodecyl-β-D-maltosideDDM510.60.17 mM (0.0087% w/v)98
Triton X-100~6250.24 mM (0.015% w/v)140
Tween 20~12280.06 mM (0.0074% w/v)N/A
n-Octyl-β-D-glucopyranosideOG292.420-25 mM (0.58-0.73% w/v)27
Cymal-5490.6~2.5 mM (~0.12% w/v)~47

*Data compiled from various sources.[4][9] CMC and aggregation number can vary with buffer conditions (e.g., ionic strength, temperature).

Experimental Protocols

General Protocol for Using a Non-Ionic Detergent to Prevent Aggregation During Affinity Purification

This protocol provides a general workflow. The specific concentrations of the detergent and other buffer components should be optimized for your protein of interest.

  • Buffer Preparation:

    • Lysis Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, 1x Protease Inhibitor Cocktail, and the chosen non-ionic detergent at a concentration of 2x its CMC.

    • Wash Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, and the non-ionic detergent at 1x its CMC.

    • Elution Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, 250 mM Imidazole (for His-tagged proteins), and the non-ionic detergent at 1x its CMC.

  • Cell Lysis:

    • Resuspend the cell pellet in ice-cold Lysis Buffer.

    • Lyse the cells using an appropriate method (e.g., sonication, French press).

    • Centrifuge the lysate at high speed (e.g., >15,000 x g) for 30 minutes at 4°C to pellet cell debris.

  • Affinity Chromatography:

    • Equilibrate the affinity resin with Wash Buffer.

    • Load the clarified lysate onto the equilibrated resin.

    • Wash the resin extensively with Wash Buffer to remove non-specifically bound proteins.

    • Elute the target protein using the Elution Buffer.

  • Post-Purification Analysis:

    • Analyze the purified protein fractions by SDS-PAGE to assess purity.

    • Determine protein concentration using a detergent-compatible assay (e.g., BCA assay).

    • Assess the aggregation state of the purified protein using size-exclusion chromatography (SEC) or dynamic light scattering (DLS).

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis CellPellet Cell Pellet Lysate Cell Lysate CellPellet->Lysate Resuspend & Lyse LysisBuffer Lysis Buffer (+ MMG/Detergent) LysisBuffer->Lysate ClarifiedLysate Clarified Lysate Lysate->ClarifiedLysate Centrifugation AffinityColumn Affinity Column ClarifiedLysate->AffinityColumn Load WashedColumn Washed Column AffinityColumn->WashedColumn Wash Elution Elution WashedColumn->Elution Elute PurifiedProtein Purified Protein Elution->PurifiedProtein SDSPAGE SDS-PAGE PurifiedProtein->SDSPAGE SEC Size-Exclusion Chromatography PurifiedProtein->SEC

Caption: Experimental workflow for protein purification using a non-ionic detergent.

Caption: Mechanism of protein stabilization by non-ionic detergents.

References

Technical Support Center: Protein Crystallization with Myristoyl Methyl Glucamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Myristoyl methyl glucamide in protein crystallization experiments. The information is tailored for scientists and professionals in drug development and related fields.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during protein crystallization when using this compound.

Q1: My protein precipitates immediately upon adding the crystallization screen solution. What could be the cause?

A1: Immediate precipitation often indicates that the protein concentration is too high or that the protein is unstable in the specific buffer conditions.[1] The appearance of a brown amorphous precipitate can be a sign of high protein concentration or an unstable, impure, and aggregation-prone protein sample.[1]

  • Troubleshooting Steps:

    • Reduce Protein Concentration: Systematically decrease the starting protein concentration. While some proteins crystallize at 1-2 mg/ml, others may require up to 20-30 mg/ml or more.[1]

    • Optimize Detergent Concentration: Ensure the this compound concentration is optimal to maintain protein stability. For purification, a concentration of 1x to 2x the Critical Micelle Concentration (CMC) is often used.[1]

    • Buffer Composition: Re-evaluate the pH and salt concentration of your protein buffer.[1] The addition of small amounts of non-ionic detergents can be particularly important when working with proteins from eukaryotic expression systems.

    • Additives: Consider the inclusion of stabilizing additives such as glycerol, but keep its concentration minimal (ideally below 1%) as high concentrations can prevent crystallization.[2]

Q2: I am observing phase separation in my crystallization drops. What does this mean and how can I fix it?

A2: Phase separation, where the crystallization drop separates into two distinct liquid phases, is a common occurrence when using detergents. It can sometimes be a precursor to crystal formation, with crystals growing at the interface of the two phases.[3] However, excessive phase separation can inhibit the growth of well-ordered crystals.

  • Troubleshooting Steps:

    • Adjust Detergent Concentration: Phase separation is often caused by an excess of free detergent micelles.[3] Try reducing the concentration of this compound in your protein solution.

    • Modify Precipitant Concentration: The type and concentration of the precipitating agent can influence phase separation. Experiment with different concentrations or types of precipitants.

    • Temperature: Varying the incubation temperature can sometimes modulate phase behavior and promote crystallization.

Q3: My crystallization attempts result in many small, needle-like crystals instead of larger, single crystals. How can I improve crystal size and quality?

A3: The formation of numerous small crystals suggests a high nucleation rate. To obtain larger crystals, the rate of nucleation needs to be controlled.

  • Troubleshooting Steps:

    • Lower Protein and Precipitant Concentrations: Reducing the supersaturation by lowering the concentration of both the protein and the precipitant can lead to fewer nucleation events and the growth of larger crystals.[4]

    • Seeding: Micro-seeding, where microscopic crystals from a previous experiment are introduced into a new crystallization drop, can promote the growth of larger, well-formed crystals.

    • Additives: The addition of certain chemicals can influence crystal habit. Divalent cations like MgCl₂ or CaCl₂ and small organic molecules have been shown to improve crystal quality in some cases.[5]

    • Temperature Control: Lowering the temperature can slow down the crystallization process, potentially leading to better-ordered and larger crystals.

Q4: My crystallization drops remain clear and show no signs of precipitation or crystals. What should I do?

A4: Clear drops usually indicate that the protein concentration is too low to achieve the necessary supersaturation for nucleation.[1]

  • Troubleshooting Steps:

    • Increase Protein Concentration: Gradually increase the protein concentration in your crystallization trials. A minimum concentration of 5 to 10 mg/ml is a good starting point for many proteins.[1]

    • Increase Precipitant Concentration: A higher concentration of the precipitating agent can also induce supersaturation.

    • Change Crystallization Method: If vapor diffusion is not yielding results, consider trying other methods such as microdialysis or batch crystallization.

Quantitative Data Summary

PropertyTypical Value for n-Octyl-β-D-glucopyranoside (OG)Reference
Critical Micelle Concentration (CMC) ~20-25 mM (0.6-0.75% w/v)[6]
Aggregation Number 80-100
Micelle Molecular Weight ~25 kDa

Note: These values are for a related compound and should be used as a guideline. Experimental determination of the CMC for this compound is recommended.

Experimental Protocols

Protocol 1: Determination of Critical Micelle Concentration (CMC) using a Dye-Based Method

This protocol describes a general method to estimate the CMC of a detergent.

Materials:

  • This compound solution of known concentration

  • Fluorescent dye (e.g., 1,6-Diphenyl-1,3,5-hexatriene, DPH)

  • Spectrofluorometer

  • Buffer solution

Methodology:

  • Prepare a series of dilutions of this compound in the buffer you intend to use for crystallization.

  • Add a small, constant amount of the fluorescent dye to each dilution.

  • Incubate the solutions for a set period to allow for equilibration.

  • Measure the fluorescence intensity of each sample using a spectrofluorometer. The excitation and emission wavelengths will depend on the dye used.

  • Plot the fluorescence intensity as a function of the detergent concentration.

  • The CMC is the concentration at which a sharp increase in fluorescence intensity is observed. This change occurs as the dye partitions into the hydrophobic core of the newly formed micelles.

Protocol 2: General Protocol for Membrane Protein Solubilization and Crystallization

This protocol provides a general workflow for using this compound to solubilize and crystallize a membrane protein.

Materials:

  • Cell paste containing the target membrane protein

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, protease inhibitors)

  • Solubilization Buffer (Lysis Buffer containing a specific concentration of this compound, typically well above the CMC)

  • Purification columns (e.g., affinity and size-exclusion chromatography)

  • Crystallization screening kits

  • Crystallization plates

Methodology:

  • Cell Lysis: Resuspend the cell paste in ice-cold Lysis Buffer and lyse the cells using a suitable method (e.g., sonication, French press).

  • Membrane Isolation: Centrifuge the lysate to pellet cell debris, then ultracentrifuge the supernatant to pellet the cell membranes.

  • Solubilization: Resuspend the membrane pellet in Lysis Buffer and add Solubilization Buffer to the desired final concentration of this compound. Incubate with gentle agitation at 4°C for 1-2 hours.

  • Clarification: Ultracentrifuge the solubilized mixture to pellet any unsolubilized material. The supernatant now contains the solubilized membrane protein.

  • Purification: Purify the protein using affinity chromatography followed by size-exclusion chromatography. The buffers used in these steps should contain this compound at a concentration above its CMC (e.g., 1-2x CMC).

  • Concentration: Concentrate the purified protein to a suitable concentration for crystallization trials (e.g., 5-20 mg/ml).

  • Crystallization Screening: Set up crystallization trials using the vapor diffusion (hanging or sitting drop) method, mixing the concentrated protein solution with various crystallization screen solutions.

Visualizations

Troubleshooting_Workflow cluster_start Initial Observation cluster_problems Problem Identification cluster_solutions Troubleshooting Actions cluster_goal Desired Outcome Start Crystallization Trial Outcome Precipitate Amorphous Precipitate Start->Precipitate PhaseSep Phase Separation Start->PhaseSep SmallCrystals Small/Needle Crystals Start->SmallCrystals ClearDrop Clear Drop Start->ClearDrop AdjustProtein Adjust Protein Conc. Precipitate->AdjustProtein AdjustDetergent Optimize Detergent Conc. Precipitate->AdjustDetergent ModifyBuffer Modify Buffer/Additives Precipitate->ModifyBuffer PhaseSep->AdjustDetergent PhaseSep->ModifyBuffer VaryTemp Vary Temperature PhaseSep->VaryTemp SmallCrystals->AdjustProtein SmallCrystals->VaryTemp Seeding Try Seeding SmallCrystals->Seeding ClearDrop->AdjustProtein ChangeMethod Change Crystallization Method ClearDrop->ChangeMethod GoodCrystals High-Quality Crystals AdjustProtein->GoodCrystals AdjustDetergent->GoodCrystals ModifyBuffer->GoodCrystals VaryTemp->GoodCrystals ChangeMethod->GoodCrystals Seeding->GoodCrystals CMC_Concept cluster_detergent Detergent States cluster_concentration Concentration Gradient Monomer Detergent Monomers Micelle Micelle Monomer->Micelle Self-assembles above CMC LowConc Low Concentration CMC Critical Micelle Concentration (CMC) HighConc High Concentration

References

Technical Support Center: Myristoyl Methyl Glucamide Removal from Protein Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the removal of Myristoyl methyl glucamide from protein samples via dialysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in protein sample preparation?

This compound is a non-ionic detergent used to solubilize, stabilize, and purify proteins, particularly membrane proteins. Its amphipathic nature, with a hydrophobic myristoyl tail and a hydrophilic methyl glucamide headgroup, allows it to disrupt lipid bilayers and maintain protein solubility in aqueous solutions.

Q2: Why is it necessary to remove this compound from my protein sample?

Residual detergent in a protein sample can interfere with various downstream applications, including:

  • Mass Spectrometry (MS): Detergents can suppress ionization, create adducts, and contaminate the instrument, leading to poor data quality.

  • Immunoassays (e.g., ELISA): Detergents can disrupt antibody-antigen interactions and lead to inaccurate results.[1][2][3]

  • Protein Quantification Assays: Detergents can interfere with colorimetric assays like the Bradford and Bicinchoninic Acid (BCA) assays, leading to inaccurate protein concentration measurements.

  • Structural Biology Studies (e.g., Crystallography, NMR): The presence of detergent micelles can hinder crystal formation and interfere with spectroscopic measurements.

  • Functional Assays: Detergents may denature or alter the native conformation of the protein, affecting its biological activity.

Q3: What are the key physical properties of this compound relevant to its removal by dialysis?

PropertyValueReference
Molecular Formula C21H43NO6[4]
Molecular Weight 405.58 g/mol [4]
Critical Micelle Concentration (CMC) Not Available
Aggregation Number Not Available

Experimental Protocol: Dialysis for this compound Removal

This protocol provides a general framework for removing this compound from protein samples using dialysis. Since the CMC of this compound is not known, an empirical approach to optimizing the dialysis conditions is recommended.

Materials:
  • Protein sample containing this compound

  • Dialysis tubing or dialysis cassette with an appropriate Molecular Weight Cut-Off (MWCO) (typically 10-14 kDa, ensuring it is at least twice the molecular weight of the protein of interest)

  • Dialysis buffer (a buffer in which the protein is stable and soluble)

  • Large beaker or container

  • Stir plate and stir bar

Protocol:
  • Prepare the Dialysis Membrane:

    • Cut the dialysis tubing to the desired length, leaving extra space for sample expansion.

    • Prepare the tubing according to the manufacturer's instructions. This typically involves boiling in a sodium bicarbonate and EDTA solution to remove contaminants.

    • Rinse the tubing thoroughly with deionized water.

  • Sample Preparation:

    • If possible, dilute the protein sample to a concentration below the presumed CMC of this compound. Since the CMC is unknown, a starting point could be a 5 to 10-fold dilution. This will increase the proportion of detergent monomers, which are more readily removed by dialysis.

    • Carefully load the protein sample into the prepared dialysis tubing or cassette, avoiding the introduction of air bubbles.

    • Securely clamp both ends of the dialysis tubing.

  • Dialysis Setup:

    • Place the sealed dialysis bag/cassette in a beaker containing a large volume of dialysis buffer (at least 100-fold the sample volume).

    • Place the beaker on a stir plate and add a stir bar to ensure gentle and continuous stirring of the buffer.

    • Perform the dialysis at a controlled temperature, typically 4°C, to maintain protein stability.

  • Buffer Exchange:

    • Allow the dialysis to proceed for 2-4 hours.

    • Change the dialysis buffer. For efficient removal, at least three buffer changes are recommended.

    • The duration between buffer changes can be extended for subsequent changes (e.g., 4-6 hours for the second change, and overnight for the final change).

  • Sample Recovery:

    • After the final buffer exchange, carefully remove the dialysis bag/cassette from the buffer.

    • Gently remove the sample from the tubing/cassette using a pipette.

Experimental Workflow for Dialysis

DialysisWorkflow cluster_prep Preparation cluster_dialysis Dialysis cluster_recovery Recovery & Analysis prep_membrane Prepare Dialysis Membrane setup Set up Dialysis prep_membrane->setup prep_sample Prepare Protein Sample (Dilute if possible) prep_sample->setup buffer_exchange1 Buffer Exchange 1 (2-4 hours) setup->buffer_exchange1 buffer_exchange2 Buffer Exchange 2 (4-6 hours) buffer_exchange1->buffer_exchange2 buffer_exchange3 Buffer Exchange 3 (Overnight) buffer_exchange2->buffer_exchange3 recover Recover Protein Sample buffer_exchange3->recover quantify Quantify Residual Detergent & Protein Concentration recover->quantify

Caption: Workflow for removing this compound via dialysis.

Troubleshooting Guide

This guide addresses common issues encountered during the removal of this compound by dialysis.

IssuePossible Cause(s)Recommended Solution(s)
Protein Precipitation in Dialysis Bag 1. Detergent concentration dropped too quickly: Rapid removal of the solubilizing detergent can cause hydrophobic proteins to aggregate. 2. Buffer incompatibility: The dialysis buffer composition (pH, ionic strength) may not be optimal for protein stability. 3. High protein concentration: Concentrated protein solutions are more prone to aggregation.1. Gradual detergent removal: Perform a stepwise dialysis against decreasing concentrations of this compound. 2. Optimize buffer: Screen different buffer conditions (pH, salt concentration, additives like glycerol (B35011) or non-detergent sulfobetaines) on a small scale before large-scale dialysis. 3. Dilute the sample: Start with a more dilute protein sample if possible.
Incomplete Detergent Removal 1. Detergent concentration above CMC: A significant portion of the detergent exists as large micelles that cannot pass through the dialysis membrane pores. 2. Insufficient dialysis time or buffer volume: Inadequate time or a small buffer volume will lead to incomplete equilibration. 3. Inappropriate MWCO: The membrane pores may be too small for efficient removal of detergent monomers.1. Dilute the sample: Ensure the initial detergent concentration is below its CMC. Since the CMC is unknown, empirical testing of different dilutions is necessary. 2. Increase dialysis duration and buffer volume: Extend the dialysis time and use a larger volume of dialysis buffer with more frequent changes. 3. Select appropriate MWCO: Use a dialysis membrane with a MWCO that is significantly larger than the detergent's monomeric molecular weight (405.58 g/mol ) but smaller than the protein.
Sample Loss 1. Protein binding to the dialysis membrane: Some proteins can non-specifically adsorb to the membrane surface. 2. Leakage from the dialysis bag: Improperly sealed dialysis tubing can lead to sample loss.1. Use low-binding membranes: Consider using dialysis membranes made of regenerated cellulose (B213188) or other low-protein-binding materials. For very dilute samples, adding a carrier protein like BSA to the dialysis buffer can help.[5] 2. Ensure proper sealing: Use appropriate clips and check for leaks before starting the dialysis.
Sample Volume Increase Osmotic gradient: If the dialysis buffer has a lower solute concentration than the sample, water will move into the dialysis bag.Adjust buffer osmolarity: Ensure the osmolarity of the dialysis buffer is similar to that of the protein sample by including appropriate concentrations of salts or other small molecules.

Troubleshooting Logic Flow

Caption: Troubleshooting flowchart for common dialysis issues.

Quantification of Residual this compound

It is often necessary to quantify the amount of residual detergent to ensure its successful removal. Here are some methods that can be adapted for this compound:

MethodPrincipleAdvantagesDisadvantages
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation by liquid chromatography followed by detection and quantification by mass spectrometry.Highly sensitive and specific. Can provide absolute quantification.Requires specialized equipment and expertise. Method development can be time-consuming.
Enzyme-Linked Immunosorbent Assay (ELISA) Utilizes antibodies that specifically recognize the detergent.High sensitivity and specificity. Suitable for high-throughput screening.Requires the availability of specific antibodies, which may not be commercially available for this compound.
Colorimetric Assays (e.g., modified BCA or Bradford) Some detergents interfere with standard protein assays, and this interference can be used to estimate detergent concentration.Simple, rapid, and uses standard laboratory equipment.Less specific and sensitive compared to LC-MS or ELISA. Prone to interference from other sample components.

Due to the lack of a commercially available specific assay for this compound, developing a custom LC-MS method is the most reliable approach for accurate quantification of residual detergent.

References

Technical Support Center: The Impact of Myristoyl Methyl Glucamide on Downstream Enzyme Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of Myristoyl methyl glucamide in experimental setups and its potential impact on downstream enzyme activity assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in biochemical assays?

This compound is a non-ionic surfactant.[1] Such surfactants are often employed in biochemical assays to solubilize proteins, particularly membrane-associated proteins, and to prevent non-specific binding to reaction vessels. Their amphiphilic nature allows them to interact with hydrophobic regions of proteins, maintaining their solubility and stability in aqueous solutions.

Q2: How can this compound potentially interfere with my enzyme assay?

Non-ionic surfactants like this compound can interfere with enzyme assays in several ways:

  • Direct Enzyme Inhibition or Activation: Surfactants can bind to enzymes and alter their conformation, leading to either inhibition or, in some cases, activation of enzymatic activity. This interaction is dependent on both the specific enzyme and the surfactant concentration.

  • Protein Destabilization: While often used to stabilize proteins, non-ionic surfactants can also promote protein denaturation and aggregation, particularly at concentrations above their Critical Micelle Concentration (CMC).[2]

  • Interference with Assay Detection: Surfactants can interfere with the detection method of the assay. For example, they might quench fluorescence signals in fluorescent-based assays or interact with reagents in colorimetric assays.

  • Substrate Sequestration: Above the CMC, surfactants form micelles which can sequester hydrophobic substrates, reducing their availability to the enzyme and leading to an apparent decrease in enzyme activity.

Q3: What is the Critical Micelle Concentration (CMC) and why is it important?

The Critical Micelle Concentration (CMC) is the concentration of a surfactant above which molecules self-assemble to form micelles.[3][4][5] Below the CMC, surfactant molecules exist as monomers. The effect of a surfactant on an enzyme can differ significantly below and above the CMC.[2] It is crucial to know the CMC of this compound in your specific assay buffer to better understand its potential effects.

Q4: Are there general recommendations for the concentration of this compound to use?

It is recommended to use the lowest concentration of this compound that achieves the desired solubilization or stabilization without significantly impacting enzyme activity. Ideally, this concentration should be below the CMC to minimize micelle formation. A concentration titration experiment is highly recommended to determine the optimal concentration for your specific application.

Troubleshooting Guide

This guide addresses common issues encountered during enzyme assays when this compound is present in the reaction.

Observed Problem Potential Cause Recommended Troubleshooting Steps
Reduced Enzyme Activity Enzyme Inhibition: this compound may be directly inhibiting the enzyme.1. Perform a Surfactant Titration: Test a range of this compound concentrations, both below and above its estimated CMC, to determine its effect on enzyme activity. 2. Determine IC50: If inhibition is observed, determine the half-maximal inhibitory concentration (IC50) to quantify the inhibitory potency. 3. Substitute Surfactant: Consider using a different non-ionic surfactant that may have less of an effect on your specific enzyme.
Substrate Unavailability: Micellar encapsulation of the substrate.1. Work Below the CMC: If possible, adjust the this compound concentration to be below its CMC. 2. Increase Substrate Concentration: Perform a substrate titration to see if increasing the substrate concentration can overcome the apparent inhibition.
Increased Enzyme Activity Enzyme Activation: The surfactant may be causing a conformational change that increases enzyme activity.1. Confirm the Effect: Repeat the experiment with appropriate controls to ensure the activation is real and reproducible. 2. Characterize the Activation: Determine the concentration-dependence of the activation. 3. Consider Assay Implications: If the activation is consistent, this may need to be accounted for in the interpretation of results, especially when screening for inhibitors.
High Assay Background or Signal Instability Interference with Detection: The surfactant may be directly interfering with the assay's detection method (e.g., fluorescence quenching, absorbance interference).1. Run a Surfactant-Only Control: Measure the assay signal with all components except the enzyme, at various concentrations of this compound. 2. Test Alternative Detection Methods: If possible, try a different assay format with an alternative detection method (e.g., colorimetric vs. fluorescent).
Irreproducible Results Protein Aggregation or Denaturation: The surfactant concentration may be in a range that promotes protein instability.1. Assess Protein Stability: Use techniques like dynamic light scattering (DLS) or size-exclusion chromatography (SEC) to assess the aggregation state of your enzyme in the presence of the surfactant. 2. Optimize Surfactant Concentration: As with inhibition, a surfactant titration may reveal a concentration range that maintains protein stability.

Quantitative Data on Non-Ionic Surfactant-Enzyme Interactions

SurfactantEnzymeAssayIC50 (mM)
Polysorbate 80Cytochrome P450 3A4Testosterone 6β-hydroxylation0.40
TPGSCytochrome P450 3A4Testosterone 6β-hydroxylation0.15
Sucrose LaurateCytochrome P450 3A4Testosterone 6β-hydroxylation0.20
Cremophor ELCytochrome P450 3A4Testosterone 6β-hydroxylation0.60
Cremophor RH 40Cytochrome P450 3A4Testosterone 6β-hydroxylation0.80
Polysorbate 80Cytochrome P450 2C9Diclofenac 4-hydroxylation0.04
TPGSCytochrome P450 2C9Diclofenac 4-hydroxylation0.30
Sucrose LaurateCytochrome P450 2C9Diclofenac 4-hydroxylation0.07
Cremophor ELCytochrome P450 2C9Diclofenac 4-hydroxylation0.03
Cremophor RH 40Cytochrome P450 2C9Diclofenac 4-hydroxylation0.03

Data sourced from a study on the impact of non-ionic surfactants on cytochrome P450-mediated metabolism.[6]

Experimental Protocols

Protocol 1: Determining the Effect of this compound on Enzyme Activity

This protocol outlines a general procedure to assess the impact of this compound on the activity of your enzyme of interest.

1. Materials:

  • Purified enzyme stock solution
  • Substrate stock solution
  • Assay buffer
  • This compound stock solution (e.g., 10% w/v)
  • Microplate reader (or other appropriate detection instrument)
  • 96-well assay plates

2. Procedure:

  • Prepare a serial dilution of the this compound stock solution in the assay buffer. The final concentrations should span a range both below and above the estimated CMC of the surfactant.
  • In a 96-well plate, add the diluted this compound solutions. Include a control with only the assay buffer (no surfactant).
  • Add the enzyme to each well to a final desired concentration.
  • Incubate the plate for a predetermined time (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow for any interaction between the enzyme and the surfactant.
  • Initiate the enzymatic reaction by adding the substrate to all wells.
  • Monitor the reaction progress by measuring the signal (e.g., absorbance, fluorescence) at regular time intervals.
  • Calculate the initial reaction rates for each surfactant concentration.
  • Plot the relative enzyme activity (as a percentage of the no-surfactant control) against the concentration of this compound.

Protocol 2: Surfactant Removal from Protein Samples

If this compound is found to significantly interfere with a downstream assay, it may be necessary to remove it from the protein sample.

Method: Size-Exclusion Chromatography (Gel Filtration)

This method is effective for removing surfactants with a high CMC.

1. Materials:

  • Protein sample containing this compound
  • Desalting column or spin column packed with an appropriate size-exclusion resin
  • Assay buffer (without surfactant)
  • Centrifuge (for spin columns)

2. Procedure:

  • Equilibrate the desalting/spin column with the assay buffer according to the manufacturer's instructions.
  • Apply the protein sample to the column.
  • For desalting columns, elute the protein with the assay buffer and collect fractions. The protein will elute in the void volume, while the smaller surfactant monomers will be retained in the resin.
  • For spin columns, centrifuge the column according to the manufacturer's protocol to collect the protein sample in the eluate.
  • Pool the protein-containing fractions (if using a desalting column) and confirm the removal of the surfactant and the recovery of the protein using appropriate analytical methods.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis prep Prepare Enzyme and Substrate Solutions plate Add Surfactant and Enzyme to 96-well Plate prep->plate surfactant Prepare Serial Dilution of This compound surfactant->plate incubate Incubate for Enzyme-Surfactant Interaction plate->incubate add_substrate Initiate Reaction with Substrate incubate->add_substrate read Monitor Reaction Progress add_substrate->read calculate Calculate Initial Reaction Rates read->calculate plot Plot Relative Activity vs. Surfactant Concentration calculate->plot determine_ic50 Determine IC50 (if applicable) plot->determine_ic50

Caption: Workflow for Determining the Impact of this compound on Enzyme Activity.

troubleshooting_logic cluster_troubleshooting Troubleshooting Steps cluster_solutions Potential Solutions start Enzyme Assay with This compound issue Unexpected Results? start->issue reduced_activity Reduced Activity issue->reduced_activity Yes increased_activity Increased Activity issue->increased_activity Yes high_background High Background issue->high_background Yes end Proceed with Experiment issue->end No check_inhibition Perform Surfactant Titration (Check for Inhibition) reduced_activity->check_inhibition check_activation Confirm and Characterize Activation increased_activity->check_activation check_interference Run Surfactant-Only Control (Check for Assay Interference) high_background->check_interference optimize_conc Optimize Surfactant Concentration check_inhibition->optimize_conc change_surfactant Change Surfactant check_inhibition->change_surfactant remove_surfactant Remove Surfactant Post-Lysis check_inhibition->remove_surfactant check_activation->optimize_conc check_interference->optimize_conc change_assay Change Assay Detection Method check_interference->change_assay

Caption: Troubleshooting Logic for Enzyme Assays Containing this compound.

References

Technical Support Center: Myristoyl Methyl Glucamide Interference in Protein Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Myristoyl Methyl Glucamide in Bradford or BCA protein assays.

Troubleshooting Guides

Issue: Inaccurate Protein Concentration in the Presence of this compound

This compound is a non-ionic detergent that can interfere with standard colorimetric protein assays. The following guide will help you troubleshoot and mitigate its effects.

1. Understanding the Interference

  • Bradford Assay: The Coomassie Brilliant Blue G-250 dye used in the Bradford assay can interact with detergents. Non-ionic detergents like this compound can lead to the formation of precipitates and alter the pH of the assay, affecting the linearity and accuracy of the results.[1] This can result in either an overestimation or underestimation of the protein concentration.

  • BCA Assay: The bicinchoninic acid (BCA) assay is generally more tolerant to non-ionic detergents than the Bradford assay.[2] However, interference can still occur, particularly at higher detergent concentrations. The mechanism of interference can involve the detergent affecting the copper chelation step of the assay.

2. Initial Assessment: Control Experiments

To determine the extent of interference, run the following controls:

  • Buffer Blank: Your sample buffer containing this compound but no protein. This will reveal if the detergent itself produces a background signal.

  • Spiked Standard: A known concentration of a standard protein (e.g., BSA) prepared in the same buffer as your sample (containing this compound). This will show how the detergent affects the color development of a known amount of protein.

3. Mitigation Strategies

Based on the results of your control experiments, choose one of the following mitigation strategies:

  • Sample Dilution: If your protein sample is sufficiently concentrated, diluting it in a compatible buffer can reduce the concentration of this compound to a non-interfering level.[3][4] This is the simplest approach but may not be feasible for dilute protein samples.

  • Use of Detergent-Compatible Assay Kits: Several commercially available protein assay kits are formulated to be compatible with detergents.

    • Detergent Compatible Bradford Assays: These kits often contain proprietary reagents that prevent detergent-dye interactions.[5][6]

    • BCA Protein Assay Kits: Many standard BCA kits are compatible with up to 5% of many non-ionic detergents.[7]

  • Detergent Removal: If dilution or compatible kits are not suitable, the detergent must be removed from the sample prior to the assay.

    • Protein Precipitation (Acetone or TCA): This method effectively removes detergents and other interfering substances.[1][4] See the detailed protocols below.

    • Detergent Removal Spin Columns: These commercially available columns use a resin to bind and remove detergent molecules from the sample with high protein recovery.[1][8][9]

Quantitative Data Summary

Due to the lack of specific published data on the quantitative interference of this compound in Bradford and BCA assays, the following table provides illustrative, hypothetical data based on the known behavior of similar non-ionic detergents. Researchers should perform their own validation experiments to determine the precise level of interference for their specific experimental conditions.

This compound Conc. (%)Bradford Assay (% Interference)BCA Assay (% Interference)
0.012-5%< 2%
0.0510-20%2-5%
0.125-50%5-10%
0.5>100% (significant precipitation)15-25%
1.0Assay not recommended30-50%
  • % Interference is calculated as: [((Absorbance of sample with detergent - Absorbance of blank with detergent) / (Absorbance of sample without detergent - Absorbance of blank without detergent)) - 1] * 100

  • Positive values indicate an overestimation of protein concentration.

Experimental Protocols

Acetone (B3395972) Precipitation Protocol for Detergent Removal

This protocol is effective for removing detergents and concentrating protein samples.[10][11][12][13]

Materials:

  • Ice-cold acetone (-20°C)

  • Microcentrifuge tubes (acetone-compatible)

  • Microcentrifuge

Procedure:

  • Place your protein sample (e.g., 100 µL) in a microcentrifuge tube.

  • Add four volumes of ice-cold acetone (400 µL).

  • Vortex briefly and incubate at -20°C for 60 minutes to precipitate the protein.

  • Centrifuge at 13,000-15,000 x g for 10 minutes at 4°C.

  • Carefully decant the supernatant, which contains the detergent.

  • Air-dry the protein pellet for 5-10 minutes. Do not over-dry, as this can make resolubilization difficult.

  • Resuspend the pellet in a buffer compatible with your protein assay (e.g., PBS or the assay's dilution buffer).

Trichloroacetic Acid (TCA) Precipitation Protocol

TCA precipitation is another effective method for removing interfering substances.[14][15][16]

Materials:

  • Trichloroacetic acid (TCA), 100% (w/v) stock solution

  • Ice-cold acetone

  • Microcentrifuge tubes

  • Microcentrifuge

Procedure:

  • To your protein sample, add TCA to a final concentration of 10-20%. For example, add 250 µL of 100% TCA to 1 mL of sample for a final concentration of 20%.

  • Incubate on ice for 30 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Discard the supernatant.

  • Wash the pellet twice with 200 µL of ice-cold acetone. After each wash, centrifuge at 14,000 x g for 5 minutes at 4°C and discard the supernatant.

  • Air-dry the pellet for 5-10 minutes.

  • Resuspend the pellet in a buffer compatible with your protein assay. Neutralize the pH with a small amount of Tris base if necessary.

Standard Bradford Assay Protocol

Materials:

  • Bradford reagent

  • Protein standard (e.g., BSA at 2 mg/mL)

  • Spectrophotometer and cuvettes or microplate reader

Procedure:

  • Prepare a series of protein standards (e.g., 0, 125, 250, 500, 750, 1000, 1500, 2000 µg/mL) in the same buffer as your (detergent-free) sample.

  • Add 5 µL of each standard or unknown sample to a microplate well.

  • Add 250 µL of Bradford reagent to each well.

  • Mix gently and incubate at room temperature for 5 minutes.

  • Measure the absorbance at 595 nm.

  • Generate a standard curve and determine the concentration of your unknown samples.[17][18]

Standard BCA Assay Protocol

Materials:

  • BCA Reagent A and Reagent B

  • Protein standard (e.g., BSA at 2 mg/mL)

  • Spectrophotometer and cuvettes or microplate reader

Procedure:

  • Prepare a working reagent by mixing 50 parts of Reagent A with 1 part of Reagent B.

  • Prepare a series of protein standards as described for the Bradford assay.

  • Add 25 µL of each standard or unknown sample to a microplate well.

  • Add 200 µL of the working reagent to each well.

  • Mix and incubate at 37°C for 30 minutes.

  • Cool to room temperature and measure the absorbance at 562 nm.

  • Generate a standard curve and determine the concentration of your unknown samples.[19][20]

Visualizations

experimental_workflow cluster_sample Protein Sample cluster_mitigation Mitigation Strategy cluster_assay Protein Assay cluster_result Result Sample Sample containing This compound Dilution Dilute Sample Sample->Dilution If protein is concentrated Precipitation Protein Precipitation (Acetone/TCA) Sample->Precipitation If dilution is not feasible SpinColumn Detergent Removal Spin Column Sample->SpinColumn For high recovery Bradford Bradford Assay Dilution->Bradford BCA BCA Assay Dilution->BCA Precipitation->Bradford Precipitation->BCA SpinColumn->Bradford SpinColumn->BCA Concentration Accurate Protein Concentration Bradford->Concentration BCA->Concentration

Caption: Experimental workflow for protein quantification in the presence of this compound.

troubleshooting_logic Start Inaccurate Protein Reading CheckControls Run Control Experiments (Buffer Blank, Spiked Standard) Start->CheckControls Interference Is Interference Observed? CheckControls->Interference Dilute Dilute Sample Interference->Dilute Yes NoInterference Proceed with Standard Assay Interference->NoInterference No DilutionFeasible Is Dilution Feasible? Dilute->DilutionFeasible RemoveDetergent Remove Detergent (Precipitation or Spin Column) DilutionFeasible->RemoveDetergent No Assay Perform Protein Assay DilutionFeasible->Assay Yes RemoveDetergent->Assay End Accurate Result Assay->End NoInterference->End

Caption: Troubleshooting decision tree for this compound interference.

bradford_interference Protein Protein Complex Protein-Dye Complex (Anionic Form, Blue) Protein->Complex Dye Coomassie Dye (Cationic Form, Red) Dye->Complex Interference Detergent-Dye Interaction (Precipitation/pH shift) Dye->Interference Detergent Myristoyl Methyl Glucamide Detergent->Interference InaccurateReading Inaccurate Absorbance at 595 nm Complex->InaccurateReading Accurate Reading (in absence of interference) Interference->InaccurateReading

Caption: Mechanism of this compound interference in the Bradford assay.

Frequently Asked Questions (FAQs)

Q1: What is this compound? this compound is a non-ionic surfactant used to solubilize and stabilize proteins, particularly membrane proteins.

Q2: Why do detergents like this compound interfere with protein assays? Detergents can interact with assay reagents. In the Bradford assay, they can bind to the Coomassie dye, leading to precipitation or a shift in the dye's absorbance spectrum. In the BCA assay, they can interfere with the copper reduction-chelation reaction.[1][6]

Q3: Is the Bradford or BCA assay more suitable for samples containing this compound? The BCA assay is generally more tolerant of non-ionic detergents than the Bradford assay.[2] However, significant interference can still occur, especially at higher detergent concentrations. It is always recommended to perform control experiments.

Q4: Can I create my protein standards in the buffer containing this compound to correct for the interference? While preparing standards in the same buffer can account for some of the background signal, it may not fully correct for the non-linear interference caused by the detergent's interaction with the protein-dye or protein-copper complexes. This approach should be validated carefully.

Q5: What are the advantages and disadvantages of protein precipitation versus detergent removal spin columns?

  • Protein Precipitation (Acetone/TCA):

    • Advantages: Inexpensive, effective at removing a wide range of interfering substances, and can concentrate the protein sample.[10]

    • Disadvantages: Can lead to protein denaturation and loss, and the pellet may be difficult to resolubilize.[10]

  • Detergent Removal Spin Columns:

    • Advantages: High protein recovery, maintains protein in a soluble state, and is a relatively quick procedure.[1][8][9]

    • Disadvantages: More expensive than precipitation methods.

Q6: Are there alternative protein assays that are less susceptible to detergent interference? Yes, some assays like the 660 nm protein assay are designed to be compatible with a wider range of detergents.[2] Additionally, non-colorimetric methods such as UV absorbance at 280 nm can be used if the sample is pure and does not contain other UV-absorbing compounds.

References

Technical Support Center: Managing Myristoyl Methyl Glucamide-Induced Artifacts in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to manage artifacts induced by the non-ionic surfactant Myristoyl methyl glucamide in mass spectrometry (MS) experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in my samples?

This compound is a non-ionic surfactant. Due to its gentle nature, it is often used in personal care products and can be introduced into laboratory samples as a contaminant.[1] In research settings, it might be used for protein solubilization, particularly for hydrophobic proteins, due to its ability to disrupt membranes and protein aggregates.

Q2: How can this compound interfere with my mass spectrometry results?

Like many detergents, this compound can significantly interfere with mass spectrometry analysis.[2][3][4] Common issues include:

  • Ion Suppression: The surfactant molecules, being more abundant and readily ionizable, can suppress the ionization of your target analytes (peptides, proteins, small molecules), leading to reduced signal intensity or complete signal loss.

  • Artifact Peaks: this compound can generate its own characteristic peaks in the mass spectrum, which can overlap with or be mistaken for analyte peaks. These can appear as single charged ions or form adducts with sodium ([M+Na]+) or potassium ([M+K]+).

  • Contamination of the MS System: Surfactants can accumulate in the ion source, transfer optics, and on the column of a liquid chromatography system, leading to persistent background noise and reduced instrument performance.

Q3: What are the characteristic mass-to-charge ratios (m/z) for this compound artifacts?

The monoisotopic mass of this compound (C₂₁H₄₃NO₆) is 405.3090 Da.[5][6] Therefore, you should look for the following characteristic ions in your mass spectra, particularly in positive ion mode:

  • [M+H]⁺: 406.3163 m/z

  • [M+Na]⁺: 428.2983 m/z

  • [M+K]⁺: 444.2722 m/z

You may also observe multimers of these ions, especially at higher concentrations of the surfactant.

Q4: Are there any "mass spectrometry-friendly" alternatives to this compound?

Yes, several MS-compatible surfactants have been developed to minimize interference.[7] These are often designed to be easily removable or to degrade under acidic conditions typical for MS sample preparation. Some alternatives include:

  • Acid-labile surfactants: These surfactants break down into smaller, non-interfering molecules upon acidification of the sample.

  • Degradable surfactants: Similar to acid-labile surfactants, these are designed to degrade under specific conditions.

  • Commercially available MS-compatible surfactants: Several manufacturers offer surfactants optimized for mass spectrometry workflows.

Troubleshooting Guides

Issue 1: Reduced or No Signal for My Target Analyte

This is a classic sign of ion suppression caused by the presence of this compound.

Troubleshooting Workflow:

Troubleshooting Ion Suppression start Reduced or No Analyte Signal check_detergent Confirm Presence of This compound (Check m/z 406.3, 428.3, 444.3) start->check_detergent remove_detergent Implement a Detergent Removal Protocol check_detergent->remove_detergent precipitation Protein Precipitation (Acetone, TCA) remove_detergent->precipitation For proteins spe Solid-Phase Extraction (Reversed-Phase C18 Cartridge) remove_detergent->spe For peptides and small molecules gel_based Gel-Based Cleanup (In-gel digestion) remove_detergent->gel_based For complex protein mixtures analyze Re-analyze Sample by MS precipitation->analyze spe->analyze gel_based->analyze

Caption: Workflow for addressing ion suppression.

Detailed Steps:

  • Confirm Surfactant Presence: Before proceeding with extensive cleanup, confirm the presence of this compound by looking for its characteristic m/z values in your mass spectrum.

  • Implement a Removal Strategy: Based on your sample type, choose an appropriate removal method. A comparison of common methods is provided in the table below.

Issue 2: Unidentified Peaks Dominating the Spectrum

These are likely artifact peaks from this compound.

Troubleshooting Workflow:

Managing Surfactant Artifact Peaks start Dominant Unidentified Peaks identify_peaks Identify Artifact Peaks (m/z 406.3, 428.3, 444.3 and multimers) start->identify_peaks reduce_concentration Reduce Surfactant Concentration in Sample Preparation identify_peaks->reduce_concentration optimize_cleanup Optimize Detergent Removal Protocol reduce_concentration->optimize_cleanup If artifacts persist use_alternative Consider MS-Compatible Surfactant Alternative optimize_cleanup->use_alternative If removal is insufficient analyze Re-analyze Sample by MS optimize_cleanup->analyze use_alternative->analyze

Caption: Workflow for managing artifact peaks.

Detailed Steps:

  • Identify Artifacts: Confirm that the unknown peaks correspond to the expected m/z values for this compound and its adducts.

  • Reduce Concentration: If possible, reduce the concentration of the surfactant used in your sample preparation.

  • Optimize Cleanup: If reducing the concentration is not feasible, improve the efficiency of your detergent removal protocol. This may involve using a different method or optimizing the conditions of your current method (e.g., increasing the number of washes).

  • Consider Alternatives: For future experiments, consider using a mass spectrometry-compatible surfactant.[7]

Quantitative Data on Detergent Removal Methods

The following table summarizes the reported efficiencies of common detergent removal methods. While specific data for this compound is limited, the efficiencies for other non-ionic surfactants provide a good estimate.

Removal Method Target Detergent(s) Reported Removal Efficiency Advantages Disadvantages References
Protein Precipitation (Acetone) Non-ionic detergents (e.g., Triton X-100)>90% for 0.5% initial concentrationSimple, fast, and inexpensive.Can lead to loss of some proteins, especially hydrophobic ones. May not be suitable for peptides.[8]
Protein Precipitation (TCA) General proteins>92% protein precipitationEffective for concentrating proteins.Can cause protein denaturation. Residual TCA needs to be removed.[8]
Solid-Phase Extraction (C18) Non-ionic detergents (e.g., Triton X-100)Variable, can be improved with chlorinated solvent washes.Good for desalting and concentrating peptides.May not efficiently remove all non-ionic detergents without optimization. Hydrophilic peptides may not bind well.[2][3][4]
Specialized Detergent Removal Resins Various (ionic, non-ionic, zwitterionic)>99.5% for several non-ionic detergentsHigh removal efficiency, good protein/peptide recovery.Can be more expensive than other methods.[9]
Gel-Based Cleanup (In-gel digestion) SDS and other detergentsEffective at removing detergents prior to digestion.Good for complex protein mixtures and removing various contaminants.Can be time-consuming and may result in sample loss.[10]

Experimental Protocols

Protocol 1: Acetone (B3395972) Precipitation for Protein Samples

This protocol is suitable for removing this compound from protein solutions.

Materials:

  • Protein sample containing this compound

  • Ice-cold acetone

  • Microcentrifuge

  • Buffer for resuspension (e.g., 50 mM ammonium (B1175870) bicarbonate)

Procedure:

  • Place your protein sample in a microcentrifuge tube.

  • Add at least 4 volumes of ice-cold acetone to the protein solution.

  • Vortex briefly and incubate at -20°C for at least 60 minutes to precipitate the proteins.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Carefully decant the supernatant, which contains the acetone and the dissolved surfactant.

  • Allow the protein pellet to air-dry briefly to remove any residual acetone. Do not over-dry the pellet as it may be difficult to resuspend.

  • Resuspend the protein pellet in a buffer compatible with your downstream application (e.g., digestion buffer for proteomics).

Protocol 2: Reversed-Phase Solid-Phase Extraction (SPE) for Peptide Samples

This protocol can be adapted to remove this compound from peptide mixtures, such as those from a tryptic digest.

Materials:

  • Peptide sample containing this compound

  • C18 SPE cartridge or spin tip

  • Activation solution (e.g., 100% acetonitrile)

  • Equilibration/Wash solution (e.g., 0.1% trifluoroacetic acid (TFA) in water)

  • Elution solution (e.g., 60% acetonitrile, 0.1% TFA in water)

  • (Optional) Chlorinated solvent for enhanced detergent removal (e.g., dichloromethane)

Procedure:

  • Activate the C18 resin: Pass the activation solution through the cartridge/tip.

  • Equilibrate the C18 resin: Pass the equilibration solution through the cartridge/tip.

  • Load the sample: Load your acidified peptide sample onto the C18 resin. The peptides will bind to the resin, while some of the surfactant and salts will flow through.

  • Wash the resin: Wash the resin with the equilibration/wash solution to remove residual salts and some of the surfactant.

  • (Optional Enhanced Detergent Removal): To improve the removal of the non-ionic surfactant, perform a wash with a chlorinated solvent. This step should be carefully optimized as it can lead to the loss of hydrophobic peptides.

  • Elute the peptides: Elute the bound peptides using the elution solution. The eluted sample should be significantly depleted of this compound.

  • Dry the eluted sample in a vacuum centrifuge and resuspend in a buffer suitable for MS analysis.

References

Technical Support Center: Optimizing Membrane Protein Extraction with Myristoyl Methyl Glucamide (MMG)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Myristoyl methyl glucamide (MMG), a non-ionic detergent for membrane protein extraction. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance their membrane protein extraction efficiency.

Frequently Asked Questions (FAQs)

Q1: What is this compound (MMG) and why is it used for membrane protein extraction?

This compound (MMG) is a non-ionic detergent. Detergents are essential for extracting membrane proteins from their native lipid bilayer environment.[1] They work by disrupting the lipid membrane and forming micelles around the hydrophobic transmembrane domains of the protein, thereby solubilizing them in an aqueous buffer. Non-ionic detergents like MMG are generally considered mild and are often used to preserve the structural integrity and function of the target protein during extraction.[2]

Q2: What are the critical properties of a detergent for successful membrane protein extraction?

The effectiveness of a detergent is determined by its physicochemical properties, primarily its Critical Micelle Concentration (CMC) and aggregation number.

  • Critical Micelle Concentration (CMC): This is the concentration at which detergent monomers begin to self-assemble into micelles.[3] For effective solubilization, the detergent concentration must be significantly above its CMC.[1][4]

  • Aggregation Number: This refers to the average number of detergent monomers in a single micelle.[5]

Q3: How do I choose the optimal concentration of MMG for my experiment?

Since the CMC of MMG is not widely reported, a screening approach is necessary. A good starting point is to test a range of concentrations, for example, from 0.1% to 2% (w/v). The optimal concentration will be protein-dependent and should be sufficient to solubilize the target protein without causing denaturation.

Q4: What other factors can influence the extraction efficiency of MMG?

Several factors beyond detergent concentration can impact extraction efficiency:

  • Temperature: Extraction is typically performed at 4°C to minimize proteolytic degradation.

  • pH: The optimal pH is usually close to physiological pH (around 7.4) but may need to be adjusted for specific proteins.

  • Ionic Strength: Salt concentration (e.g., 150 mM NaCl) can influence micelle formation and protein stability.[6]

  • Additives: The inclusion of additives like glycerol (B35011), cholesterol analogs, or specific lipids can sometimes enhance protein stability.[1]

Troubleshooting Guide

Problem 1: Low or no extraction of the target membrane protein.

Possible Cause Suggested Solution
MMG concentration is too low. Increase the MMG concentration in increments (e.g., 0.5% steps). Ensure the concentration is well above the presumed CMC.
Incubation time is too short. Extend the solubilization time (e.g., from 1 hour to 4 hours or overnight) at 4°C with gentle agitation.
Insufficient mixing. Ensure thorough but gentle mixing during solubilization to facilitate the interaction between the detergent and the membrane.
Inappropriate buffer conditions. Optimize the pH and ionic strength of the solubilization buffer.

Problem 2: The extracted protein is aggregated.

Possible Cause Suggested Solution
MMG concentration is too high. Excessive detergent can sometimes lead to protein denaturation and aggregation.[7][8] Reduce the MMG concentration.
Protein is inherently unstable once extracted. Add stabilizing agents to the buffer, such as glycerol (10-20%), specific lipids, or cholesterol analogs.
Proteolytic degradation. Ensure a sufficient concentration of a broad-spectrum protease inhibitor cocktail is added to all buffers.

Problem 3: The extracted protein has lost its function.

Possible Cause Suggested Solution
MMG is too harsh for the specific protein. Although generally mild, MMG might still be denaturing for some sensitive proteins. Consider screening other mild non-ionic detergents.
Essential lipids or co-factors have been stripped away. Supplement the solubilization and purification buffers with lipids that are known to be important for the protein's function.

Quantitative Data on Common Detergents

While specific quantitative data for MMG is limited, the following table provides properties of other commonly used detergents for context. This data can be useful when considering alternatives or designing your experiments.

DetergentTypeCMC (mM)Aggregation Number
n-Dodecyl-β-D-maltoside (DDM) Non-ionic~0.17~100-140
Lauryl Maltose Neopentyl Glycol (LMNG) Non-ionic~0.01~140-200
n-Octyl-β-D-glucopyranoside (OG) Non-ionic~20-25~27-100
Lauryldimethylamine-N-oxide (LDAO) Zwitterionic~1-2~75-100

Note: CMC and aggregation numbers can vary with buffer conditions (e.g., ionic strength, pH, temperature).

Experimental Protocols

General Protocol for Membrane Protein Extraction using MMG

This protocol provides a general framework. The optimal conditions should be determined empirically for each specific membrane protein.

1. Membrane Preparation: a. Harvest cells and wash them with ice-cold phosphate-buffered saline (PBS). b. Resuspend the cell pellet in a hypotonic lysis buffer containing a protease inhibitor cocktail. c. Lyse the cells using an appropriate method (e.g., dounce homogenization, sonication, or high-pressure homogenization). d. Centrifuge the lysate at a low speed (e.g., 1,000 x g) to pellet nuclei and intact cells. e. Transfer the supernatant to an ultracentrifuge tube and spin at high speed (e.g., 100,000 x g) to pellet the membranes. f. Wash the membrane pellet with a high-salt buffer to remove peripheral membrane proteins.

2. Solubilization: a. Resuspend the membrane pellet in a solubilization buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, protease inhibitors) containing the desired concentration of MMG (start with a screen of 0.1% to 2% w/v). b. Incubate at 4°C for 1-4 hours with gentle end-over-end rotation.

3. Clarification: a. Centrifuge the solubilized mixture at high speed (e.g., 100,000 x g) to pellet any unsolubilized material. b. Carefully collect the supernatant containing the solubilized membrane proteins for downstream applications.

Visualizations

experimental_workflow start Start: Cell Culture harvest Harvest & Wash Cells start->harvest lysis Cell Lysis harvest->lysis low_speed_spin Low-Speed Centrifugation lysis->low_speed_spin high_speed_spin High-Speed Centrifugation (Pellet Membranes) low_speed_spin->high_speed_spin solubilization Solubilization with MMG high_speed_spin->solubilization clarification_spin Clarification Spin solubilization->clarification_spin end End: Solubilized Protein clarification_spin->end

Caption: General workflow for membrane protein extraction using MMG.

troubleshooting_workflow start Start: Low Extraction Efficiency check_mmg_conc Is MMG concentration optimized? start->check_mmg_conc increase_mmg Increase MMG concentration check_mmg_conc->increase_mmg No check_incubation Is incubation time sufficient? check_mmg_conc->check_incubation Yes increase_mmg->check_incubation increase_time Increase incubation time check_incubation->increase_time No check_buffer Are buffer conditions optimal? check_incubation->check_buffer Yes increase_time->check_buffer optimize_buffer Optimize pH and ionic strength check_buffer->optimize_buffer No end End: Improved Extraction check_buffer->end Yes consider_additives Consider stabilizing additives optimize_buffer->consider_additives consider_additives->end

Caption: Troubleshooting decision tree for low extraction efficiency.

References

Effect of buffer pH and ionic strength on Myristoyl methyl glucamide performance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of Myristoyl Methyl Glucamide. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimentation, with a focus on the impact of buffer pH and ionic strength on performance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary functions?

This compound is a mild, non-ionic surfactant derived from natural fatty acids and glucose.[1] Its primary functions in formulations include acting as a cleansing agent, foam booster, emulsifier, and viscosity controller.[2][3] It is known for its gentle properties, making it suitable for sensitive applications.[1]

Q2: How does buffer pH affect the performance of this compound?

As a non-ionic surfactant, this compound is generally less sensitive to pH changes compared to ionic surfactants. However, extreme pH values can potentially lead to hydrolysis of the amide bond over time, affecting its long-term stability. For optimal performance and stability, it is recommended to maintain the pH of a 10% solution in water between 8.0 and 9.5.

Q3: What is the impact of ionic strength on the performance of this compound?

The performance of non-ionic surfactants like this compound can be influenced by the ionic strength of the solution. The presence of electrolytes can affect the surfactant's solubility and its critical micelle concentration (CMC). High ionic strength can sometimes lead to a "salting-out" effect, which may reduce the surfactant's effectiveness or cause it to precipitate.[4] Conversely, some salts can increase the cloud point, enhancing performance at higher temperatures.

Q4: What is the Critical Micelle Concentration (CMC) of this compound and how is it affected by pH and ionic strength?

The specific CMC of this compound is not widely published and can vary with experimental conditions. For non-ionic surfactants in general, the CMC is less affected by pH than for ionic surfactants.[5] However, changes in ionic strength can have an impact. An increase in ionic strength typically lowers the CMC of non-ionic surfactants due to the "salting-out" effect on the hydrophilic chains.[4]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Reduced Foaming Suboptimal pH: The buffer pH may be outside the optimal range, potentially affecting the surfactant's structure and performance. High Ionic Strength: Excessive salt concentration can suppress foam formation by altering the properties of the liquid film.Adjust pH: Ensure the formulation's pH is within the recommended range of 8.0-9.5 for optimal performance. Lower Ionic Strength: If possible, reduce the concentration of electrolytes in the buffer to observe any improvement in foaming.
Phase Separation or Precipitation "Salting-Out" Effect: High concentrations of certain salts can decrease the solubility of the non-ionic surfactant, leading to phase separation. Temperature Effects: The formulation temperature may be above the cloud point of the surfactant solution, especially in the presence of certain electrolytes.Modify Ionic Strength: Experiment with different salt concentrations or types of salts. Control Temperature: Maintain the experimental temperature below the cloud point of the formulation. The cloud point can be determined experimentally.
Poor Emulsification Incorrect Surfactant Concentration: The concentration of this compound may be too low to effectively emulsify the oil phase. Incompatible Oil Phase: The properties of the oil phase may not be well-matched with the surfactant.Optimize Concentration: Increase the concentration of this compound in increments to find the optimal level for emulsification. Evaluate HLB: Consider the hydrophilic-lipophilic balance (HLB) requirement of your oil phase and blend this compound with other surfactants if necessary to achieve the desired HLB.
Unexpected Viscosity Changes Influence of Electrolytes: The addition of salts can significantly alter the viscosity of surfactant solutions. pH Fluctuation: Although less pronounced for non-ionic surfactants, significant shifts in pH can still influence formulation viscosity.Screen Electrolytes: Test the effect of different electrolytes and their concentrations on the viscosity of your formulation. Buffer pH: Ensure the pH is stable and buffered within the optimal range.

Summary of Effects on Performance

Parameter Effect of pH (in optimal range) Effect of Increasing Ionic Strength
Foaming StableMay decrease
Emulsification StableCan be enhanced or hindered depending on the system
Solubility (Cloud Point) Generally stableCan be increased or decreased depending on the salt
Critical Micelle Concentration (CMC) Minimal effectGenerally decreases
Viscosity Minimal effectCan increase or decrease

Experimental Protocols

Protocol 1: Determination of Foaming Performance (Ross-Miles Method)

This protocol provides a standardized method for evaluating the foaming capacity and stability of this compound solutions.

Workflow for Foam Performance Testing

prep Prepare Surfactant Solution (e.g., 1% w/v in buffer) setup Set up Ross-Miles Apparatus prep->setup pour Pour 200 mL into receiver setup->pour pipette Pipette 50 mL into pipette pour->pipette release Release solution into receiver pipette->release measure_initial Measure initial foam height (t=0) release->measure_initial measure_final Measure foam height after 5 min measure_initial->measure_final calculate Calculate Foam Stability measure_final->calculate

Caption: Workflow for determining foam performance using the Ross-Miles method.

Methodology:

  • Prepare Surfactant Solutions: Prepare a 1% (w/v) solution of this compound in the desired buffer systems with varying pH and ionic strengths.

  • Apparatus Setup: Assemble the Ross-Miles foam generating apparatus, which consists of a jacketed glass tube (receiver) and a standardized pipette.

  • Initial Measurement: Pour 200 mL of the surfactant solution into the receiver.

  • Foam Generation: Pipette 50 mL of the same solution into the pipette and allow it to drain from a fixed height into the receiver, generating foam.

  • Record Initial Foam Height: Immediately after the pipette has drained, record the initial height of the foam column.

  • Record Foam Stability: Record the foam height again after a specified time interval (e.g., 5 minutes) to assess foam stability.

  • Data Analysis: Compare the initial foam height and the foam stability (percentage of foam remaining) across the different buffer conditions.

Protocol 2: Determination of Critical Micelle Concentration (CMC) by Surface Tension Measurement

This protocol outlines the procedure to determine the CMC of this compound, which is a key indicator of surfactant efficiency.

Logical Flow for CMC Determination

start Prepare Stock Solution of This compound series Create a series of dilutions in the desired buffer start->series measure Measure surface tension of each dilution series->measure plot Plot Surface Tension vs. log(Concentration) measure->plot identify Identify the inflection point plot->identify cmc CMC is the concentration at the inflection point identify->cmc

Caption: Logical workflow for determining the Critical Micelle Concentration (CMC).

Methodology:

  • Prepare Stock Solution: Prepare a concentrated stock solution of this compound in the desired buffer.

  • Prepare Dilutions: Create a series of dilutions from the stock solution with progressively lower concentrations.

  • Measure Surface Tension: Measure the surface tension of each dilution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).

  • Plot Data: Plot the measured surface tension as a function of the logarithm of the surfactant concentration.

  • Determine CMC: The plot will show a sharp decrease in surface tension followed by a plateau. The concentration at which this transition occurs is the CMC.

  • Repeat for Different Buffers: Repeat the procedure for buffers with different pH and ionic strengths to observe the effect on the CMC.

References

Minimizing Myristoyl methyl glucamide concentration while maintaining protein stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for minimizing Myristoyl methyl glucamide concentration while maintaining the stability of your protein of interest. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used for protein stability?

This compound is a non-ionic detergent. Non-ionic detergents are often considered mild and are widely used to extract membrane proteins from the lipid bilayer and to maintain the stability of purified proteins in an aqueous solution.[1][2] They are valued for their ability to solubilize proteins without significantly disrupting their native structure and function.[3][4] Minimizing the concentration of any detergent is crucial as high concentrations can sometimes interfere with downstream applications like structural studies or functional assays.[5]

Q2: What is the Critical Micelle Concentration (CMC) and why is it important?

The Critical Micelle Concentration (CMC) is the specific concentration at which detergent monomers begin to self-assemble into larger structures called micelles.[6][7] Below the CMC, the detergent exists primarily as individual molecules.[6] For effective protein solubilization and stabilization, the detergent concentration in all your buffers should generally be kept above its CMC.[8][9] This ensures that there are enough micelles to encapsulate the hydrophobic regions of the protein, preventing aggregation.[10] The exact CMC of a detergent can be influenced by buffer conditions such as temperature, pH, and ionic strength.[7][9]

Q3: What is a typical starting concentration for this compound?

A good starting point for a new detergent is often a concentration that is a multiple of its CMC.[8] Since the exact CMC of this compound may not be readily published or may vary with buffer conditions, it is highly recommended to determine it experimentally in your specific buffer system. A common starting point for solubilization is a detergent-to-protein ratio of 10:1 (w/w).[11] For purification and storage, a concentration of 2x CMC in all buffers is a frequently used guideline.[8]

Q4: How can I determine the optimal concentration of this compound for my specific protein?

The optimal concentration is protein-dependent and must be determined empirically.[10] A systematic screening process is recommended. This typically involves testing a range of detergent concentrations around the presumed or experimentally determined CMC. The stability of the protein at each concentration can then be assessed using various biophysical techniques.[11] The goal is to find the lowest concentration that maintains the protein in a soluble, non-aggregated, and functional state.

Troubleshooting Guide: Minimizing Detergent Concentration

This guide addresses common issues encountered when trying to find the minimum effective concentration of this compound.

Problem Potential Cause Suggested Solution
Protein Precipitation or Aggregation Detergent concentration has fallen below the effective CMC for your protein-detergent complex.- Increase the this compound concentration in all buffers (e.g., try 2x, 5x, and 10x the experimentally determined CMC).- Ensure the buffer pH is at least 1-2 units away from your protein's isoelectric point (pI).[12]- Screen a range of salt concentrations (e.g., 50 mM to 500 mM NaCl) to improve solubility.[12][13]- Maintain a low protein concentration, as high concentrations can promote aggregation.[12][13]
Loss of Protein Activity The detergent, even at low concentrations, may be partially denaturing the protein or stripping essential lipids.- If possible, perform a functional assay at various detergent concentrations to identify a suitable range.- Consider adding stabilizing agents to your buffer, such as glycerol (B35011) (10-20%), specific lipids, or cholesterol analogs like CHS.[3][14]- Evaluate alternative mild detergents if protein function cannot be retained.
Broad or Tailing Peaks in Size-Exclusion Chromatography (SEC) Indicates protein heterogeneity, aggregation, or interaction with the column matrix.- Increase the detergent concentration in the SEC running buffer to ensure it's above the CMC.- Analyze the collected fractions by SDS-PAGE to check for aggregation (higher molecular weight bands) or degradation.- If aggregation is confirmed, optimize the buffer conditions (pH, ionic strength) prior to the SEC step.[12]
Inconsistent Results Between Experiments Variability in buffer preparation or experimental conditions.- Prepare fresh detergent stock solutions regularly and store them appropriately.- Ensure precise and consistent buffer composition, including pH and salt concentration, for all experiments.- Control the temperature during all steps of purification and analysis, as temperature can affect both protein stability and detergent properties.[12][13]

Quantitative Data Summary

The optimal conditions for using this compound are specific to your protein of interest. Use the following tables to record and compare your experimental findings.

Table 1: Determination of Critical Micelle Concentration (CMC) (Example data is illustrative; replace with your experimental results)

Method Buffer Conditions Determined CMC (mM) Determined CMC (% w/v)
Dye-based Assay50 mM HEPES, 150 mM NaCl, pH 7.5e.g., 0.25e.g., 0.012
Light Scattering20 mM Tris, 100 mM NaCl, pH 8.0Your ValueYour Value
Surface TensiometryYour BufferYour ValueYour Value

Table 2: Protein Stability at Various this compound Concentrations (Example data is illustrative; replace with your experimental results)

This compound Conc. (multiple of CMC) Melting Temperature (Tm) from TSA (°C) Aggregation Onset Temp. from DLS (°C) SEC Profile Functional Activity (%)
1x CMCe.g., 42.5e.g., 45e.g., Broad peak, some aggregatione.g., 50
2x CMCe.g., 48.0e.g., 52e.g., Sharp, symmetrical peake.g., 95
5x CMCe.g., 48.2e.g., 53e.g., Sharp, symmetrical peake.g., 98
10x CMCe.g., 47.9e.g., 52e.g., Sharp, symmetrical peake.g., 95

Experimental Protocols & Workflows

Logical Workflow for Optimizing Detergent Concentration

The following diagram illustrates a systematic approach to finding the minimal this compound concentration for your protein.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Screening cluster_2 Phase 3: Verification & Refinement start Start with Purified Membrane Protein det_cmc Determine CMC of This compound in experimental buffer start->det_cmc screen_conc Screen a range of detergent concentrations (e.g., 1x to 10x CMC) det_cmc->screen_conc assess_stability Assess Protein Stability: - Thermal Shift Assay (TSA) - Dynamic Light Scattering (DLS) screen_conc->assess_stability verify_sec Verify homogeneity of best candidates using SEC assess_stability->verify_sec func_assay Perform Functional Assay (if applicable) verify_sec->func_assay optimal_conc Identify Optimal Concentration func_assay->optimal_conc G start Protein Aggregation Observed check_detergent Is Detergent Conc. > 2x CMC? start->check_detergent check_buffer Is Buffer pH 1-2 units from pI? check_detergent->check_buffer Yes end Protein Stable check_detergent->end No, Increase Conc. check_salt Is Salt Conc. Optimized (50-500mM)? check_buffer->check_salt Yes check_buffer->end No, Adjust pH check_protein_conc Is Protein Conc. < 5 mg/mL? check_salt->check_protein_conc Yes check_salt->end No, Screen Salts add_stabilizers Consider Additives: - Glycerol - Lipids/CHS check_protein_conc->add_stabilizers Yes check_protein_conc->end No, Dilute Protein add_stabilizers->end Implement

References

Validation & Comparative

A Comparative Analysis of Myristoyl Methyl Glucamide and Dodecyl Maltoside (DDM) for Protein Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of protein research, particularly the study of membrane proteins, the choice of detergent is a critical determinant of experimental success. An ideal detergent must effectively solubilize the protein from its native lipid environment while preserving its structural integrity and functional activity. This guide provides a detailed comparative analysis of two non-ionic detergents, Myristoyl Methyl Glucamide and the widely-used n-Dodecyl-β-D-maltoside (DDM), to aid researchers in making informed decisions for their protein stability studies.

Introduction to the Detergents

Dodecyl Maltoside (DDM) is a well-established and extensively utilized non-ionic detergent in membrane protein biochemistry.[1][2] Its popularity stems from its gentle nature and proven efficacy in solubilizing and stabilizing a wide variety of membrane proteins, rendering it a benchmark for new detergents.[1][3] DDM consists of a hydrophilic maltose (B56501) headgroup and a twelve-carbon (C12) hydrophobic alkyl chain.[1][3]

This compound , a member of the N-methylglucamide family of detergents, is a less commonly used surfactant in protein research. It features a linear N-methylglucamine headgroup and a fourteen-carbon (C14) myristoyl hydrophobic tail. While not as extensively characterized for protein stability as DDM, its structural properties suggest it may offer alternative characteristics for specific applications. A shorter-chain analog, N-decanoyl-N-methylglucamide (MEGA-10), has seen some use in membrane protein extraction.[4][5]

Physicochemical Properties: A Tabulated Comparison

The behavior and efficacy of a detergent are largely dictated by its physicochemical properties, most notably its Critical Micelle Concentration (CMC) and aggregation number. The CMC is the concentration at which detergent monomers self-assemble into micelles, a crucial process for solubilizing membrane proteins.[6][7][8] A lower CMC is often advantageous as it requires less detergent to maintain a solubilized state, which can be beneficial for downstream applications.[9]

PropertyThis compound (C14)Dodecyl Maltoside (DDM) (C12)
Molecular Weight ( g/mol ) 405.6[10]510.62[11]
Critical Micelle Concentration (CMC) Not readily available. Estimated to be lower than MEGA-10 (6-7 mM)[12]~0.17 mM in water[3][13][14]
Aggregation Number Not readily available~78-149[15][16]
Detergent Class Non-ionicNon-ionic

Performance in Protein Stability: An Evidence-Based Analysis

Due to a scarcity of direct comparative studies, this analysis juxtaposes the well-documented performance of DDM with the inferred potential of this compound, based on its chemical structure and data from its shorter-chain analogs.

Dodecyl Maltoside (DDM): The Gold Standard

DDM is widely regarded as a "gentle" detergent, highly effective at extracting membrane proteins from the lipid bilayer while preserving their native conformation and activity.[1][13] Its maltose headgroup is bulky, which is thought to provide a protective, lipid-like environment around the hydrophobic transmembrane domains of the protein. The relatively low CMC of DDM is a significant advantage, as it ensures the stability of protein-detergent complexes even at low detergent concentrations.[14] This minimizes the risk of protein aggregation or denaturation upon dilution and reduces potential interference in downstream functional and structural assays.[9] Numerous studies have successfully employed DDM for the purification and structural determination of a wide range of membrane proteins, including transporters, receptors, and channels.[2]

This compound: A Potential Alternative with Caveats

Direct experimental data on the efficacy of this compound for protein stability is limited. However, we can draw inferences from its chemical structure and the properties of its shorter-chain analog, MEGA-10 (N-decanoyl-N-methylglucamide).

The N-methylglucamide headgroup is smaller and less bulky than the maltose headgroup of DDM. This could potentially lead to less effective shielding of the hydrophobic surfaces of some proteins, potentially compromising their stability.

The longer myristoyl (C14) alkyl chain of this compound, compared to DDM's dodecyl (C12) chain, would generally be expected to lower its CMC. However, the CMC of MEGA-10 (C10) is significantly higher (6-7 mM) than that of DDM.[12] This suggests that even with a C14 chain, the CMC of this compound may be considerably higher than that of DDM, making it a less efficient detergent for maintaining protein solubility at low concentrations.

One study noted that MEGA-10 showed superior extraction efficacy for some membrane proteins compared to other conventional detergents.[4] However, effective extraction does not always correlate with long-term stability. While glucamide detergents are generally considered mild, their smaller headgroup and potentially higher CMC might make them less suitable for sensitive proteins or for long-term structural studies compared to DDM.

Experimental Protocols for Assessing Protein Stability

To empirically determine the optimal detergent for a specific protein, a screening approach is essential. The following are detailed protocols for key experiments used to evaluate protein stability in the presence of different detergents.

Detergent Screening for Solubilization and Stability

This initial screen aims to identify detergents that can efficiently extract the target protein from the cell membrane while maintaining its stability in a soluble form.

G cluster_0 Membrane Preparation cluster_1 Detergent Solubilization cluster_2 Analysis start Cell Pellet lysis Cell Lysis (e.g., sonication, French press) start->lysis cent1 Low-Speed Centrifugation (remove unlysed cells) lysis->cent1 ultracent Ultracentrifugation (pellet membranes) cent1->ultracent wash Wash Membrane Pellet ultracent->wash resuspend Resuspend in Buffer wash->resuspend solubilize Incubate with Detergent Solutions (e.g., DDM, this compound) resuspend->solubilize cent2 High-Speed Centrifugation (pellet unsolubilized material) solubilize->cent2 supernatant Collect Supernatant (Solubilized Proteins) cent2->supernatant sds_page SDS-PAGE Analysis (Quantify extraction efficiency) supernatant->sds_page stability_assay Stability Assays (e.g., TSA, SEC) supernatant->stability_assay

Figure 1. Workflow for detergent screening. (Max Width: 760px)

Protocol:

  • Membrane Preparation: Isolate cell membranes containing the protein of interest using standard cell lysis and ultracentrifugation protocols.[17]

  • Solubilization: Resuspend the membrane pellet in a suitable buffer and divide it into several aliquots. Add different concentrations of this compound and DDM to each aliquot (typically starting from below to well above their respective CMCs).

  • Incubation: Incubate the mixtures at a controlled temperature (e.g., 4°C or room temperature) with gentle agitation for a defined period (e.g., 1-2 hours).

  • Clarification: Centrifuge the samples at high speed (e.g., >100,000 x g) to pellet any unsolubilized material.

  • Analysis: Carefully collect the supernatant containing the solubilized proteins. Analyze the protein concentration in the supernatant (e.g., by Bradford assay) and visualize the solubilized protein by SDS-PAGE and Western blotting to determine the extraction efficiency of each detergent.

Thermal Shift Assay (TSA)

TSA, also known as differential scanning fluorimetry, is a high-throughput method to assess the thermal stability of a protein by monitoring its unfolding temperature (Tm) in the presence of different additives.[18][19] An increase in Tm indicates stabilization of the protein.

G protein Purified Protein in Detergent Micelle mix Mix Protein and Dye in 96-well plate protein->mix dye Fluorescent Dye (e.g., SYPRO Orange) dye->mix qpcr Real-Time PCR Machine (Gradual Temperature Increase) mix->qpcr unfolding Protein Unfolds, Exposing Hydrophobic Core qpcr->unfolding fluorescence Dye Binds to Core, Fluorescence Increases unfolding->fluorescence tm_calc Determine Melting Temperature (Tm) fluorescence->tm_calc

References

A Head-to-Head Comparison: Myristoyl Methyl Glucamide vs. Lauryl Maltose Neopentyl Glycol for GPCR Solubilization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of G protein-coupled receptor (GPCR) research, the choice of detergent for solubilization is a critical step that can dictate the success of downstream applications. This guide provides an objective comparison of two detergents: Myristoyl methyl glucamide (also known as MEGA-10) and Lauryl Maltose (B56501) Neopentyl Glycol (LMNG), offering insights into their performance, supported by available experimental data and detailed protocols.

G protein-coupled receptors (GPCRs) are notoriously challenging to work with once extracted from their native membrane environment. The selection of an appropriate detergent is paramount to maintain their structural integrity and function. While Lauryl Maltose Neopentyl Glycol (LMNG) has emerged as a leading choice for its exceptional stabilizing properties, this compound (MMG or MEGA-10), a non-ionic glucamide detergent, presents another option for researchers. This guide will delve into the known characteristics and performance of each.

Physicochemical Properties: A Tale of Two Detergents

The fundamental properties of a detergent, particularly its Critical Micelle Concentration (CMC), play a crucial role in its behavior and application in GPCR solubilization.

PropertyThis compound (MEGA-10)Lauryl Maltose Neopentyl Glycol (LMNG)
Chemical Structure N-decanoyl-N-methylglucamine2,2-didecylpropane-1,3-bis-β-D-maltopyranoside
Molecular Weight 349.46 g/mol 1005.19 g/mol
Critical Micelle Concentration (CMC) 6-7 mM[1][2]~0.01 mM[3]
Detergent Class Non-ionic, GlucamideNon-ionic, Maltose-Neopentyl Glycol
Key Features UV-transparent, easily removable by dialysis[2][4]Branched dual alkyl chains, exceptional at stabilizing delicate membrane proteins[5]

Performance in GPCR Solubilization and Stabilization

Direct comparative studies providing quantitative data for this compound (MEGA-10) alongside LMNG for GPCR solubilization are limited in the currently available scientific literature. However, an assessment of their individual performance characteristics and comparisons with other detergents can provide valuable insights.

Lauryl Maltose Neopentyl Glycol (LMNG): The Gold Standard for Stability

LMNG has gained a strong reputation for its superior ability to maintain the structural and functional integrity of challenging membrane proteins, including GPCRs. Its unique branched structure with two hydrophobic tails and two hydrophilic maltose groups allows it to form a dense, stable micelle around the transmembrane domains of the receptor, effectively mimicking the native lipid bilayer.[5]

Numerous studies have demonstrated the enhanced thermostability of GPCRs in LMNG compared to more conventional detergents like n-dodecyl-β-D-maltoside (DDM). For instance, the wild-type A2A adenosine (B11128) receptor (A2AR) showed an 11°C increase in its thermostability (T50) when solubilized in LMNG compared to DDM.[6][7] This enhanced stability is crucial for downstream applications such as structural studies (Cryo-EM and X-ray crystallography) and biophysical assays.

Another key advantage of LMNG is its extremely low CMC.[3] This property means that a lower concentration of the detergent is required to maintain the GPCR in a solubilized state, which can be beneficial for functional assays where high detergent concentrations might interfere with protein-protein interactions or ligand binding.

This compound (MEGA-10): A Versatile, Removable Option

This compound, or MEGA-10, belongs to the family of N-D-gluco-N-methylalkanamide detergents. These non-ionic detergents are valued for their ability to solubilize membrane proteins while being easily removable through dialysis due to their relatively high CMC.[2][4] This characteristic can be particularly advantageous when the detergent needs to be exchanged for another or completely removed for reconstitution into lipid-based systems like nanodiscs or liposomes.

While specific quantitative data on the solubilization efficiency and thermostability imparted by MEGA-10 on a wide range of GPCRs is not as extensively documented as for LMNG, glucamide detergents are generally considered mild and effective for membrane protein extraction.[4] Their utility often lies in initial solubilization screens and for applications where detergent removal is a primary concern.

Experimental Protocols

The following are generalized protocols for GPCR solubilization. The optimal conditions, particularly detergent concentration, should be determined empirically for each specific GPCR.

General GPCR Solubilization Workflow

GPCR_Solubilization_Workflow cluster_preparation Cell Culture & Membrane Preparation cluster_solubilization Solubilization cluster_purification Purification & Analysis cell_culture GPCR-expressing cells cell_harvest Harvest cells cell_culture->cell_harvest membrane_prep Prepare membrane fraction cell_harvest->membrane_prep solubilization_buffer Resuspend membranes in solubilization buffer with detergent membrane_prep->solubilization_buffer incubation Incubate with gentle agitation solubilization_buffer->incubation centrifugation High-speed centrifugation to remove insoluble material incubation->centrifugation supernatant Collect supernatant containing solubilized GPCR centrifugation->supernatant purification Affinity chromatography supernatant->purification analysis Downstream applications (e.g., structural studies, functional assays) purification->analysis

A generalized workflow for the solubilization and purification of GPCRs.
Protocol for GPCR Solubilization using this compound (MEGA-10)

  • Membrane Preparation:

    • Start with a pellet of membranes expressing the target GPCR.

    • Resuspend the membrane pellet in a solubilization buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, protease inhibitors).

  • Solubilization:

    • Add MEGA-10 to the membrane suspension to a final concentration typically 2-5 times its CMC (e.g., 15-35 mM). The optimal concentration should be determined empirically.

    • Incubate the mixture for 1-4 hours at 4°C with gentle agitation.

  • Clarification:

    • Centrifuge the mixture at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet unsolubilized material.

  • Purification:

    • Carefully collect the supernatant containing the solubilized GPCR for downstream purification, typically by affinity chromatography.

    • Maintain a concentration of MEGA-10 above its CMC in all subsequent buffers.

Protocol for GPCR Solubilization using Lauryl Maltose Neopentyl Glycol (LMNG)
  • Membrane Preparation:

    • Begin with a membrane pellet containing the GPCR of interest.

    • Resuspend the membranes in a suitable buffer (e.g., 50 mM Tris-HCl pH 8.0, 200 mM NaCl, protease inhibitors).

  • Solubilization:

    • Add LMNG to the membrane suspension. A common starting concentration is 1% (w/v). Due to its very low CMC, the concentration can often be significantly higher than the CMC without being overly harsh.

    • Cholesterol hemisuccinate (CHS) is often included at a 10:1 (w/w) ratio of LMNG:CHS to further enhance stability.

    • Incubate the mixture for 1-2 hours at 4°C with gentle rocking.

  • Clarification:

    • Spin down the unsolubilized material by ultracentrifugation (e.g., 150,000 x g) for 30-45 minutes at 4°C.

  • Purification:

    • Collect the supernatant containing the solubilized GPCR-LMNG complex.

    • For subsequent purification steps, the concentration of LMNG in the buffers can often be significantly reduced (e.g., to 0.01% w/v) while still maintaining protein stability.

Visualizing GPCR Signaling

Successful solubilization allows for the study of GPCR signaling pathways. The following diagram illustrates a canonical GPCR signaling cascade.

GPCR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular GPCR GPCR G_protein G Protein (αβγ) GPCR->G_protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Ligand Ligand Ligand->GPCR Binding Downstream Downstream Signaling Second_Messenger->Downstream

A simplified diagram of a G protein-coupled receptor (GPCR) signaling pathway.

Conclusion: Making an Informed Choice

The selection between this compound (MEGA-10) and Lauryl Maltose Neopentyl Glycol (LMNG) for GPCR solubilization depends heavily on the specific receptor and the intended downstream applications.

  • LMNG is the superior choice when the primary goal is to achieve high stability for structural biology or demanding biophysical assays. Its proven track record in preserving the native state of numerous GPCRs makes it a reliable, albeit more expensive, option.

  • This compound (MEGA-10) is a valuable tool for initial solubilization screening and for applications that require straightforward detergent removal. Its higher CMC facilitates dialysis, which is a significant advantage for reconstitution experiments.

Ultimately, the optimal detergent and solubilization conditions must be determined empirically for each GPCR. A screening approach that tests a panel of detergents, including both LMNG and MEGA-10, is often the most effective strategy to identify the ideal conditions for solubilizing and stabilizing a particular GPCR in its functionally active state.

References

A Head-to-Head Battle of Detergents: Myristoyl Methyl Glucamide vs. Octyl Glucoside for Membrane Protein Extraction

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative efficacy of Myristoyl Methyl Glucamide and Octyl Glucoside for the delicate task of membrane protein extraction. This report details their physicochemical properties, experimental protocols, and available performance data to aid in the selection of the optimal detergent for your research needs.

In the intricate world of structural biology and drug discovery, the successful extraction of membrane proteins from their native lipid environment is a critical and often challenging first step. The choice of detergent is paramount, as it must be potent enough to solubilize the protein of interest while being gentle enough to preserve its structural integrity and biological function. This guide provides a detailed comparison of two non-ionic detergents: the well-established Octyl Glucoside and the less characterized this compound.

Physicochemical Properties: A Tale of Two Surfactants

The behavior and effectiveness of a detergent are dictated by its fundamental physicochemical properties. This compound belongs to the acyl-N-methylglucamide (MEGA) family of detergents, which are known for their non-ionic nature and relatively high critical micelle concentrations (CMCs). Due to the limited availability of specific data for this compound, this guide will utilize data for a close structural analog, N-Decanoyl-N-methylglucamide (MEGA-10), as a proxy.

Octyl Glucoside, a widely used non-ionic detergent, is valued for its mildness and ease of removal by dialysis due to its high CMC.[1][2][3]

PropertyThis compound (proxy: MEGA-10)Octyl Glucoside
Molecular Weight ( g/mol ) 349.5[4][5]292.37[6][7]
Detergent Class Non-ionicNon-ionic
Critical Micelle Concentration (CMC) (mM) 6-7[8]20-25[9]
Aggregation Number Not readily available27-100[2][10]
Solubility Water solubleWater soluble[9]
Dialyzable Yes (due to high CMC)Yes (due to high CMC)[2][3]

Experimental Data: A Glimpse into Performance

Octyl Glucoside has been successfully used for the solubilization of a variety of membrane proteins, including bacteriorhodopsin.[11][12][13][14][15] Studies have shown that it can effectively solubilize membrane proteins, although its shorter alkyl chain can sometimes be more denaturing to sensitive proteins like G protein-coupled receptors (GPCRs) compared to longer-chain detergents.

For acyl-N-methylglucamides like MEGA-10, their effectiveness has been demonstrated in the solubilization and reconstitution of membrane proteins from E. coli.[5] The choice between these detergents will ultimately depend on the specific characteristics of the target protein and the downstream applications.

Experimental Protocols: A Step-by-Step Guide

The following are generalized protocols for membrane protein extraction using this compound (represented by MEGA-10) and Octyl Glucoside. It is crucial to optimize these protocols for each specific membrane protein and cell type.

General Membrane Protein Extraction Workflow

Membrane Protein Extraction Workflow General Workflow for Membrane Protein Extraction cluster_prep Membrane Preparation cluster_solubilization Solubilization cluster_analysis Analysis cell_harvest Cell Harvest cell_lysis Cell Lysis cell_harvest->cell_lysis centrifugation1 Low-Speed Centrifugation (remove debris) cell_lysis->centrifugation1 ultracentrifugation Ultracentrifugation (pellet membranes) centrifugation1->ultracentrifugation resuspend Resuspend Membrane Pellet ultracentrifugation->resuspend add_detergent Add Detergent (this compound or Octyl Glucoside) resuspend->add_detergent incubation Incubation (e.g., 4°C with agitation) add_detergent->incubation ultracentrifugation2 Ultracentrifugation (pellet insoluble material) incubation->ultracentrifugation2 supernatant Collect Supernatant (Solubilized Proteins) ultracentrifugation2->supernatant downstream Downstream Applications (e.g., Purification, SDS-PAGE) supernatant->downstream

A generalized workflow for membrane protein extraction.
Protocol for Membrane Protein Extraction using this compound (MEGA-10)

  • Membrane Preparation:

    • Harvest cells expressing the target membrane protein.

    • Resuspend the cell pellet in a suitable lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, with protease inhibitors).

    • Lyse the cells by sonication or high-pressure homogenization.

    • Remove cell debris by centrifugation at 10,000 x g for 10 minutes at 4°C.

    • Pellet the membranes by ultracentrifugation at 100,000 x g for 1 hour at 4°C.

    • Wash the membrane pellet with a buffer without detergent to remove soluble proteins.

  • Solubilization:

    • Resuspend the membrane pellet in solubilization buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10% glycerol) to a protein concentration of 5-10 mg/mL.

    • Add a concentrated stock solution of MEGA-10 to a final concentration of 1-2% (w/v). The optimal concentration should be determined empirically.

    • Incubate the mixture for 1-4 hours at 4°C with gentle agitation.

    • Pellet the unsolubilized material by ultracentrifugation at 100,000 x g for 30-60 minutes at 4°C.

  • Analysis:

    • Carefully collect the supernatant containing the solubilized membrane proteins.

    • Analyze the solubilized fraction by SDS-PAGE and Western blot to determine the extraction efficiency.

Protocol for Membrane Protein Extraction using Octyl Glucoside
  • Membrane Preparation:

    • Follow the same procedure as for this compound to obtain a washed membrane pellet.[16]

  • Solubilization:

    • Resuspend the membrane pellet in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4) to a total protein concentration of 5-10 mg/mL.[16]

    • Add a concentrated stock solution of Octyl Glucoside to a final concentration of 1-2% (w/v). A screening of different concentrations (e.g., 0.5%, 1.0%, 1.5%, 2.0% w/v) is recommended to determine the optimal condition.[16]

    • Incubate the mixture with gentle agitation for 1-4 hours at 4°C.[16]

    • Separate the solubilized and unsolubilized fractions by high-speed centrifugation (e.g., 100,000 x g for 30-60 minutes at 4°C).[16]

  • Analysis:

    • Collect the supernatant (solubilized fraction) and resuspend the pellet (unsolubilized fraction).

    • Analyze both fractions by SDS-PAGE and Western blotting to assess the efficiency of solubilization.

Logical Relationships in Detergent Selection

The choice between this compound and Octyl Glucoside involves considering several factors related to the target protein and the intended downstream applications.

Detergent Selection Logic Decision Factors for Detergent Selection cluster_detergent Detergent Properties cluster_properties Key Considerations TargetProtein Target Membrane Protein (e.g., GPCR, transporter) Mildness Mildness vs. Efficacy TargetProtein->Mildness DownstreamApp Downstream Application (e.g., Structural studies, activity assay) DownstreamApp->Mildness Dialysis Ease of Removal (Dialysis) DownstreamApp->Dialysis MMG This compound (or proxy MEGA-10) MMG->Mildness CMC Critical Micelle Concentration (CMC) MMG->CMC Cost Cost and Availability MMG->Cost OG Octyl Glucoside OG->Mildness OG->CMC OG->Cost CMC->Dialysis

References

Validating the Purity of Myristoyl Methyl Glucamide for Biophysical Studies: A Comparative Guide to HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of reagents is paramount for obtaining reliable and reproducible results in biophysical studies. Myristoyl methyl glucamide (MMG), a non-ionic detergent, is frequently employed for solubilizing and stabilizing membrane proteins. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for validating the purity of MMG and compares its performance with common alternatives.

The amphiphilic nature of this compound, with its polar glucamide head group and hydrophobic myristoyl tail, makes it an effective tool for mimicking the lipid bilayer and maintaining the structural integrity of membrane proteins. However, impurities in detergent preparations can significantly impact experimental outcomes, leading to protein aggregation, altered function, and artifacts in structural analysis. Therefore, rigorous purity assessment is a critical step in experimental design.

Comparison of this compound with Alternative Detergents

Several non-ionic detergents are available as alternatives to MMG for biophysical studies. The choice of detergent often depends on the specific membrane protein and the intended downstream application. A comparison of MMG with other commonly used detergents is presented below.

DetergentChemical NameTypical PurityKey Characteristics
This compound (MMG) N-myristoyl-N-methylglucamide>98%Effective for solubilization and stabilization of a wide range of membrane proteins.
n-Dodecyl-β-D-maltoside (DDM) n-Dodecyl-β-D-maltopyranoside≥98% to ≥99%[1]A widely used and well-characterized detergent, known for its mildness and effectiveness in maintaining protein stability.[2]
Lauryl Maltose Neopentyl Glycol (LMNG) 2,2-didecylpropane-1,3-bis-β-D-maltopyranoside≥98%[3][4]Offers enhanced stability for certain membrane proteins, particularly GPCRs, due to its two linked hydrophobic chains and two hydrophilic maltoside groups.[3]
5-Cyclohexyl-1-Pentyl-β-D-Maltoside (CYMAL-5) 5-Cyclohexyl-1-pentyl-β-D-maltoside≥98% to ≥99%[5][6]Features a cyclohexyl group in its hydrophobic tail, which can offer different solubilization properties compared to linear alkyl chain detergents.

Experimental Protocols for HPLC Purity Validation

Due to the lack of a strong UV chromophore in this compound and similar non-ionic detergents, conventional HPLC with UV detection is often unsuitable for purity analysis.[7][8] Evaporative Light Scattering Detection (ELSD) is a more appropriate technique as it can detect any non-volatile analyte.[7][8][9]

The following is a detailed protocol for the purity analysis of N-lauroyl-N-methylglucamide, a close analog of MMG, using HPLC with ELSD. This method can be adapted for the analysis of MMG and other similar non-ionic detergents.[7][8]

HPLC-ELSD Method for this compound Purity Analysis

This method is adapted from a validated protocol for a structurally similar compound and is suitable for the separation and quantification of the main component and potential impurities.[7][8]

1. Instrumentation and Columns:

  • HPLC system equipped with a gradient pump, autosampler, and an Evaporative Light Scattering Detector (ELSD).

  • A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Reagents and Mobile Phase:

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

  • All solvents should be of HPLC grade.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • ELSD Settings:

    • Nebulizer Temperature: 30°C

    • Evaporator Temperature: 50°C

    • Gas Flow (Nitrogen): 1.5 L/min

4. Gradient Elution Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
0955
5955
25595
35595
36955
40955

5. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the initial mobile phase (95:5 Water:Acetonitrile with 0.1% TFA) to a concentration of 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

6. Data Analysis:

  • The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Experimental Workflow and Signaling Pathway Diagrams

To visualize the experimental process, the following diagrams have been generated using Graphviz.

HPLC_Purity_Validation_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample_prep Dissolve MMG in Initial Mobile Phase (1 mg/mL) filter_sample Filter Sample (0.45 µm) sample_prep->filter_sample inject_sample Inject Sample (20 µL) filter_sample->inject_sample mobile_phase_prep Prepare Mobile Phases A & B hplc_system Equilibrate HPLC System mobile_phase_prep->hplc_system hplc_system->inject_sample gradient_elution Run Gradient Elution inject_sample->gradient_elution elsd_detection Detect with ELSD gradient_elution->elsd_detection acquire_chromatogram Acquire Chromatogram elsd_detection->acquire_chromatogram integrate_peaks Integrate Peak Areas acquire_chromatogram->integrate_peaks calculate_purity Calculate Purity (%) integrate_peaks->calculate_purity

Caption: Workflow for HPLC-ELSD Purity Validation of this compound.

The selection of a high-purity detergent is a critical factor for the success of biophysical studies involving membrane proteins. The HPLC-ELSD method described provides a robust approach for verifying the purity of this compound and similar non-ionic detergents, ensuring the integrity and reliability of experimental data. Researchers should consider these validation steps as an essential part of their quality control procedures.

References

Assessing the Impact of Myristoyl Methyl Glucamide on Protein Structure with Circular Dichroism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, maintaining the structural integrity of therapeutic proteins is paramount. Excipients play a crucial role in stabilizing these complex molecules, and novel surfactants like Myristoyl methyl glucamide are emerging as alternatives to traditional choices such as polysorbates. This guide provides a comparative analysis of this compound's impact on protein structure, utilizing circular dichroism (CD) spectroscopy as the primary analytical tool. While direct experimental data for this compound is limited in publicly available literature, this guide leverages data from the closely related alkyl glucoside family to provide a valuable comparative framework.

Executive Summary

Circular dichroism spectroscopy is a powerful technique for rapidly assessing the secondary structure of proteins in solution.[1] Far-UV CD (190-250 nm) is particularly sensitive to the conformation of the protein backbone, allowing for the quantification of α-helices, β-sheets, turns, and random coils.[2][3] This guide outlines a comprehensive experimental protocol for evaluating the effect of this compound and other non-ionic surfactants on a model protein. A comparative data table, based on representative data for alkyl glucosides, illustrates how this compound is expected to perform in preserving protein secondary structure compared to commonly used alternatives like Polysorbate 80 and Polysorbate 20.

Comparative Analysis of Surfactant Effects on Protein Secondary Structure

The selection of a surfactant in a protein formulation is critical to prevent aggregation and maintain conformational stability.[4] Non-ionic surfactants are generally preferred due to their mild nature.[5] this compound, a sugar-based surfactant, is anticipated to be particularly gentle in its interaction with proteins, minimizing perturbations to the native secondary structure.

The following table presents a summary of the hypothetical quantitative data on the effect of various non-ionic surfactants on the secondary structure of a model protein (e.g., a monoclonal antibody) as determined by far-UV circular dichroism. The data for this compound is extrapolated based on the known mild properties of alkyl glucosides.

SurfactantClassConcentration (% w/v)α-Helix (%)β-Sheet (%)Turn (%)Unordered (%)Structural Perturbation
None (Control) -025451515-
This compound Alkyl Glucamide0.0524441616Minimal
Hexyl D-glucoside Alkyl Glucoside0.123431717Minimal-Low
Polysorbate 80 Polysorbate0.0222421818Low
Polysorbate 20 Polysorbate0.0221411919Low-Moderate
Octyl-β-D-glucopyranoside (OG) Alkyl Glucoside0.520402020Moderate

Note: The data presented in this table is representative and intended for comparative purposes. Actual results may vary depending on the specific protein, buffer conditions, and experimental setup.

Experimental Protocol: Assessing Surfactant Impact using Circular Dichroism

A rigorous and standardized protocol is essential for obtaining reproducible and high-quality CD data.[6]

1. Materials and Reagents:

  • Model Protein (e.g., monoclonal antibody, BSA) of high purity (>95%)

  • This compound

  • Alternative Surfactants (e.g., Polysorbate 80, Polysorbate 20, Hexyl D-glucoside)

  • Buffer solution with low UV absorbance (e.g., 10 mM sodium phosphate, pH 7.4)[7]

  • High-purity water (Milli-Q or equivalent)

  • Nitrogen gas for purging the spectrometer

2. Sample Preparation:

  • Prepare a stock solution of the model protein in the chosen buffer. The final protein concentration for far-UV CD should be in the range of 0.1-0.2 mg/mL.[8]

  • Prepare stock solutions of each surfactant in the same buffer.

  • To prepare the final samples, mix the protein stock solution with the surfactant stock solutions to achieve the desired final concentrations. It is crucial to maintain the same final protein concentration across all samples. The order of addition of the surfactant can influence the final protein conformation, so a consistent procedure should be followed.[6]

  • Prepare a buffer blank containing each surfactant at the respective concentration to be tested.

  • Filter all solutions through a 0.22 µm filter to remove any particulate matter.[7]

3. Instrumentation and Data Acquisition:

  • Use a calibrated circular dichroism spectrometer.

  • Purge the instrument with nitrogen gas to minimize oxygen absorbance in the far-UV region.[8]

  • Set the instrument parameters for far-UV measurements:

    • Wavelength range: 190-260 nm[2]

    • Bandwidth: 1.0 nm

    • Scan speed: 50 nm/min

    • Data pitch: 0.5 nm

    • Integration time: 2 seconds

    • Number of accumulations: 3-5

  • Use a quartz cuvette with a path length of 1 mm for far-UV measurements.[9]

  • Maintain a constant temperature (e.g., 25°C) using a Peltier temperature controller.

  • Record the CD spectrum of the buffer blank (with surfactant) first, followed by the protein samples.

4. Data Processing and Analysis:

  • Subtract the corresponding buffer blank spectrum from each protein sample spectrum.

  • Smooth the resulting spectra using a Savitzky-Golay filter or other appropriate algorithm.

  • Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity (MRE) in deg·cm²·dmol⁻¹.

  • Deconvolute the MRE spectra using a validated algorithm (e.g., K2D2, BeStSel, or DichroWeb) to estimate the percentage of α-helix, β-sheet, turn, and random coil structures.[10]

Visualizing the Workflow and Rationale

To clarify the experimental process and the underlying logic, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_cd CD Spectroscopy cluster_analysis Data Analysis A Prepare Protein Stock Solution C Mix Protein and Surfactant Solutions A->C B Prepare Surfactant Stock Solutions (this compound, Polysorbates, etc.) B->C E Filter all Solutions (0.22 µm) C->E D Prepare Buffer Blanks with Surfactants D->E F Instrument Setup & Purging (N2) E->F Load Samples G Measure Buffer Blank Spectra F->G H Measure Protein Sample Spectra G->H I Blank Subtraction H->I J Data Conversion to MRE I->J K Deconvolution for Secondary Structure (%) J->K

Caption: Experimental workflow for assessing surfactant impact on protein structure.

Signaling_Pathway cluster_surfactant Surfactant Properties cluster_interaction Protein Interaction cluster_outcome Impact on Protein Structure S1 This compound (Alkyl Glucamide) I1 Mild, Non-disruptive Interaction S1->I1 Expected Mechanism S2 Polysorbates I2 Potential for some Hydrophobic Interaction S2->I2 Known Mechanism O1 Preservation of Native Secondary Structure I1->O1 O2 Minor Structural Perturbations I2->O2

References

A Comparative Guide to Detergent Screening for Novel Membrane Proteins: Featuring Myristoyl Methyl Glucamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Myristoyl methyl glucamide and its analogs with other commonly used detergents for the solubilization, stabilization, and functional analysis of novel membrane proteins. Experimental data and detailed protocols are presented to assist researchers in selecting the optimal detergent for their specific membrane protein of interest.

Introduction to Detergent Screening for Membrane Proteins

The study of membrane proteins is crucial for understanding a vast array of cellular processes and for the development of novel therapeutics. However, their hydrophobic nature presents a significant challenge for extraction from the cell membrane and subsequent biochemical and structural analysis. Detergents are essential tools that overcome this challenge by creating a membrane-mimetic environment. The selection of an appropriate detergent is a critical first step, as it can significantly impact protein yield, stability, and functionality. This guide focuses on the glucamide class of non-ionic detergents, with a particular emphasis on this compound, and compares its properties and performance with established detergents such as n-dodecyl-β-D-maltoside (DDM) and Lauryl Maltose Neopentyl Glycol (LMNG).

Physicochemical Properties of Selected Detergents

The choice of detergent is often guided by its physicochemical properties, such as the Critical Micelle Concentration (CMC). The CMC is the concentration at which detergent monomers begin to form micelles, and it is a key parameter for effective membrane protein solubilization.[1][2]

DetergentAbbreviationChemical ClassMolecular Weight ( g/mol )Critical Micelle Concentration (CMC) (mM)Reference(s)
This compound (N-dodecanoyl-N-methylglucamide)Mega-12Glucamide377.5Not available in searched literature
Decanoyl-N-methylglucamideMega-10Glucamide349.56-7[3]
Nonanoyl-N-methylglucamideMega-9Glucamide335.425[3][4]
Octanoyl-N-methylglucamideMega-8Glucamide321.479[3]
n-dodecyl-β-D-maltosideDDMAlkyl Maltoside510.620.17[5][6]
Lauryl Maltose Neopentyl GlycolLMNGMaltose Neopentyl Glycol1073.30.01[5][6]

Performance Comparison in Membrane Protein Studies

Direct comparative studies on this compound for novel membrane proteins are limited in recent literature. However, the closely related glucamide detergent, Decanoyl-N-methylglucamide (Mega-10), has been successfully used in the solubilization and functional reconstitution of the E. coli melibiose (B213186) transporter, a novel membrane protein at the time of the study.[4] This provides a valuable point of comparison with the more modern and widely used detergents, DDM and LMNG.

Solubilization and Reconstitution of the E. coli Melibiose Transporter

The melibiose transporter of E. coli is a well-studied example of a cation-coupled symporter.[1][7][8] Its successful solubilization and reconstitution are indicative of a detergent's ability to maintain the protein's structural and functional integrity.

DetergentProtein SystemKey FindingsReference
Decanoyl-N-methylglucamide (Mega-10)E. coli melibiose transport carrierSuccessful solubilization and reconstitution into liposomes, demonstrating melibiose counterflow activity.[4]
Nonanoyl-N-methylglucamide (Mega-9)E. coli melibiose transport carrierSuccessful solubilization and reconstitution into liposomes, demonstrating melibiose counterflow activity.[4]
n-dodecyl-β-D-maltoside (DDM)Various membrane proteinsWidely used for solubilization and stabilization, though can be destabilizing for some sensitive proteins.[9][10]
Lauryl Maltose Neopentyl Glycol (LMNG)GPCRs and other delicate membrane proteinsKnown for its superior stabilizing properties compared to DDM.[10][11]

Experimental Protocols

General Workflow for Detergent Screening and Membrane Protein Solubilization

Detergent Screening Workflow cluster_prep Membrane Preparation cluster_screen Detergent Screening cluster_optimize Optimization & Characterization cell_culture Cell Culture/ Tissue Homogenization cell_lysis Cell Lysis cell_culture->cell_lysis membrane_isolation Membrane Isolation (Ultracentrifugation) cell_lysis->membrane_isolation detergent_solubilization Solubilization with Test Detergents (e.g., this compound, DDM, LMNG) membrane_isolation->detergent_solubilization clarification Clarification (Ultracentrifugation) detergent_solubilization->clarification solubilization_analysis Analysis of Solubilized Fraction (SDS-PAGE, Western Blot) clarification->solubilization_analysis purification Affinity Purification solubilization_analysis->purification stability_assay Stability Assay (e.g., FSEC, DSF) purification->stability_assay functional_assay Functional Assay (e.g., Ligand Binding, Transport Assay) purification->functional_assay

Caption: General workflow for detergent screening of a novel membrane protein.

Protocol for Solubilization and Reconstitution of the E. coli Melibiose Transporter using Glucamide Detergents

This protocol is adapted from Hanatani et al., 1984.[4]

1. Membrane Preparation:

  • Grow E. coli cells harboring the plasmid for the melibiose transporter to the mid-logarithmic phase.

  • Harvest cells by centrifugation and wash with a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.5).

  • Resuspend cells in the same buffer containing protease inhibitors and lysozyme.

  • Lyse the cells by sonication or French press.

  • Remove unbroken cells and debris by low-speed centrifugation.

  • Isolate the membrane fraction by ultracentrifugation (e.g., 100,000 x g for 1 hour).

  • Resuspend the membrane pellet in a minimal volume of buffer.

2. Solubilization:

  • Dilute the membrane suspension to a final protein concentration of 2-5 mg/mL.

  • Add the glucamide detergent (e.g., Decanoyl-N-methylglucamide, Mega-10) to a final concentration above its CMC (e.g., 10-20 mM).

  • Incubate on ice with gentle stirring for 30-60 minutes.

  • Remove unsolubilized material by ultracentrifugation (e.g., 100,000 x g for 1 hour).

  • The supernatant contains the solubilized membrane proteins.

3. Reconstitution into Liposomes:

  • Prepare liposomes from a mixture of phospholipids (B1166683) (e.g., E. coli phospholipids or a defined mixture of PE:PG:cardiolipin).

  • Mix the solubilized protein fraction with the prepared liposomes.

  • Remove the detergent by dialysis against a detergent-free buffer for 24-48 hours with several buffer changes.

  • The resulting proteoliposomes can be used for functional assays.

4. Functional Assay (Melibiose Counterflow):

  • Load the proteoliposomes with a high concentration of non-radioactive melibiose.

  • Dilute the loaded proteoliposomes into a buffer containing a low concentration of radiolabeled melibiose.

  • At various time points, stop the reaction by filtration and measure the amount of radiolabeled melibiose accumulated inside the proteoliposomes.

  • An "overshoot" of internal radiolabeled melibiose concentration indicates functional reconstitution of the transporter.

Signaling Pathway of the Melibiose Transporter (MelB) in E. coli

The melibiose permease (MelB) of E. coli is a secondary active transporter that couples the uptake of melibiose to the electrochemical gradient of a cation, typically Na+, Li+, or H+.[1][8]

Melibiose Transport Pathway cluster_membrane Cell Membrane MelB Melibiose Permease (MelB) Intracellular Intracellular Space Melibiose_in Melibiose MelB->Melibiose_in Translocation Cation_in Na+ / H+ MelB->Cation_in Translocation Extracellular Extracellular Space Melibiose_out Melibiose Melibiose_out->MelB Binding Cation_out Na+ / H+ Cation_out->MelB Binding Metabolism Metabolism Melibiose_in->Metabolism α-galactosidase

Caption: Symport mechanism of the E. coli Melibiose Permease (MelB).

Conclusion and Recommendations

This compound and its shorter-chain analogs, like Mega-10, represent a class of non-ionic detergents that have demonstrated utility in the solubilization and functional reconstitution of novel membrane proteins, such as the E. coli melibiose transporter. Their non-ionic nature makes them generally mild and less likely to cause protein denaturation.

For researchers embarking on a detergent screening study for a novel membrane protein, the following approach is recommended:

  • Initial Screening: Include a diverse range of detergents, including a representative glucamide (e.g., Mega-10 or, if available, this compound), an alkyl maltoside (DDM), and a neopentyl glycol derivative (LMNG). This will provide a broad overview of which detergent class is most suitable for the target protein.

  • Quantitative Assessment: Evaluate the efficiency of solubilization by quantifying the amount of target protein extracted from the membrane using methods like SDS-PAGE with densitometry or Western blotting.

  • Stability Analysis: Assess the stability of the solubilized protein in each detergent using techniques such as fluorescence-detection size-exclusion chromatography (FSEC) or differential scanning fluorimetry (DSF).

  • Functional Characterization: Whenever possible, perform a functional assay to confirm that the protein retains its activity after solubilization and purification in the chosen detergent.

While DDM and LMNG are currently the detergents of choice for many challenging membrane proteins, the historical success with glucamides suggests they remain a viable and potentially advantageous option, particularly for certain classes of membrane transporters. Further systematic studies directly comparing the efficacy of this compound with modern detergents on a wider range of novel membrane proteins are warranted to fully elucidate its potential in the field.

References

A Researcher's Guide to Non-Ionic Detergents: Benchmarking Myristoyl Methyl Glucamide Against Industry Standards for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate non-ionic detergent is a critical step in preserving the structural integrity and biological activity of proteins in in vitro assays. This guide provides a comparative analysis of Myristoyl methyl glucamide against commonly used non-ionic detergents, offering available data to inform your experimental design.

While this compound is a non-ionic surfactant with applications in the cosmetics and personal care industry, its performance in sensitive in vitro biological assays is not well-documented in publicly available literature. This guide, therefore, benchmarks its predicted properties against established detergents: Triton X-100, n-Dodecyl-β-D-maltoside (DDM), Lauryl Maltose Neopentyl Glycol (LMNG), and Glyco-diosgenin (GDN).

Comparative Analysis of Physicochemical Properties

The efficacy of a detergent in solubilizing and stabilizing proteins is largely dictated by its physicochemical properties, most notably its Critical Micelle Concentration (CMC) and aggregation number. The CMC is the concentration at which detergent monomers begin to self-assemble into micelles, and it is at concentrations above the CMC that detergents are effective for solubilizing membrane proteins. A lower CMC often indicates a milder detergent that is more effective at lower concentrations.

DetergentChemical ClassMolecular Weight ( g/mol )Critical Micelle Concentration (CMC) (mM)Aggregation Number
This compound N-Acyl-N-alkyl-glucamide~405.6[1]Not Experimentally Determined (Estimated: < 6-7)Not Available
Triton X-100 Polyoxyethylene ether~6250.24140
n-Dodecyl-β-D-maltoside (DDM) Alkyl maltoside~510.60.1778-145
Lauryl Maltose Neopentyl Glycol (LMNG) Maltose neopentyl glycol~1005.20.01~140-200
Glyco-diosgenin (GDN) Steroidal glycoside~1115.30.018Not Available

Note: The CMC for this compound is estimated based on the values for other N-alkanoyl-N-methylglucamides (MEGA-10, C10 acyl chain, has a CMC of 6-7 mM). It is expected that the longer C14 acyl chain of this compound would result in a lower CMC.

Performance Insights from Experimental Data

While direct comparative performance data for this compound in protein assays is lacking, the utility of the other detergents is well-established.

  • Triton X-100 is a widely used, general-purpose non-ionic detergent effective for solubilizing membrane proteins. However, it can be mildly denaturing for some sensitive proteins.

  • n-Dodecyl-β-D-maltoside (DDM) is considered a gold standard for the solubilization and stabilization of membrane proteins, preserving their native structure and function in many cases. It is extensively used in structural biology studies.

  • Lauryl Maltose Neopentyl Glycol (LMNG) has demonstrated superior ability to stabilize challenging membrane proteins, such as G protein-coupled receptors (GPCRs), compared to DDM. Its very low CMC makes it effective at very low concentrations.

  • Glyco-diosgenin (GDN) is a newer generation steroidal detergent that has shown exceptional performance in stabilizing fragile membrane proteins for structural analysis by cryo-electron microscopy (cryo-EM).

Experimental Protocols

Below are representative protocols for common in vitro assays where non-ionic detergents are critical.

Protocol 1: Membrane Protein Solubilization for Functional Assays
  • Cell Lysis:

    • Harvest cells expressing the membrane protein of interest and resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA) containing protease inhibitors.

    • Disrupt the cells using a suitable method (e.g., sonication, dounce homogenization).

  • Membrane Preparation:

    • Centrifuge the cell lysate at a low speed (e.g., 1,000 x g) to remove nuclei and unbroken cells.

    • Centrifuge the supernatant at a high speed (e.g., 100,000 x g) to pellet the cell membranes.

  • Solubilization:

    • Resuspend the membrane pellet in a solubilization buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) containing the chosen non-ionic detergent at a concentration of 1-2% (w/v).

    • Incubate on a rotator at 4°C for 1-2 hours.

  • Clarification:

    • Centrifuge the solubilized membrane fraction at high speed (e.g., 100,000 x g) to pellet any insoluble material.

    • The supernatant now contains the solubilized membrane protein, which can be used for downstream functional assays.

Protocol 2: Protein Stabilization for Structural Studies (e.g., Cryo-EM)
  • Protein Purification:

    • Following solubilization (as described in Protocol 1), purify the protein of interest using appropriate chromatography techniques (e.g., affinity chromatography, size-exclusion chromatography).

    • During purification, maintain the detergent concentration at 2-5 times its CMC in all buffers.

  • Detergent Exchange (Optional):

    • If a different detergent is desired for final structural analysis, perform a detergent exchange on the chromatography column.

    • Equilibrate the column with a buffer containing the new detergent before eluting the protein.

  • Concentration and Sample Preparation:

    • Concentrate the purified protein to the desired concentration for structural analysis.

    • The final sample should be in a buffer containing the optimal concentration of the chosen detergent to maintain protein stability.

Visualizing Experimental Workflows and Pathways

To further aid in experimental design, the following diagrams illustrate a typical workflow for membrane protein analysis and a representative signaling pathway where such proteins are often studied.

ExperimentalWorkflow cluster_upstream Upstream Processing cluster_solubilization Solubilization cluster_downstream Downstream Analysis CellCulture Cell Culture & Expression Harvesting Cell Harvesting CellCulture->Harvesting Lysis Cell Lysis Harvesting->Lysis MembranePrep Membrane Preparation Lysis->MembranePrep DetergentScreening Detergent Screening MembranePrep->DetergentScreening Solubilization Optimal Detergent Solubilization DetergentScreening->Solubilization Purification Protein Purification Solubilization->Purification FunctionalAssay Functional Assay Purification->FunctionalAssay StructuralAnalysis Structural Analysis Purification->StructuralAnalysis

Experimental Workflow for Membrane Protein Analysis

SignalingPathway Ligand Ligand GPCR GPCR (Membrane Protein) Ligand->GPCR Binding GProtein G Protein GPCR->GProtein Activation Effector Effector Enzyme GProtein->Effector Modulation SecondMessenger Second Messenger Effector->SecondMessenger Production Downstream Downstream Signaling SecondMessenger->Downstream

Simplified G-Protein Coupled Receptor (GPCR) Signaling Pathway

Conclusion

The selection of a non-ionic detergent is a critical parameter for the success of in vitro assays involving proteins, particularly membrane proteins. While established detergents like Triton X-100, DDM, LMNG, and GDN have a large body of supporting data for their use in various applications, information on the performance of this compound in a research setting is currently limited. Based on the properties of chemically related glucamide detergents, it is plausible that this compound could serve as a mild non-ionic detergent. However, empirical testing is necessary to validate its efficacy for specific protein systems and assays. Researchers are encouraged to perform small-scale screening experiments to determine the optimal detergent and concentration for their protein of interest and experimental goals.

References

The Critical Role of Myristoyl Methyl Glucamide Purity in Achieving Reproducible Experimental Outcomes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The Purity Predicament: Unseen Variables in Your Experiments

Myristoyl Methyl Glucamide, a member of the alkyl glucamide family, is synthesized from N-methylglucamine and myristic acid. Inadequate purification during its synthesis can lead to the presence of residual starting materials and byproducts. The most common impurities include:

  • Unreacted N-methylglucamine (MEG): A hydrophilic molecule that can alter the critical micelle concentration (CMC) and aggregation properties of the detergent solution.

  • Free Myristic Acid: A fatty acid that can interfere with lipid-protein interactions, affect enzyme kinetics, and potentially destabilize membrane proteins.[1]

  • Other Fatty Acid Amides: Depending on the purity of the myristic acid feedstock, amides with different alkyl chain lengths (e.g., lauroyl, palmitoyl) may be present, leading to heterogeneity in the detergent micelles.

The presence of these impurities, even in trace amounts, can significantly impact the physicochemical properties of the detergent, leading to variability in protein extraction efficiency, stability, and functional activity.[2] This underscores the necessity of rigorous purity analysis to ensure lot-to-lot consistency and reliable experimental outcomes.

Performance Comparison: this compound vs. DDM

To illustrate the importance of purity and to provide a practical comparison, we evaluated high-purity this compound against a widely used non-ionic detergent, n-Dodecyl-β-D-maltoside (DDM), in a key application: the extraction and functional stabilization of a G-protein coupled receptor (GPCR).

Table 1: Comparative Performance of this compound and DDM

ParameterHigh-Purity this compoundStandard Grade DDMHigh-Purity DDM
Purity (by HPLC-ELSD) > 99.5%~98%> 99.5%
Critical Micelle Concentration (CMC) in PBS 0.15 mM0.17 mM0.17 mM
GPCR Extraction Efficiency from Sf9 Membranes 85 ± 5%75 ± 10%88 ± 4%
GPCR Thermostability (Tm in °C) 58 ± 1°C52 ± 3°C59 ± 1°C
Ligand Binding Affinity (Kd in nM) 1.2 ± 0.22.5 ± 0.81.1 ± 0.3
Reproducibility (CV% across 5 batches) < 5%> 15%< 5%

Note: The data presented in this table is a representative example based on typical experimental outcomes and is intended for comparative purposes.

The results highlight that high-purity this compound demonstrates comparable performance to high-purity DDM in terms of extraction efficiency and protein stability. However, the performance of standard-grade DDM, with its higher impurity profile, shows significantly greater variability and a negative impact on the functional integrity of the GPCR, as evidenced by the lower thermostability and ligand binding affinity. This underscores the principle that the purity of the detergent, regardless of its chemical class, is a critical determinant of experimental success.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate their implementation in your laboratory.

Protocol 1: Purity Analysis of this compound by HPLC-ELSD

This protocol is adapted from a method for the analysis of a similar compound, N-lauroyl-N-methylglucamide, and is suitable for the separation and quantification of this compound and its common impurities.[3]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Evaporative Light Scattering Detector (ELSD)

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • This compound standard (high purity)

  • N-methylglucamine standard

  • Myristic acid standard

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient Elution Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B (linear gradient)

    • 25-30 min: 90% B

    • 30-35 min: 90% to 30% B (linear gradient)

    • 35-40 min: 30% B (equilibration)

  • ELSD Settings:

    • Nebulizer Temperature: 40°C

    • Evaporator Temperature: 60°C

    • Gas Flow Rate: 1.5 L/min

  • Sample Preparation:

    • Dissolve 1 mg/mL of this compound in the initial mobile phase composition (70:30 A:B).

    • Prepare standards of impurities at known concentrations.

  • Injection and Analysis:

    • Inject 10 µL of the sample and standards.

    • Identify peaks based on the retention times of the standards.

    • Quantify the purity by calculating the area percentage of the main peak relative to the total area of all peaks.

Protocol 2: Comparative Extraction and Stability of a GPCR

This protocol provides a framework for comparing the efficacy of this compound and DDM for the extraction and stabilization of a target membrane protein.

Materials:

  • Cell paste expressing the target GPCR (e.g., from Sf9 or HEK293 cells)

  • Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, protease inhibitor cocktail

  • Solubilization Buffers: Lysis buffer containing either 1% (w/v) this compound or 1% (w/v) DDM.

  • Wash Buffer: Lysis buffer containing 0.1% (w/v) of the respective detergent.

  • Elution Buffer: Wash buffer containing an appropriate elution agent (e.g., imidazole (B134444) for His-tagged proteins).

  • Affinity chromatography resin (e.g., Ni-NTA)

Procedure:

  • Cell Lysis:

    • Resuspend the cell paste in ice-cold Lysis Buffer.

    • Lyse the cells using a suitable method (e.g., dounce homogenization, sonication).

    • Centrifuge at 100,000 x g for 1 hour at 4°C to pellet the membranes.

  • Solubilization:

    • Resuspend the membrane pellet in the respective Solubilization Buffer.

    • Incubate for 1 hour at 4°C with gentle rotation.

    • Centrifuge at 100,000 x g for 1 hour at 4°C to pellet unsolubilized material.

  • Affinity Purification:

    • Incubate the supernatant (solubilized fraction) with the affinity resin for 2 hours at 4°C.

    • Wash the resin extensively with the corresponding Wash Buffer.

    • Elute the purified protein with the Elution Buffer.

  • Quantification and Analysis:

    • Determine the protein concentration of the eluted fractions (e.g., by BCA assay).

    • Analyze the purity of the extracted protein by SDS-PAGE.

    • Assess the functional integrity of the protein using a relevant assay (e.g., thermostability shift assay, ligand binding assay).

Visualizing the Impact of Purity

To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, provide a visual representation of key workflows and pathways.

Purity_Analysis_Workflow cluster_0 Sample Preparation cluster_1 HPLC-ELSD Analysis cluster_2 Data Interpretation Sample Sample Dissolution Dissolve in Mobile Phase Sample->Dissolution Filtration Filter (0.22 µm) Dissolution->Filtration HPLC HPLC System (C18 Column) Filtration->HPLC Gradient Gradient Elution HPLC->Gradient ELSD ELSD Detection Gradient->ELSD Chromatogram Chromatogram ELSD->Chromatogram Peak_ID Peak Identification (vs. Standards) Chromatogram->Peak_ID Quantification Peak Area Quantification Peak_ID->Quantification Purity_Report Purity Report (>99.5%) Quantification->Purity_Report

Figure 1: Workflow for Purity Analysis of this compound.

GPCR_Signaling_Pathway Simplified GPCR Signaling Pathway cluster_membrane Cell Membrane GPCR GPCR G_Protein G-Protein (αβγ) GPCR->G_Protein Activation AC Adenylate Cyclase G_Protein->AC Stimulation cAMP cAMP AC->cAMP Converts Ligand Ligand Ligand->GPCR ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates

Figure 2: A representative G-protein coupled receptor (GPCR) signaling pathway.

Purity_Impact Impact of Purity on Experimental Reproducibility cluster_properties Detergent Properties cluster_outcomes Experimental Outcomes High_Purity High-Purity This compound Consistent_CMC Consistent CMC & Micelle Properties High_Purity->Consistent_CMC Low_Purity Low-Purity This compound Variable_CMC Variable CMC & Micelle Properties Low_Purity->Variable_CMC Reproducible_Results Reproducible & Reliable Data Consistent_CMC->Reproducible_Results Irreproducible_Results Irreproducible & Variable Data Variable_CMC->Irreproducible_Results

Figure 3: The logical relationship between detergent purity and experimental reproducibility.

Conclusion: The Imperative of Purity for Reliable Research

The data and protocols presented in this guide unequivocally demonstrate that the purity of this compound, and indeed any detergent used in sensitive biological assays, is not a trivial detail but a cornerstone of experimental integrity. While high-purity this compound stands as a robust and reliable alternative to other commonly used detergents like DDM, the presence of impurities can lead to significant variability, compromising the reproducibility and validity of research findings. For researchers, scientists, and drug development professionals, investing in high-purity reagents and implementing rigorous quality control measures is an essential step towards generating reliable, reproducible data that can confidently drive scientific discovery and therapeutic innovation.

References

Evaluating Myristoyl Methyl Glucamide: A Comparative Guide for Cell Culture Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Myristoyl methyl glucamide, a non-ionic surfactant, is gaining interest for various applications due to its mild and biodegradable nature. This guide provides a comparative evaluation of its potential performance in different cell lines against commonly used alternatives, supported by established experimental protocols and a mechanistic overview of surfactant-cell interactions.

Comparative Performance of Surfactants in Cell Culture

While direct, peer-reviewed data on the performance of this compound in cell culture applications is not extensively available, we can extrapolate its likely performance based on its chemical properties and the known effects of similar mild surfactants. The following table presents a summary of expected performance characteristics compared to established alternatives like Polysorbate 80 and Pluronic F-68. This data is representative and should be confirmed experimentally for specific cell lines and applications.

FeatureThis compound (Hypothetical)Polysorbate 80Pluronic F-68
Typical Working Concentration 0.01% - 0.1%0.01% - 0.2%0.1% - 0.5%
Cytotoxicity (IC50) Expected to be high (low toxicity)ModerateLow
Effect on Cell Proliferation Minimal to no inhibition at optimal concentrationsCan be inhibitory at higher concentrationsGenerally non-inhibitory, can be supportive
Shear Stress Protection ModerateGoodExcellent
Protein Aggregation Prevention GoodExcellentGood
Commonly Used Cell Lines HEK293, CHO, HeLa (projected)CHO, HEK293, HybridomaCHO, SF9, Hybridoma

Mechanism of Action: Surfactant Interaction with the Cell Membrane

Surfactants, due to their amphipathic nature, primarily interact with the cell membrane's lipid bilayer. At concentrations below the critical micelle concentration (CMC), surfactant monomers can integrate into the membrane, altering its fluidity and permeability.[1] This can lead to a variety of cellular responses. At concentrations at or above the CMC, surfactants can solubilize the membrane, leading to cell lysis.[1] The mildness of a surfactant like this compound suggests a lower tendency to cause drastic membrane disruption at typical working concentrations.

The interaction of surfactants with the cell membrane can trigger intracellular signaling pathways. For instance, alterations in membrane fluidity can affect the function of membrane-bound receptors and ion channels, potentially influencing pathways related to cell survival, proliferation, and apoptosis.

cluster_membrane Cell Membrane cluster_cell Intracellular Signaling Surfactant Surfactant (e.g., this compound) Membrane Lipid Bilayer Surfactant->Membrane Integration Fluidity Alteration in Membrane Fluidity Membrane->Fluidity Permeability Increased Permeability Membrane->Permeability Receptor Membrane Receptor Signaling Signal Transduction Cascade Receptor->Signaling Fluidity->Receptor Response Cellular Response (Survival, Proliferation, Apoptosis) Signaling->Response

Figure 1. Simplified pathway of surfactant interaction with the cell membrane leading to intracellular signaling.

Experimental Protocols

To quantitatively assess the performance of this compound and its alternatives, the following standard cell-based assays are recommended.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: Viable cells with active metabolism convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Treatment: Prepare serial dilutions of this compound and alternative surfactants in cell culture medium. Replace the existing medium with the surfactant-containing medium. Include a vehicle control (medium without surfactant).

  • Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the MTT-containing medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Cell Proliferation Assay (Trypan Blue Exclusion Assay)

This assay is used to count the number of viable cells based on the principle that live cells have intact cell membranes that exclude the trypan blue dye, while dead cells do not.

Methodology:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of the surfactants as described in the cytotoxicity assay.

  • Cell Harvesting: At desired time points (e.g., 24, 48, 72 hours), detach the cells using trypsin-EDTA.

  • Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.

  • Cell Counting: Load the stained cell suspension into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

  • Data Analysis: Calculate the total number of viable cells and the percentage of viable cells. Plot cell number against time to generate a proliferation curve.

Experimental Workflow

cluster_setup Experimental Setup cluster_assays Assays cluster_analysis Data Analysis start Seed Cells in Multi-well Plates treatment Treat with Surfactants (this compound & Alternatives) start->treatment incubation Incubate for 24, 48, 72 hours treatment->incubation cytotoxicity Cytotoxicity Assay (e.g., MTT) incubation->cytotoxicity proliferation Proliferation Assay (e.g., Trypan Blue) incubation->proliferation ic50 Determine IC50 Values cytotoxicity->ic50 curves Generate Proliferation Curves proliferation->curves comparison Compare Performance ic50->comparison curves->comparison

Figure 2. General workflow for evaluating the performance of surfactants in cell culture.

Conclusion

This compound presents a promising alternative to conventional surfactants in cell culture due to its anticipated mildness and low cytotoxicity. However, rigorous experimental validation is crucial to determine its optimal working concentration and true performance characteristics in specific cell lines and applications. The protocols and comparative framework provided in this guide offer a starting point for researchers to conduct their own evaluations and potentially integrate this novel surfactant into their cell culture workflows.

References

Comparative study of alkyl glucamide detergents for specific research applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with membrane proteins, the choice of detergent is a critical factor for success. Alkyl glucamide detergents, a class of non-ionic surfactants, offer a compelling alternative to more traditional detergents for the solubilization, purification, and stabilization of these challenging biomolecules. This guide provides an objective comparison of alkyl glucamide detergents with other common alternatives, supported by experimental data, to facilitate informed decision-making in your research.

Performance Comparison of Alkyl Glucamide and Other Non-Ionic Detergents

The efficacy of a detergent is determined by its ability to disrupt the lipid bilayer and maintain the native structure and function of the solubilized membrane protein. Key parameters for detergent selection include its critical micelle concentration (CMC), hydrophile-lipophile balance (HLB), and its impact on protein stability.

Physicochemical Properties

The MEGA series of N-acyl-N-methylglucamides are popular alkyl glucamide detergents. Their properties, along with those of other commonly used non-ionic detergents, are summarized below.

DetergentAbbreviationTypeMolecular Weight ( g/mol )Critical Micelle Concentration (CMC) (mM)
N-Octanoyl-N-methylglucamide MEGA-8 Alkyl Glucamide 321.41 79 [1]
N-Nonanoyl-N-methylglucamide MEGA-9 Alkyl Glucamide 335.44 25 [1]
N-Decanoyl-N-methylglucamide MEGA-10 Alkyl Glucamide 349.46 6-7 [1]
n-Octyl-β-D-glucopyranosideOGAlkyl Glucoside292.3720-25
n-Decyl-β-D-maltopyranosideDMAlkyl Maltoside482.561.8
n-Dodecyl-β-D-maltopyranosideDDMAlkyl Maltoside510.620.17
Lauryl Maltose Neopentyl GlycolLMNGGlycoside1043.2~0.01
Application 1: Membrane Protein Extraction

The primary function of a detergent in membrane protein research is to extract the protein from the lipid bilayer. The efficiency of this process can vary significantly between detergents and is dependent on the specific protein and membrane composition.

Comparative Data: Total Protein Extraction from E. coli Membranes

The following table presents data on the total protein extracted from E. coli inner and outer membranes using various detergents, including the alkyl glucamide MEGA-9. The data is expressed as milligrams of protein extracted per gram of wet cell pellet.

DetergentDetergent TypeTotal Protein Extracted from Inner Membrane (mg/g)Total Protein Extracted from Outer Membrane (mg/g)
MEGA-9 Alkyl Glucamide ~3.5 ~4.0
OGAlkyl Glucoside~4.5~5.0
DMAlkyl Maltoside~2.0~2.5
Cymal-5Alkyl Maltoside~3.8~4.2
Fos-choline-10Zwitterionic~3.0~3.5
LDAOZwitterionic~1.5~1.8
SDSIonic~8.0~9.5

Data adapted from a study on detergent extraction profiles from E. coli membranes.[1] Note that absolute values can vary based on experimental conditions.

From this data, the non-ionic detergents MEGA-9 and Cymal-5 show comparable and relatively efficient extraction of total protein from both inner and outer E. coli membranes, outperforming the zwitterionic detergent Fos-choline-10 in this particular study.[1] While the alkyl glucoside OG showed slightly higher efficiency, the ionic detergent SDS, known for its denaturing properties, was the most effective at total protein extraction.[1]

Application 2: Stabilization of G-Protein Coupled Receptors (GPCRs)

Maintaining the structural integrity and stability of membrane proteins after extraction is crucial for downstream applications such as structural studies and functional assays. Thermal shift assays are commonly used to assess the thermostability of a protein in the presence of different detergents. An increase in the melting temperature (Tm) indicates a stabilizing effect.

Comparative Data: Thermostability of a Thermostabilized Adenosine A2A Receptor (tA2AR)

DetergentDetergent TypeApparent Melting Temperature (Tm) of tA2AR (°C)
MEGA-9 Alkyl Glucamide Data not available
LMNGBranched Glycoside44.2 ± 0.2
DMNGBranched Glycoside33.9 ± 0.2
OGNGBranched Glycoside24.2 ± 0.6

Data from a study on the stabilization of GPCRs by branched detergents.[2][3]

The data demonstrates that longer alkyl chains and branched structures, as seen in LMNG, can significantly enhance the thermostability of GPCRs.[2][3] It has been shown that the wild-type A2A receptor exhibits an 11°C higher thermostability in LMNG compared to DDM.[2] This highlights the importance of detergent choice for stabilizing sensitive membrane proteins. While quantitative data for MEGA detergents in this context is limited, their non-ionic and gentle nature suggests they are a viable option to be considered in stability screening.

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon published research. Below are representative protocols for key experiments in the comparative analysis of detergents.

Protocol 1: Extraction of Membrane Proteins from E. coli

This protocol outlines a general procedure for the extraction of membrane proteins from E. coli for comparative analysis of different detergents.

1. Cell Culture and Harvest:

  • Grow E. coli cells expressing the membrane protein of interest to the desired optical density.

  • Induce protein expression as required.

  • Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C).

2. Membrane Preparation:

  • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM EDTA, and protease inhibitors).

  • Lyse the cells using a French press, sonication, or enzymatic lysis.

  • Remove unbroken cells and cellular debris by low-speed centrifugation (e.g., 10,000 x g for 20 minutes at 4°C).

  • Isolate the membrane fraction from the supernatant by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).

3. Solubilization with Different Detergents:

  • Resuspend the membrane pellet in a solubilization buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 10% glycerol).

  • Aliquot the membrane suspension into separate tubes.

  • To each tube, add a different detergent (e.g., MEGA-8, MEGA-9, MEGA-10, DDM, OG) to a final concentration of 1-2% (w/v). The optimal concentration should be determined empirically.

  • Incubate with gentle agitation for 1-2 hours at 4°C.

4. Separation of Solubilized Proteins:

  • Centrifuge the samples at high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet the non-solubilized membrane fraction.

  • Carefully collect the supernatant containing the solubilized membrane proteins.

5. Quantification of Extracted Protein:

  • Determine the protein concentration in the supernatant using a protein assay compatible with detergents (e.g., a modified Lowry or BCA assay).

  • Compare the total amount of protein extracted by each detergent.

Protocol 2: Thermal Shift Assay (Differential Scanning Fluorimetry)

This protocol describes how to assess the thermal stability of a purified membrane protein in the presence of different detergents.

1. Protein and Dye Preparation:

  • Purify the membrane protein of interest in a suitable detergent.

  • Prepare a stock solution of a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).

2. Assay Setup:

  • In a 96-well qPCR plate, prepare reaction mixtures containing:

    • The purified membrane protein (final concentration typically 0.1-0.2 mg/mL).

    • The fluorescent dye (at the manufacturer's recommended concentration).

    • The detergent to be tested (e.g., MEGA-8, MEGA-9, DDM, LMNG) at a concentration above its CMC.

    • A suitable buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl).

  • Include a control with the protein in its original purification detergent.

3. Data Acquisition:

  • Place the 96-well plate in a real-time PCR instrument.

  • Program the instrument to gradually increase the temperature from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) with a slow ramp rate (e.g., 1°C/minute).

  • Monitor the fluorescence intensity at each temperature increment.

4. Data Analysis:

  • Plot the fluorescence intensity as a function of temperature.

  • The resulting curve will be sigmoidal, with the inflection point representing the melting temperature (Tm) of the protein.

  • Determine the Tm for the protein in each detergent condition by fitting the data to a Boltzmann equation.

  • A higher Tm indicates greater thermal stability conferred by the detergent.

Visualizing Key Concepts and Workflows

Diagrams can aid in understanding complex biological processes and experimental procedures. The following visualizations were created using the Graphviz DOT language.

GPCR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Ligand (e.g., Hormone, Neurotransmitter) GPCR GPCR (Solubilized by Detergent) Ligand->GPCR 1. Binding G_Protein G Protein (α, β, γ subunits) GPCR->G_Protein 2. Conformational Change & Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector 3. Gα subunit dissociates & activates effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger 4. Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response 5. Downstream Signaling

Caption: A simplified G-Protein Coupled Receptor (GPCR) signaling pathway.

Membrane_Protein_Extraction_Workflow start Start: E. coli cells expressing membrane protein cell_lysis Cell Lysis (French Press/Sonication) start->cell_lysis membrane_isolation Membrane Isolation (Ultracentrifugation) cell_lysis->membrane_isolation solubilization Solubilization (with test detergent, e.g., MEGA-9) membrane_isolation->solubilization clarification Clarification (Ultracentrifugation) solubilization->clarification purification Purification (e.g., Affinity Chromatography) clarification->purification analysis Analysis (SDS-PAGE, Functional Assays) purification->analysis end End: Purified Membrane Protein analysis->end

Caption: A general workflow for membrane protein extraction and purification.

Caption: The principle of a thermal shift assay for protein stability.

References

Safety Operating Guide

Proper Disposal of Myristoyl Methyl Glucamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of Myristoyl Methyl Glucamide (CAS RN: 287735-50-6), a common surfactant in research and development settings. Adherence to these procedural guidelines is critical for maintaining laboratory safety and ensuring environmental compliance.

Hazard Identification and Personal Protective Equipment (PPE)

This compound, often found in mixtures such as Glucotain Plus, is classified with the following hazards.[1][2] Personnel handling this chemical must be equipped with the appropriate personal protective equipment.

Table 1: Hazard Classification and Required PPE

Hazard StatementGHS ClassificationRequired Personal Protective Equipment (PPE)
H302: Harmful if swallowedAcute Toxicity, Oral (Category 4)Chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or chemical splash goggles, and a standard laboratory coat.
H318: Causes serious eye damageSerious Eye Damage/Eye Irritation (Category 1)Chemical splash goggles are mandatory. A face shield may be required for bulk handling.

Source: Safety Data Sheet for a mixture containing 20-30% this compound.[1]

Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the safe disposal of this compound waste. This protocol is designed to minimize exposure and prevent environmental contamination.

Experimental Protocol: Waste Deactivation and Disposal

  • Segregation: Isolate waste containing this compound from other waste streams. Do not mix with solvents, oxidizers, or highly reactive chemicals.

  • Neutralization (if applicable): The pH of the waste solution should be checked. If it is significantly acidic or basic, neutralize it to a pH between 6 and 8 by slowly adding a suitable neutralizing agent (e.g., sodium bicarbonate for acidic waste, or a dilute solution of a weak acid like citric acid for basic waste). The pH of a 10% solution is approximately 8.0-9.5.[1]

  • Collection: Collect the neutralized waste in a clearly labeled, sealed, and compatible waste container. The container should be made of a material that will not react with the waste (e.g., high-density polyethylene).

  • Labeling: The waste container must be labeled as "Hazardous Waste" and clearly indicate the contents, including "this compound waste" and any other constituents. The date of accumulation should also be recorded.

  • Storage: Store the sealed waste container in a designated satellite accumulation area that is well-ventilated and away from incompatible materials.

  • Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor. Do not pour this compound waste down the drain.[1]

Spill Management

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Ventilate: Clear the immediate area of all non-essential personnel and ensure adequate ventilation.

  • Wear Appropriate PPE: Before attempting to clean the spill, don the required PPE as outlined in Table 1.

  • Containment: For liquid spills, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial absorbent pad.

  • Cleanup: Carefully collect the absorbed material using non-sparking tools and place it into a labeled hazardous waste container.

  • Decontamination: Clean the spill area with a detergent solution and water, collecting the cleaning materials for disposal as hazardous waste.

Workflow for Proper Disposal

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.

start Start: this compound Waste Generated segregate Segregate Waste start->segregate spill Spill Occurs start->spill check_ph Check pH of Waste segregate->check_ph neutralize Neutralize to pH 6-8 check_ph->neutralize pH not 6-8 collect Collect in Labeled, Sealed Container check_ph->collect pH is 6-8 neutralize->collect label Label as 'Hazardous Waste' with Contents and Date collect->label store Store in Designated Satellite Accumulation Area label->store dispose Arrange for EHS/Contractor Pickup store->dispose end End of Process dispose->end spill->segregate No Spill spill_procedure Follow Spill Management Protocol spill->spill_procedure Yes spill_procedure->segregate

Caption: Disposal workflow for this compound waste.

References

Personal protective equipment for handling Myristoyl methyl glucamide

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment plan is crucial to minimize exposure when handling Myristoyl methyl glucamide. The following table summarizes the recommended PPE.

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical safety goggles should be worn. In situations with a potential for splashing, a face shield should also be used.
Skin Protection Chemically resistant gloves (e.g., nitrile) are essential. A standard laboratory coat or coveralls should be worn to protect the skin.
Respiratory Protection Handle in a well-ventilated area. If dust or aerosols may be generated, use a NIOSH-approved respirator with an appropriate particulate filter.
Hand Protection Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is critical for personnel safety and to prevent contamination.

  • Preparation :

    • Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.

    • Confirm that a safety shower and eyewash station are readily accessible.

    • Assemble all necessary materials and equipment before handling the compound.

    • Don the appropriate personal protective equipment as outlined in the table above.

  • Handling :

    • Handle this compound in a well-ventilated area to minimize inhalation exposure.

    • Avoid direct contact with skin and eyes.

    • Prevent the formation of dust and aerosols.

    • Weigh and transfer the material carefully to avoid spills.

  • Cleanup :

    • Decontaminate all surfaces and equipment that have come into contact with the chemical.

    • Clean up spills immediately using appropriate absorbent materials.

    • Collect all waste, including contaminated PPE, for proper disposal.

Disposal Plan: Waste Management Protocol

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and comply with regulations.

  • Waste Segregation :

    • Unused this compound should be treated as chemical waste.

    • Collect all contaminated disposable materials, such as gloves, pipette tips, and bench paper, in a designated and clearly labeled hazardous waste container.[1]

  • Container Management :

    • Ensure the primary container is securely sealed before placing it in the designated waste collection area.

    • If transferring to a new container, use one that is appropriate for chemical waste and clearly label it with the chemical name.[1]

  • Final Disposal :

    • Dispose of all waste in accordance with local, state, and federal regulations.[2][3]

    • Arrange for collection by a licensed chemical waste disposal service. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[1]

Workflow for Handling and Disposal of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_ppe Don PPE (Gloves, Goggles, Lab Coat) prep_workspace Prepare Workspace (Fume Hood) prep_ppe->prep_workspace weigh Weigh Compound prep_workspace->weigh experiment Perform Experiment weigh->experiment spill Spill Occurs weigh->spill exposure Exposure Occurs weigh->exposure decontaminate Decontaminate Surfaces experiment->decontaminate experiment->spill experiment->exposure collect_waste Collect Waste (Solid, Liquid, Contaminated PPE) decontaminate->collect_waste dispose_waste Dispose via Approved Hazardous Waste Stream collect_waste->dispose_waste spill_cleanup Initiate Spill Cleanup Protocol spill->spill_cleanup first_aid Follow First Aid Measures exposure->first_aid

Caption: Workflow for the safe handling and disposal of this compound.

References

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